molecular formula C43H66N8O11S B12297560 DCG04

DCG04

Cat. No.: B12297560
M. Wt: 903.1 g/mol
InChI Key: MHOVYDVXSWUHAZ-UHFFFAOYSA-N
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Description

DCG04 is a useful research compound. Its molecular formula is C43H66N8O11S and its molecular weight is 903.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H66N8O11S

Molecular Weight

903.1 g/mol

IUPAC Name

ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)

InChI Key

MHOVYDVXSWUHAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N

Origin of Product

United States

Foundational & Exploratory

DCG-04: A Technical Guide to Profiling Active Cathepsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a powerful, activity-based probe (ABP) designed for the selective profiling of active cysteine cathepsins. As a derivative of the natural product E-64, a well-characterized irreversible inhibitor of papain-family cysteine proteases, DCG-04 offers a robust tool for studying the functional role of these enzymes in health and disease. Its utility spans a wide range of applications, from in vitro biochemical assays to in vivo imaging, making it an invaluable asset in basic research and drug development.

This technical guide provides an in-depth overview of DCG-04, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its application in dissecting the role of cathepsins in key signaling pathways.

Mechanism of Action

DCG-04 is an electrophilic probe that covalently modifies the active site cysteine residue of cathepsins. The core structure of DCG-04 features an epoxide "warhead" that irreversibly binds to the nucleophilic thiol group of the active site cysteine. This covalent modification effectively and permanently inactivates the enzyme. The probe also contains a peptidic recognition element that provides specificity for the papain-like cysteine proteases and a versatile tag, typically biotin or a fluorophore such as Cy5, which allows for the detection, visualization, and enrichment of the labeled active enzymes.[1][2] Because DCG-04 only reacts with the catalytically active form of the enzyme, it provides a direct measure of enzyme function, a significant advantage over methods that only measure protein abundance.[3]

Data Presentation: Quantitative Inhibition Profile of DCG-04

While DCG-04 is a broad-spectrum inhibitor of papain-family cysteine proteases, its potency varies among the different cathepsin family members. The following table summarizes the available quantitative data on the inhibitory activity of DCG-04 and related epoxysuccinyl inhibitors against a panel of human cathepsins. This data is crucial for designing experiments and interpreting results.

CathepsinIC50 (nM)k2 (M⁻¹s⁻¹)Notes
Cathepsin B~23 - 40~66,600 - 185,000Synchronous blockage of S1' and S2' or S2 and S3 subsites leads to potent inhibition.[4]
Cathepsin L--Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format.
Cathepsin K--Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format.
Cathepsin S--Known to be potently inhibited, but specific IC50/k2 values for DCG-04 are not readily available in a compiled format.
Cathepsin X--Labeled by DCG-04, indicating inhibition.[1]

Note: The inhibitory activity of DCG-04 is often demonstrated through competitive activity-based protein profiling (ABPP) where a decrease in labeling intensity on a gel corresponds to inhibition. Specific IC50 or Ki values for DCG-04 across a comprehensive panel of cathepsins are not consistently reported in a single source. The values for Cathepsin B are derived from studies on similar epoxysuccinyl inhibitors.[4]

Experimental Protocols

Activity-Based Protein Profiling (ABPP) of Cell Lysates

This protocol describes the in vitro labeling of active cathepsins in cell lysates using a biotinylated version of DCG-04, followed by visualization via western blotting.

Materials:

  • Cells of interest

  • Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100[5]

  • DCG-04 (biotinylated)

  • E-64 (for negative control)

  • Acetone (ice-cold)

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

  • Bradford assay reagent

Procedure:

  • Cell Lysis:

    • Harvest approximately 2 x 10⁶ cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.[5]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

    • Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute 50 µg of protein lysate to a final concentration of 1 mg/mL in Lysis Buffer.

    • For a negative control, pre-incubate a sample with a broad-spectrum cysteine protease inhibitor like E-64 (final concentration 10 µM) for 30 minutes at room temperature.

    • Add biotinylated DCG-04 to each sample to a final concentration of 1-2 µM.

    • Incubate for 1 hour at 37°C.[6]

  • Protein Precipitation and Visualization:

    • Stop the reaction by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully decant the supernatant and air-dry the protein pellet.

    • Resuspend the pellet in SDS-PAGE loading buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a streptavidin-HRP conjugate.

    • Visualize the labeled cathepsins using a chemiluminescence substrate and an imaging system.[7]

start Start: Cell Lysate (50 µg protein) pre_incubation Pre-incubation (Control): + E-64 (10 µM), 30 min, RT start->pre_incubation labeling Add DCG-04 (1-2 µM) start->labeling pre_incubation->labeling incubation Incubate 1 hr, 37°C labeling->incubation precipitation Acetone Precipitation incubation->precipitation sds_page SDS-PAGE precipitation->sds_page western_blot Western Blot sds_page->western_blot detection Streptavidin-HRP & Chemiluminescence western_blot->detection end End: Visualize Active Cathepsins detection->end

ABPP Experimental Workflow

In Situ Labeling of Active Cathepsins in Live Cells

This protocol describes the labeling of active cathepsins within intact, living cells using a cell-permeable, fluorescently tagged DCG-04 analog (e.g., Cy5-DCG-04).

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium

  • Fluorescently labeled DCG-04 (e.g., Cy5-DCG-04)

  • Pan-cathepsin inhibitor (e.g., K11777) for control

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging plate or slide.

  • Inhibitor Treatment (Control):

    • For a negative control, pre-treat cells with a cell-permeable pan-cathepsin inhibitor (e.g., 10 µM K11777) for 30 minutes at 37°C.[1]

  • Labeling:

    • Remove the medium and add fresh medium containing the fluorescently labeled DCG-04 probe (e.g., 1 µM Cy5-DCG-04).

    • Incubate the cells for 1 hour at 37°C in a CO₂ incubator.[1]

  • Wash and Fix:

    • Remove the probe-containing medium and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Add a drop of mounting medium containing DAPI to the cells.

    • Coverslip the sample and seal.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the fluorophore on the DCG-04 probe.

In Vivo Labeling and Imaging of Active Cathepsins

This protocol provides a general guideline for the in vivo labeling of active cathepsins in a mouse model using a fluorescently tagged DCG-04.

Materials:

  • Mouse model of interest

  • Fluorescently labeled DCG-04 (formulated for in vivo use)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Probe Administration:

    • Anesthetize the mouse using isoflurane.

    • Administer the fluorescently labeled DCG-04 probe via intravenous (tail vein) or intraperitoneal injection. The optimal dose and route of administration should be determined empirically for the specific probe and animal model. A typical circulation time is 2 hours.[1]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 4, 6, 24 hours), anesthetize the mouse and place it in the in vivo imaging system.

    • Acquire fluorescent images using the appropriate excitation and emission filters for the fluorophore used.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mouse.

    • Harvest organs of interest (e.g., tumor, liver, spleen).[1]

    • The organs can be imaged ex vivo to confirm the localization of the probe signal.

    • Alternatively, tissue lysates can be prepared for SDS-PAGE analysis to visualize the labeled cathepsins, or tissues can be processed for fluorescence microscopy.[1]

Fluorescence Microscopy of DCG-04 Labeled Tissues

This protocol outlines the steps for visualizing DCG-04 labeled cathepsins in fresh-frozen tissue sections.

Materials:

  • Fresh-frozen tissue sections (5-10 µm thick) mounted on slides

  • Fluorescently labeled DCG-04

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Allow the frozen tissue sections to equilibrate to room temperature.

  • Labeling:

    • Incubate the tissue section with the fluorescently labeled DCG-04 probe (e.g., 1 µM in PBS) for 1 hour at room temperature in a humidified, dark chamber.[8]

  • Washing:

    • Gently wash the slides three times with PBS to remove unbound probe.

  • Fixation:

    • Fix the tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the slides three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip using a mounting medium containing DAPI.

    • Image the tissue sections using a fluorescence microscope or a confocal microscope for higher resolution, using the appropriate filter sets.

Cathepsins in Signaling Pathways

DCG-04 is a valuable tool for investigating the role of active cathepsins in various signaling pathways implicated in both normal physiology and disease. Two such critical pathways are the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

TGF-β Signaling Pathway

TGF-β is a pleiotropic cytokine that regulates a wide range of cellular processes. It is secreted in a latent form, and its activation is a critical control point in its signaling. Several cathepsins, particularly Cathepsin B, have been implicated in the activation of latent TGF-β.[9]

The diagram below illustrates the proposed mechanism of Cathepsin B-mediated TGF-β activation and the subsequent canonical Smad signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus latent_tgfb Latent TGF-β Complex (TGF-β + LAP) active_tgfb Active TGF-β latent_tgfb->active_tgfb tgfbr2 TGF-β Receptor II active_tgfb->tgfbr2 cathepsin_b Cathepsin B cathepsin_b->latent_tgfb Cleavage of LAP tgfbr1 TGF-β Receptor I tgfbr2->tgfbr1 Recruitment & Phosphorylation smad23 Smad2/3 tgfbr1->smad23 Phosphorylation p_smad23 p-Smad2/3 smad23->p_smad23 smad_complex Smad2/3/4 Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex smad_complex_nuc Smad2/3/4 Complex smad_complex->smad_complex_nuc Nuclear Translocation dna DNA smad_complex_nuc->dna Binds to SBEs transcription Target Gene Transcription dna->transcription

Cathepsin B in TGF-β Signaling

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, often involving the degradation of inhibitory IκB proteins. Cathepsins, including Cathepsin B and L, have been shown to participate in the activation of the NF-κB pathway, potentially through a proteasome-independent degradation of IκBα.[10][11]

The following diagram depicts a model for cathepsin-mediated activation of the canonical NF-κB pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) lysosome Lysosome stimulus->lysosome Lysosomal Membrane Permeabilization cathepsins Cathepsins (B, L) lysosome->cathepsins Release ikb_nfkb IκBα-NF-κB Complex (p65/p50) cathepsins->ikb_nfkb IκBα Degradation nfkb NF-κB (p65/p50) ikb_nfkb->nfkb ikb_deg Degraded IκBα ikb_nfkb->ikb_deg nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Nuclear Translocation dna DNA nfkb_nuc->dna Binds to κB sites transcription Inflammatory Gene Transcription dna->transcription

Cathepsins in NF-κB Signaling

Conclusion

DCG-04 is a versatile and powerful tool for the study of active cysteine cathepsins. Its ability to selectively target and covalently modify the active form of these enzymes provides a direct readout of their functional status in a variety of biological contexts. This technical guide has provided a comprehensive overview of DCG-04, from its fundamental mechanism of action to detailed protocols for its application in cutting-edge research. The inclusion of quantitative data and the visualization of cathepsin involvement in key signaling pathways further underscore the utility of DCG-04 in advancing our understanding of cathepsin biology and its implications for human health and disease. As research into the intricate roles of cathepsins continues to expand, DCG-04 and similar activity-based probes will undoubtedly remain at the forefront of discovery.

References

DCG-04: An In-depth Technical Guide to a Cysteine Cathepsin-Targeted Activity-Based Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DCG-04 is a powerful activity-based probe (ABP) derived from the natural product E-64, a well-established irreversible inhibitor of cysteine proteases. As a biotinylated derivative of E-64c, DCG-04 is specifically designed to target and covalently modify the active site of cysteine cathepsins, enabling their detection, quantification, and identification in complex biological samples. This technical guide provides a comprehensive overview of DCG-04, including its mechanism of action, target specificity, and detailed protocols for its application in research and drug development.

Introduction to E-64 and the Emergence of DCG-04

E-64, first isolated from Aspergillus japonicus in 1978, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases, including papain, calpain, and various cathepsins.[1] Its mechanism of action involves an epoxide ring that forms a stable thioether bond with the active site cysteine residue of the target protease.[2][3] This irreversible inhibition makes E-64 and its derivatives invaluable tools for studying the function of cysteine proteases.

DCG-04 was developed as an activity-based probe by incorporating a biotin tag onto an E-64 scaffold.[4][5] This modification allows for the detection and isolation of active cysteine proteases from a heterogeneous mixture of proteins. The biotin tag serves as a versatile handle for various downstream applications, including western blotting, immunoprecipitation, and mass spectrometry-based proteomics.

Mechanism of Action

The inhibitory activity of DCG-04 is conferred by its epoxide "warhead," which is highly reactive towards the nucleophilic thiol group of the active site cysteine in cathepsins. The reaction proceeds via a nucleophilic attack from the cysteine's sulfur atom on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring and the formation of a covalent thioether linkage. This irreversible binding permanently inactivates the enzyme.

DCG04_Mechanism ActiveCathepsin Active Cysteine Cathepsin (with nucleophilic Cys-SH) CovalentComplex Inactive Covalent Complex (Thioether bond) ActiveCathepsin->CovalentComplex Nucleophilic Attack DCG04 DCG-04 (with epoxide ring) This compound->CovalentComplex In_Vitro_Labeling_Workflow CellLysate Prepare Cell Lysate (e.g., in 50 mM Tris, pH 6.8, 150 mM NaCl, 5 mM DTT) Incubatethis compound Incubate with DCG-04 (1-10 µM final concentration) 30-60 min at 37°C CellLysate->Incubatethis compound Quench Quench Reaction (e.g., add 4x SDS-PAGE sample buffer and boil for 5 min) Incubatethis compound->Quench Analysis Downstream Analysis (Western Blot, etc.) Quench->Analysis Immunoprecipitation_Workflow LabeledLysate DCG-04 Labeled Lysate StreptavidinBeads Incubate with Streptavidin-conjugated Beads (e.g., agarose or magnetic) Overnight at 4°C LabeledLysate->StreptavidinBeads Wash Wash Beads to Remove Non-specific Binders StreptavidinBeads->Wash Elute Elute Bound Proteins (e.g., by boiling in SDS-PAGE buffer) Wash->Elute Analysis Analyze Eluate (Mass Spectrometry, Western Blot) Elute->Analysis CathepsinB_Apoptosis LysosomalStress Lysosomal Stress CathepsinB_Release Cathepsin B Release (into cytosol) LysosomalStress->CathepsinB_Release Bid_Cleavage Bid Cleavage to tBid CathepsinB_Release->Bid_Cleavage Mitochondria Mitochondrial Outer Membrane Permeabilization Bid_Cleavage->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis This compound DCG-04 This compound->CathepsinB_Release Inhibits CathepsinL_AntigenPresentation AntigenUptake Antigen Uptake by APC Endosome Endosome AntigenUptake->Endosome Ii_Degradation Invariant Chain Degradation Endosome->Ii_Degradation MHCII_Ii MHC class II - Invariant Chain (Ii) Complex MHCII_Ii->Ii_Degradation CathepsinL Cathepsin L CathepsinL->Ii_Degradation Mediates PeptideLoading Antigenic Peptide Loading onto MHC II Ii_Degradation->PeptideLoading AntigenPresentation Antigen Presentation to CD4+ T cell PeptideLoading->AntigenPresentation This compound DCG-04 This compound->CathepsinL Inhibits CathepsinS_TLR_Signaling Viral_RNA_DNA Viral RNA/DNA in Endosome TLR7_9 TLR7 / TLR9 Viral_RNA_DNA->TLR7_9 TLR_Activation TLR Activation TLR7_9->TLR_Activation CathepsinS Cathepsin S CathepsinS->TLR_Activation Required for Processing MyD88 MyD88-dependent Signaling TLR_Activation->MyD88 NFkB_IRF_Activation NF-κB and IRF Activation MyD88->NFkB_IRF_Activation Cytokine_Production Pro-inflammatory Cytokine and Interferon Production NFkB_IRF_Activation->Cytokine_Production This compound DCG-04 This compound->CathepsinS Inhibits

References

The Pivotal Role of the Biotin Moiety in DCG04: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DCG04 is a widely utilized activity-based probe (ABP) designed to target and covalently modify the active site of cysteine proteases, particularly those of the papain family. Its robust design and utility in activity-based protein profiling (ABPP) have made it an invaluable tool for functional proteomics. This technical guide delves into the core functionalities of this compound, with a specific focus on the indispensable role of its biotin moiety.

The Tripartite Structure of this compound

This compound's efficacy stems from its modular tripartite structure, consisting of a reactive group, a linker, and a detection/affinity tag.[1]

  • The "Warhead": An Epoxide Reactive Group. This electrophilic component is designed to irreversibly bind to the nucleophilic cysteine residue within the active site of the target protease.[2][3]

  • The Linker: A Peptide Scaffold. This element serves as a spacer and can confer a degree of selectivity for specific proteases.[1]

  • The Tag: A Biotin Affinity Handle. This terminal biotin molecule is the linchpin for the detection and isolation of this compound-labeled proteins.[1][2][3]

The biotin tag does not directly participate in the inhibition of the target enzyme. Instead, its primary function is to serve as a high-affinity handle for downstream applications, leveraging the remarkably strong and specific interaction between biotin and streptavidin.[4][5][6]

Core Functions of the Biotin Moiety in Experimental Workflows

The incorporation of a biotin tag into this compound enables two critical experimental capabilities: affinity purification and sensitive detection.

Affinity Purification for Proteomic Analysis

A cornerstone of ABPP is the ability to enrich and identify labeled proteins from complex biological samples such as cell lysates.[4][7] The biotin tag on this compound is central to this process. Following incubation of a proteome with this compound, the biotinylated proteins can be selectively captured using streptavidin-conjugated solid supports, such as magnetic beads or agarose resin.[4][5] This affinity purification step effectively isolates the active enzymes that have been tagged by this compound, allowing for their separation from the vast excess of unlabeled proteins. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics.[4][7]

Detection and Visualization of Active Proteases

The biotin tag also facilitates the visualization and detection of active proteases. After separating proteins by SDS-PAGE, they can be transferred to a membrane (Western blotting). The biotinylated proteins can then be detected with high sensitivity using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal.[8][9] This allows for a direct comparison of the activity levels of specific proteases across different samples.[10] While fluorescent tags can also be used for direct in-gel visualization, biotin-streptavidin systems offer significant signal amplification and are a well-established, robust method for detection.[7]

Quantitative Data Summary

The following table summarizes typical concentrations and key values associated with the use of this compound in experimental settings.

ParameterValueContextSource
Labeling Concentration 1 µMIn living immature mouse dendritic cells.[11]
Labeling Concentration 50 nMFor preferential labeling of cathepsin X in lysates.[3]
Inhibitor IC50 (E-64) Nanomolar rangeCompetitive inhibition against DCG-04 binding in barley leaf extracts.[8]
Inhibitor IC50 (CA-074) Micromolar rangeCompetitive inhibition against this compound binding in barley leaf extracts.[8]

Experimental Protocols

Labeling of Active Cysteine Proteases in Cell Lysates

This protocol describes the fundamental steps for profiling active cysteine proteases in a cellular lysate using this compound.

  • Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) containing a protease inhibitor cocktail lacking cysteine protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • This compound Labeling: Dilute the cell lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT). Add this compound to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C to allow for covalent modification of the active proteases.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.

  • Analysis: Proceed with SDS-PAGE and Western blotting for detection or with affinity purification for mass spectrometry.

Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of this compound-labeled proteins for subsequent identification.

  • Binding to Streptavidin Beads: To the labeled lysate from the previous protocol, add an appropriate volume of pre-washed streptavidin-coated magnetic beads.

  • Incubation: Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and a final wash with a buffer compatible with downstream analysis).

  • Elution/On-Bead Digestion: For mass spectrometry, proteins are typically digested into peptides directly on the beads using trypsin. The resulting peptides are then eluted and analyzed by LC-MS/MS.

Visualizations

DCG04_Structure cluster_this compound This compound Activity-Based Probe Warhead Epoxide (Reactive Group) Linker Peptide Scaffold (Spacer/Specificity) Warhead->Linker Tag Biotin (Affinity Tag) Linker->Tag

Caption: Structure of the this compound activity-based probe.

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow Lysate Proteome (e.g., Cell Lysate) Labeling Incubation with This compound Lysate->Labeling LabeledProteome Biotinylated Proteome Labeling->LabeledProteome AffinityPurification Streptavidin Affinity Purification LabeledProteome->AffinityPurification EnrichedProteins Enriched Active Proteases AffinityPurification->EnrichedProteins Analysis Downstream Analysis EnrichedProteins->Analysis WB Western Blot (Detection) Analysis->WB Visualization MS Mass Spectrometry (Identification) Analysis->MS Identification

Caption: General workflow for an ABPP experiment using this compound.

Mechanism_of_Action cluster_reaction Mechanism of Covalent Modification Enzyme Active Cysteine Protease (with Active Site Cys-SH) Complex Covalent Adduct (Enzyme-DCG04) Enzyme->Complex Nucleophilic Attack by Cysteine Thiol This compound This compound (with Epoxide Ring) This compound->Complex

Caption: Covalent modification of a cysteine protease by this compound.

Considerations and Limitations

While the biotin tag is exceptionally useful, it is not without its limitations. The presence of the relatively bulky biotin molecule can sometimes reduce the cell permeability of the probe, making in vivo labeling in living cells challenging.[5] For such applications, alternative "two-step" labeling approaches using smaller, bio-orthogonal tags like azides or alkynes (often referred to as "clickable" chemistry) are frequently employed.[4][7] These methods involve labeling with a probe containing a small chemical handle, followed by the attachment of a biotin tag or fluorophore in a secondary step after cell lysis.[7]

References

Unmasking the Cellular Targets of DCG04: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Activity-Based Probe DCG04 and its Cysteine Cathepsin Targets in Various Cell Lines

This technical guide provides a comprehensive overview of the activity-based probe this compound, its principal cellular targets, and the methodologies employed for their identification and characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to facilitate a deeper understanding of this compound's mechanism of action and its utility in studying cysteine cathepsins.

Introduction to this compound: A Potent Tool for Cysteine Cathepsin Profiling

This compound is a powerful, biotinylated activity-based probe (ABP) designed to covalently modify the active site of cysteine proteases, particularly those belonging to the papain superfamily, which includes the cathepsins.[1][2] Its structure is based on the natural product E-64, a well-characterized irreversible inhibitor of cysteine proteases.[3][4] The biotin tag allows for the detection and affinity purification of the labeled enzymes from complex biological samples such as cell and tissue lysates.[1][5] This makes this compound an invaluable tool for activity-based protein profiling (ABPP), a chemoproteomic strategy that enables the functional interrogation of enzymes in their native environment.[1][6]

Cellular Targets of this compound: A Focus on Cysteine Cathepsins

Extensive research has demonstrated that this compound primarily targets a range of cysteine cathepsins. These enzymes play crucial roles in various physiological and pathological processes, including intracellular protein degradation, antigen presentation, and cancer progression.[2][7][8] The specific cathepsins identified as targets of this compound vary depending on the cell line and the experimental conditions.

Data Presentation: Identified this compound Targets in Specific Cell Lines

The following table summarizes the cysteine cathepsins and other proteins that have been identified as targets of this compound in various cell lines and tissues, as reported in the scientific literature. It is important to note that while the identification of these targets is well-established, comprehensive, directly comparable quantitative data such as IC50 or Ki values for this compound across different cell lines in a single study is limited in the public domain. The data presented here is a qualitative summary of identified targets.

Cell Line/TissueIdentified TargetsReferences
Macrophage-like cell lines (J774, RAW264.7) Cathepsin B, Cathepsin L, Cathepsin S, Cathepsin Z[4]
Drosophila S2 cells Cathepsin B, Cathepsin F, Cathepsin K, Cathepsin L, Thiol-ester motif-containing protein (TEP) 4[5]
NIH-3T3 fibroblasts Multiple cysteine cathepsins[2]
Rat Liver Lysates Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin J, Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin V, Cathepsin X, Bile acid-CoA:amino acid N-acyltransferase (BACAT)[2]
Human Melanoma Cell Lines (Primary and Metastatic) Cathepsin B, Cathepsin L[9]
Bovine Adrenal Medulla Secretory Vesicles Cathepsin L[10]
Tomato Apoplastic Fluid Seven papain-like cysteine proteases (including PIP1)[3]

Experimental Protocols: Identifying this compound Targets

The identification of this compound targets predominantly relies on the technique of Activity-Based Protein Profiling (ABPP). This section provides a detailed, generalized methodology for the key experiments involved.

Activity-Based Protein Profiling (ABPP) of Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates using this compound, followed by visualization.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

  • This compound probe

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

  • Western blotting apparatus

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Labeling Reaction: Incubate a defined amount of total protein (e.g., 50 µg) with a specific concentration of this compound (e.g., 1 µM) for a set time (e.g., 30-60 minutes) at 37°C. Include a no-probe control (DMSO vehicle).

  • Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Detection: Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated this compound-labeled proteins. Visualize the labeled proteins using a chemiluminescence substrate and an imaging system.

Affinity Purification of this compound-Labeled Proteins for Mass Spectrometry

This protocol outlines the enrichment of this compound-labeled proteins for subsequent identification by mass spectrometry.

Materials:

  • This compound-labeled cell lysate (from the ABPP protocol)

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., high salt, low salt, and no detergent buffers)

  • Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing biotin)

  • Mass spectrometer

Procedure:

  • Binding: Incubate the this compound-labeled cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by on-bead digestion with trypsin or by elution with a denaturing buffer.

  • Mass Spectrometry Analysis: Analyze the eluted proteins or digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by this compound.

Competitive ABPP for Inhibitor Specificity Profiling

This protocol is used to assess the selectivity of a potential cysteine cathepsin inhibitor.[4][11]

Procedure:

  • Pre-incubation with Inhibitor: Before adding this compound, pre-incubate the cell lysate with varying concentrations of the test inhibitor for a specific time.

  • Labeling with this compound: Add this compound to the lysate and proceed with the standard ABPP protocol as described in section 3.1.

  • Analysis: A decrease in the signal from a this compound-labeled band indicates that the test inhibitor is binding to and blocking the active site of that specific enzyme. This allows for the determination of the inhibitor's potency and selectivity profile against the active cathepsins in the proteome.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving this compound targets and the experimental workflows described.

Signaling Pathways

Cathepsins, the primary targets of this compound, are implicated in various signaling cascades that are crucial in cancer progression, including invasion and metastasis.

Cathepsin_B_Signaling Extracellular_Matrix Extracellular Matrix (Collagen, Laminin, Fibronectin) Invasion_Metastasis Invasion & Metastasis Extracellular_Matrix->Invasion_Metastasis Cathepsin_B_secreted Secreted Cathepsin B Cathepsin_B_secreted->Extracellular_Matrix Degradation uPA uPA Cathepsin_B_secreted->uPA Activation Growth_Factors Growth Factors (e.g., TGF-β) Cathepsin_B_secreted->Growth_Factors Activation Plasminogen Plasminogen uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs Activation MMPs Active MMPs Pro_MMPs->MMPs MMPs->Extracellular_Matrix Degradation Pro_Cathepsin_B Pro-Cathepsin B (Intracellular) Lysosome Lysosome Pro_Cathepsin_B->Lysosome Cathepsin_B_active Active Cathepsin B (Lysosomal) Lysosome->Cathepsin_B_active Apoptosis_Regulation Apoptosis Regulation Cathepsin_B_active->Apoptosis_Regulation GF_Signaling Growth Factor Signaling Growth_Factors->GF_Signaling

Caption: Cathepsin B Signaling Pathways in Cancer.

Cathepsin_L_Signaling Pro_Cathepsin_L Pro-Cathepsin L Secreted_Cathepsin_L Secreted Cathepsin L Pro_Cathepsin_L->Secreted_Cathepsin_L Nuclear_Cathepsin_L Nuclear Cathepsin L Pro_Cathepsin_L->Nuclear_Cathepsin_L ECM_Degradation ECM Degradation Secreted_Cathepsin_L->ECM_Degradation Cell_Adhesion_Molecules Cell Adhesion Molecules Secreted_Cathepsin_L->Cell_Adhesion_Molecules Cleavage Pro_Proteases Other Pro-Proteases (e.g., Pro-uPA) Secreted_Cathepsin_L->Pro_Proteases Activation Loss_of_Adhesion Loss of Cell Adhesion Cell_Adhesion_Molecules->Loss_of_Adhesion EMT Epithelial-Mesenchymal Transition (EMT) Loss_of_Adhesion->EMT Active_Proteases Active Proteases Pro_Proteases->Active_Proteases Proteolytic_Cascade Proteolytic Cascade Active_Proteases->Proteolytic_Cascade CDP_Cux CDP/Cux Transcription Factor Nuclear_Cathepsin_L->CDP_Cux Processing Processed_CDP_Cux Processed CDP/Cux CDP_Cux->Processed_CDP_Cux Gene_Expression Altered Gene Expression Processed_CDP_Cux->Gene_Expression Gene_Expression->EMT TGF_beta_Signaling TGF-β Signaling TGF_beta_Signaling->Pro_Cathepsin_L Upregulation ABPP_Workflow Start Start: Cell Culture Cell_Lysis Cell Lysis Start->Cell_Lysis Proteome Cell Lysate (Proteome) Cell_Lysis->Proteome Labeling Incubation with This compound Probe Proteome->Labeling Labeled_Proteome This compound-Labeled Proteome Labeling->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Affinity_Purification Affinity Purification (Streptavidin Beads) Labeled_Proteome->Affinity_Purification Western_Blot Western Blot & Streptavidin-HRP Detection SDS_PAGE->Western_Blot Visualization Visualization of Labeled Proteins Western_Blot->Visualization Enriched_Proteins Enriched Labeled Proteins Affinity_Purification->Enriched_Proteins MS_Analysis Mass Spectrometry (LC-MS/MS) Enriched_Proteins->MS_Analysis Identification Identification of This compound Targets MS_Analysis->Identification Competitive_ABPP_Workflow Start Start: Cell Lysate Preincubation Pre-incubation with Test Inhibitor Start->Preincubation No_Inhibitor Control (Vehicle) Start->No_Inhibitor Labeling_Inhibitor Labeling with this compound Preincubation->Labeling_Inhibitor Labeling_Control Labeling with this compound No_Inhibitor->Labeling_Control SDS_PAGE_Inhibitor SDS-PAGE Labeling_Inhibitor->SDS_PAGE_Inhibitor SDS_PAGE_Control SDS-PAGE Labeling_Control->SDS_PAGE_Control Detection_Inhibitor Western Blot & Detection SDS_PAGE_Inhibitor->Detection_Inhibitor Detection_Control Western Blot & Detection SDS_PAGE_Control->Detection_Control Analysis Compare Labeling Intensity Detection_Inhibitor->Analysis Detection_Control->Analysis

References

The Utility of DCG04 in Advancing Plant Science Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in the plant science and agricultural biotechnology sectors.

Abstract

DCG04, a potent, irreversible, and activity-based probe, has emerged as an invaluable tool for the functional characterization of papain-like cysteine proteases (PLCPs) in plants. This technical guide provides an in-depth overview of the core utility of this compound in plant science research. It details the probe's mechanism of action, summarizes key quantitative data on identified plant PLCPs, provides comprehensive experimental protocols for its application, and visualizes its role in elucidating plant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively leverage this compound for advancing our understanding of critical biological processes in plants, from development and senescence to immunity and stress responses.

Introduction to this compound

This compound is a biotinylated derivative of the well-characterized, broad-spectrum cysteine protease inhibitor E-64.[1][2] Its design as an activity-based probe (ABP) allows for the specific labeling and subsequent detection and identification of active PLCPs within complex biological samples, such as plant cell extracts.[1][2] The covalent nature of its interaction with the active site of these enzymes makes it a robust tool for activity-based protein profiling (ABPP).[1][2]

The application of this compound has been instrumental in dissecting the roles of PLCPs in a variety of plant processes. These include programmed cell death (PCD), nutrient remobilization during senescence, and the intricate interplay between plants and pathogens.[2][3][4] By enabling the selective profiling of active proteases, this compound provides a more accurate representation of enzymatic function compared to transcriptomic or traditional proteomic approaches that measure gene or protein abundance, respectively.

Mechanism of Action

This compound functions as a suicide substrate for PLCPs. Its epoxide ring is susceptible to nucleophilic attack by the catalytic cysteine residue within the active site of a PLCP.[1] This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme.[1] The biotin tag appended to the this compound molecule serves as a versatile handle for the subsequent detection and affinity purification of the labeled proteases using streptavidin-based methods.[1][5]

The specificity of this compound for active PLCPs is a key feature. It does not react with inactive zymogens or proteases that are inhibited by endogenous molecules. This activity-dependent labeling is crucial for understanding the regulation of protease activity in response to various stimuli.

cluster_0 Mechanism of this compound Action cluster_1 Downstream Applications Active_PLCP Active Papain-Like Cysteine Protease (PLCP) Covalent_Complex Irreversible Covalent PLCP-DCG04-Biotin Complex Active_PLCP->Covalent_Complex Nucleophilic attack by active site Cysteine This compound This compound Probe (with Biotin tag) This compound->Covalent_Complex Detection Detection via Streptavidin-HRP (Immunoblot) Covalent_Complex->Detection Purification Affinity Purification via Streptavidin Beads Covalent_Complex->Purification Identification Identification by Mass Spectrometry Purification->Identification

Figure 1. Mechanism of this compound labeling and subsequent analysis.

Quantitative Data Summary

The use of this compound in conjunction with mass spectrometry has led to the identification of numerous active PLCPs across different plant species. The following table summarizes some of the key PLCPs identified and characterized using this powerful probe.

Plant SpeciesIdentified Protease(s)Apparent Molecular Weight (kDa)Biological ContextReference(s)
Arabidopsis thalianaRD21 (Responsive to Desiccation 21)30-40Plant immunity, senescence, PCD[5][6]
XCP2 (Xylem Cysteine Protease 2)~30Xylem development[5][6]
AALP (Arabidopsis Aleurain-Like Protease)~25General proteolytic activity[6][7]
Solanum lycopersicum (Tomato)PIP1 (Phytophthora-Inhibited Protease 1)Not specifiedPlant defense[8]
RCR3 (Required for Cladosporium Resistance-3)Not specifiedPlant defense[2]
Medicago truncatulaPapain-like Cysteine Proteases~40General proteolytic activity in cell culture
Hordeum vulgare (Barley)Senescence-associated proteasesNot specifiedLeaf senescence and nutrient remobilization[1]

Experimental Protocols

This section provides a detailed methodology for performing activity-based protein profiling (ABPP) of PLCPs in plant tissues using this compound.

Materials
  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Extraction buffer (50 mM sodium acetate pH 6.0, 5 mM DTT)

  • This compound probe (100 µM stock in DMSO)

  • E-64 inhibitor (10 mM stock in DMSO, for negative control)

  • 4x SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

  • Bradford reagent for protein quantification

Protocol for ABPP of Plant Extracts
  • Protein Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Add 2 mL of ice-cold extraction buffer per gram of tissue.

    • Vortex thoroughly and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (total protein extract).

    • Determine the protein concentration using the Bradford assay.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µg of total protein extract with extraction buffer to a final volume of 50 µL.

    • For the negative control, pre-incubate a separate sample with 10 µM E-64 for 30 minutes at room temperature.

    • Add this compound to a final concentration of 2 µM.

    • Incubate the reaction at room temperature for 1-2 hours.

  • SDS-PAGE and Western Blotting:

    • Stop the labeling reaction by adding 15 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load the samples onto a 12% SDS-PAGE gel and run at 150V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with streptavidin-HRP conjugate (typically 1:5000 dilution in TBST) for 1 hour.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the labeled proteases using a gel documentation system.

start Start protein_extraction Protein Extraction from Plant Tissue start->protein_extraction quantification Protein Quantification (Bradford Assay) protein_extraction->quantification labeling Labeling with this compound (and E-64 control) quantification->labeling sds_page SDS-PAGE labeling->sds_page western_blot Western Blot Transfer sds_page->western_blot detection Detection with Streptavidin-HRP western_blot->detection analysis Data Analysis detection->analysis

Figure 2. General experimental workflow for ABPP with this compound.

Elucidating Signaling Pathways

This compound has been pivotal in unraveling the roles of specific PLCPs in plant signaling, particularly in the context of immunity and programmed cell death (PCD). A prime example is the investigation of the Arabidopsis protease RD21 and its interaction with the serpin inhibitor AtSerpin1.

Studies have shown that in healthy cells, RD21 is primarily localized to the vacuole, while AtSerpin1 resides in the cytoplasm.[3] Upon the perception of certain stress signals, such as those from necrotrophic fungal pathogens that induce PCD, the integrity of the vacuolar membrane is compromised.[3] This allows for the release of active RD21 into the cytoplasm, where it can be intercepted and irreversibly inhibited by AtSerpin1.[3] This interaction forms a covalent complex and serves as a control point to modulate the extent of cell death. The use of this compound has been critical in monitoring the active pool of RD21 and confirming its inhibition by AtSerpin1.

cluster_0 Cellular State cluster_1 Molecular Events Healthy_Cell Healthy Cell State Vacuole Vacuole (RD21 Localized) Healthy_Cell->Vacuole Cytoplasm_Healthy Cytoplasm (AtSerpin1 Localized) Healthy_Cell->Cytoplasm_Healthy Stressed_Cell Stressed Cell State (e.g., Pathogen Attack) Vacuole_Compromised Compromised Vacuole Stressed_Cell->Vacuole_Compromised Interaction RD21-AtSerpin1 Covalent Complex Formation Cytoplasm_Healthy->Interaction RD21_Release RD21 Release into Cytoplasm Vacuole_Compromised->RD21_Release RD21_Release->Interaction PCD_Modulation Modulation of Programmed Cell Death Interaction->PCD_Modulation

Figure 3. RD21-AtSerpin1 signaling in plant cell death.

Conclusion

This compound is a powerful and versatile tool that has significantly advanced our understanding of the functional roles of papain-like cysteine proteases in plant biology. Its ability to specifically label active enzymes has provided invaluable insights into their regulation and involvement in key physiological processes. The methodologies and data presented in this guide are intended to facilitate the broader adoption of this technology, paving the way for new discoveries in plant science and the development of innovative strategies for crop improvement and disease resistance.

References

Methodological & Application

Application Notes and Protocols for Labeling Cell Lysates with DCG-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to specifically target and covalently label active cysteine proteases, with a particular affinity for the papain family, which includes numerous cathepsins (B, C, H, K, L, S, V, and X).[1] This probe is an invaluable tool in chemical biology and drug discovery for profiling the activity of these enzymes directly within complex biological samples such as cell and tissue lysates.

The structure of DCG-04 features an epoxide electrophile that forms a covalent bond with the catalytic cysteine residue in the active site of the target protease.[1] It also contains a biotin tag, which enables the detection of labeled proteases through streptavidin-based assays (e.g., Western blotting) or their enrichment for subsequent identification and quantification by mass spectrometry.[2] This document provides detailed protocols for the use of DCG-04 to label, detect, and identify active cysteine proteases in cell lysates.

Mechanism of Action

DCG-04 functions as a mechanism-based inhibitor. The peptide backbone of the probe directs it to the active site of papain-family cysteine proteases. Once positioned, the epoxide ring is attacked by the nucleophilic thiol group of the active site cysteine residue, leading to the formation of a stable, covalent thioether bond. This effectively and irreversibly inactivates the enzyme and tags it with biotin. Because this reaction requires a catalytically active cysteine, DCG-04 specifically labels active proteases, providing a direct readout of enzyme activity rather than just protein abundance.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using DCG-04 labeling experiments. Table 1 showcases the inhibitory potency of a compound against various cathepsins, measured by its ability to block DCG-04 labeling. Table 2 illustrates how densitometry can be used to quantify changes in protease activity under different experimental conditions.

Table 1: Inhibitory Potency (IC₅₀) of Compound VBY-825 Against Cathepsin B and L Activity in HUVECs

Target EnzymeIC₅₀ (nM)
Cathepsin L (isoform 1)0.5
Cathepsin L (isoform 2)3.3
Cathepsin B4.3

Data derived from experiments using an activity-based probe to measure cathepsin activity in intact cells treated with varying concentrations of the inhibitor VBY-825.[3]

Table 2: Densitometric Analysis of DCG-04 Labeled Protease Bands Following Ionizing Radiation (IR) Treatment

Treatment GroupRelative Band Intensity (25 kDa)Relative Band Intensity (30 kDa)
Control (No IR)1.00 ± 0.121.00 ± 0.15
2 Gy IR1.52 ± 0.211.65 ± 0.25
4 Gy IR1.89 ± 0.28 2.05 ± 0.31
8 Gy IR2.15 ± 0.35 2.41 ± 0.39

* p < 0.05, ** p < 0.01, *** p < 0.001 vs. Control. Data are represented as mean ± SEM. Band intensities from streptavidin western blots were quantified using ImageJ software.[4][5]

Experimental Protocols

Protocol 1: Labeling of Active Cysteine Proteases in Cell Lysates

This protocol describes the fundamental procedure for labeling active cysteine proteases in total cell lysates with DCG-04.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (50 mM Citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5), ice-cold

  • DCG-04 (stock solution in DMSO, e.g., 1 mM)

  • Broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-565 for negative control)

  • BCA Protein Assay Kit

  • 4x SDS-PAGE Loading Buffer

Procedure:

  • Cell Harvesting: Harvest cells (e.g., ~2 x 10⁶ cells) and wash twice with ice-cold PBS. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer. Incubate on ice for 15-30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay. Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

  • Negative Control (Optional but Recommended): In a separate tube, pre-incubate an aliquot of the cell lysate with a saturating concentration of a broad-spectrum cysteine protease inhibitor (e.g., 50 µM JPM-565 or 200 µM E-64) for 30 minutes at room temperature. This will serve as a negative control to demonstrate the specificity of DCG-04 labeling.

  • DCG-04 Labeling: Add DCG-04 to the cell lysate (and the pre-incubated negative control) to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Quenching: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.

  • Storage: The labeled lysates can be stored at -20°C or immediately used for analysis by SDS-PAGE and Western blotting (Protocol 2).

Protocol 2: Detection of DCG-04 Labeled Proteases by Western Blot

This protocol details the detection of biotin-labeled proteins via a streptavidin-HRP conjugate.

Materials:

  • DCG-04 labeled protein samples (from Protocol 1)

  • SDS-PAGE gels (e.g., 12.5%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • SDS-PAGE: Separate the DCG-04 labeled proteins by SDS-PAGE. Load 20-50 µg of total protein per lane.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using standard wet or semi-dry transfer methods.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:5,000 to 1:20,000, but should be optimized) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane six times for 5 minutes each with TBST to remove unbound conjugate.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Acquire the chemiluminescent signal using a suitable imaging system. The resulting bands correspond to active cysteine proteases labeled by DCG-04.

Protocol 3: Affinity Purification and On-Bead Digestion for Mass Spectrometry

This protocol is for the enrichment of DCG-04 labeled proteins and their preparation for identification by LC-MS/MS.

Materials:

  • DCG-04 labeled cell lysate (from Protocol 1, scale up as needed, e.g., 5-10 mg total protein)

  • Streptavidin agarose beads or magnetic beads

  • Wash Buffer 1 (RIPA Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 7.4)

  • Wash Buffer 2 (High Salt: 1 M KCl)

  • Wash Buffer 3 (Urea Buffer: 2 M Urea in 10 mM Tris-HCl, pH 8.0)

  • Digestion Buffer (100 mM Ammonium Bicarbonate, pH ~8.0)

  • Reducing Agent (10 mM DTT in Digestion Buffer)

  • Alkylating Agent (55 mM iodoacetamide in Digestion Buffer)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (for quenching)

  • C18 desalting tips

Procedure:

  • Bead Equilibration: Wash streptavidin agarose beads three times with RIPA buffer.

  • Binding: Incubate the DCG-04 labeled lysate with the equilibrated streptavidin beads overnight at 4°C on a rotator.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform the following washes, each for 5 minutes at 4°C:

    • Two washes with Wash Buffer 1.

    • One wash with Wash Buffer 2.

    • One wash with Wash Buffer 3.

    • Three washes with Digestion Buffer.

  • Reduction: Resuspend the beads in Digestion Buffer containing 10 mM DTT. Incubate for 30 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark.

  • On-Bead Digestion: Add mass spectrometry grade trypsin (e.g., 1:50 enzyme-to-protein ratio, may need optimization). Incubate overnight at 37°C with gentle shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Quenching and Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using C18 tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to identify the DCG-04 labeled proteins.

Visualizations

Experimental Workflow

Caption: Workflow for labeling and analysis of active cysteine proteases using DCG-04.

Signaling Pathway: Cathepsin-Mediated Apoptosis Induction

G cluster_stimulus Apoptotic Stimulus cluster_lysosome Lysosome cluster_cytosol Cytosol Stimulus e.g., ROS, TNF-α LMP Lysosomal Membrane Permeabilization Stimulus->LMP Cathepsins Cathepsins (B, D, L) LMP->Cathepsins Release Bid Bid Cathepsins->Bid Cleavage Casp8 Pro-Caspase-8 Cathepsins->Casp8 Direct Cleavage (Cathepsin D) tBid tBid Bid->tBid Bax_Bak Bax/Bak Activation tBid->Bax_Bak Casp3 Pro-Caspase-3 Bax_Bak->Casp3 via Cytochrome c & Apoptosome Casp8_active Active Caspase-8 Casp8->Casp8_active Casp8_active->Casp3 Cleavage Casp3_active Active Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis G cluster_endosome Endosome cluster_downstream Downstream Signaling TLR_uncl Uncleaved TLR7/9 Cathepsins Cathepsins (B, S, L, K) TLR_uncl->Cathepsins Proteolytic Cleavage TLR_cl Cleaved (Active) TLR7/9 Cathepsins->TLR_cl MyD88 MyD88 TLR_cl->MyD88 Recruitment Ligand ssRNA / CpG DNA Ligand->TLR_cl Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_IRF7 NF-κB / IRF7 Activation TRAF6->NFkB_IRF7 Cytokines Type I IFN & Inflammatory Cytokines NFkB_IRF7->Cytokines

References

Application Notes and Protocols: DCG-04 Affinity Labeling of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine proteases, particularly those belonging to the papain family (clan CA).[1] This molecule has become an invaluable tool in functional proteomics, enabling the investigation of protease activity in complex biological samples such as cell lysates and tissues.[2][3] Its structure comprises three key components: an epoxide electrophile that irreversibly binds to the catalytic cysteine in the active site of the protease, a peptide recognition element, and a biotin tag for detection and enrichment.[1]

These application notes provide a comprehensive overview of DCG-04, including its mechanism of action, protocols for its use, and its application in studying biological pathways.

Mechanism of Action

DCG-04 functions as a mechanism-based irreversible inhibitor. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of a target protease. This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag allows for the subsequent detection and isolation of the labeled proteases.

G cluster_0 Active Cysteine Protease cluster_1 DCG-04 Probe cluster_2 Covalent Complex Formation Protease Active Site (Cys-SH, His-Im) Complex Biotinylated Protease (Covalent Thioether Bond) Protease->Complex Nucleophilic Attack DCG04 Biotin - Linker - Peptide - Epoxide This compound->Complex

Caption: Mechanism of DCG-04 covalent modification of a cysteine protease.

Quantitative Data

Direct comparative quantitative data, such as inhibition constants (Ki) or reaction rates of DCG-04 with a broad range of individual cysteine proteases, are not extensively available in the literature. DCG-04 is primarily utilized as a broad-spectrum profiling tool rather than for detailed kinetic studies of specific enzymes. However, based on numerous activity-based protein profiling (ABPP) studies, a qualitative and semi-quantitative summary of its known targets can be compiled.

Target Cysteine ProteaseFamilyObserved LabelingNotes
Cathepsin B Papain (C1)StrongFrequently and strongly labeled in various cell and tissue lysates.[3][4]
Cathepsin C (DPPI) Papain (C1)LabeledKnown to be labeled by DCG-04.[4]
Cathepsin H Papain (C1)LabeledIdentified as a target of DCG-04.[4]
Cathepsin J Papain (C1)LabeledReported as a target in literature.
Cathepsin K Papain (C1)LabeledCan be profiled using DCG-04.
Cathepsin L Papain (C1)StrongReadily and strongly labeled in multiple studies.[3][4]
Cathepsin S Papain (C1)StrongA prominent target of DCG-04 in various biological contexts.[4]
Cathepsin V Papain (C1)LabeledHas been shown to be labeled by DCG-04.
Cathepsin X (or Z) Papain (C1)ModerateLabeled by DCG-04, though sometimes less intensely than other cathepsins.[3][4]
Legumain Caspase (C13)NoNot a target of DCG-04.
Caspases Caspase (C14)NoNot targeted by DCG-04.

Experimental Protocols

Protocol 1: Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the general procedure for labeling active cysteine proteases in a complex protein mixture using DCG-04.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors)

  • DCG-04 (stock solution in DMSO, e.g., 1 mM)

  • Dithiothreitol (DTT)

  • Protein concentration assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE sample buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Labeling Reaction:

    • To a defined amount of protein lysate (e.g., 50-100 µg), add DTT to a final concentration of 1 mM.

    • Add DCG-04 to a final concentration of 1-5 µM.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Sample Preparation for SDS-PAGE:

    • Stop the reaction by adding 4x SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.

Protocol 2: Enrichment of DCG-04 Labeled Proteases for Mass Spectrometry

This protocol outlines the steps for enriching biotin-labeled proteins for subsequent identification by mass spectrometry.

Materials:

  • DCG-04 labeled protein lysate (from Protocol 1)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)

  • Mass spectrometry-grade trypsin

Procedure:

  • Binding to Streptavidin Beads:

    • Incubate the DCG-04 labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

  • Elution:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • In-gel or In-solution Digestion:

    • Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.

    • Alternatively, perform an on-bead or in-solution digestion of the enriched proteins.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS for protein identification.

G start Start: Cell/Tissue Lysate labeling Labeling with DCG-04 start->labeling enrichment Enrichment with Streptavidin Beads labeling->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elution of Labeled Proteins wash->elution sds_page SDS-PAGE elution->sds_page ms_analysis In-gel/On-bead Digestion & LC-MS/MS elution->ms_analysis western_blot Western Blot with Streptavidin-HRP sds_page->western_blot detection Detection western_blot->detection identification Protein Identification ms_analysis->identification

Caption: Experimental workflow for activity-based protein profiling with DCG-04.

Application in Signaling Pathways: Antigen Presentation

Cysteine proteases, particularly cathepsins, play a crucial role in the endo-lysosomal pathway for antigen processing and presentation by major histocompatibility complex (MHC) class II molecules.[4][5] DCG-04 has been instrumental in studying the activity of these proteases in this pathway.

In antigen-presenting cells (APCs) such as dendritic cells and macrophages, extracellular antigens are taken up by endocytosis or phagocytosis into endosomes. These endosomes mature and fuse with lysosomes, where the acidic environment and active proteases, including cathepsins S and L, degrade the antigens into smaller peptides. These peptides are then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response. DCG-04 can be used to label and identify the active cathepsins within the endo-lysosomal compartments, providing insights into the regulation of antigen processing.

G cluster_0 Extracellular Space cluster_1 Antigen Presenting Cell (APC) Antigen Antigen Endocytosis Endocytosis/ Phagocytosis Antigen->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation MHC_II_Peptide Peptide-MHC II Complex Late_Endosome->MHC_II_Peptide Peptide Loading DCG04_target Active Cathepsins (e.g., S, L) Labeled by DCG-04 Late_Endosome->DCG04_target MHC_II_vesicle MHC Class II Vesicle MHC_II_vesicle->Late_Endosome Cell_Surface Cell Surface Presentation MHC_II_Peptide->Cell_Surface CD4+ T Cell CD4+ T Cell Cell_Surface->CD4+ T Cell T Cell Receptor

Caption: Role of cysteine proteases in the MHC Class II antigen presentation pathway.

References

Application Notes and Protocols for In Situ Activity-Based Profiling Using DCG-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DCG-04 and Activity-Based Profiling

DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine cathepsins.[1][2][3] As a derivative of the natural irreversible cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the active site cysteine residue of target proteases.[4][5][6] This covalent linkage allows for the sensitive and specific detection of catalytically active enzymes within complex biological samples, such as cell lysates, intact cells, and even in vivo models. The probe is typically functionalized with a reporter tag, such as biotin or a fluorophore, enabling downstream detection and analysis.[4][5]

Activity-based protein profiling (ABPP) with DCG-04 offers a significant advantage over traditional methods that measure protein abundance (e.g., Western blotting or mass spectrometry of total protein) by providing a direct readout of enzymatic function. This is crucial as the activity of many enzymes is tightly regulated post-translationally.

Key Applications of DCG-04 in Research and Drug Development:

  • Enzyme Discovery and Target Identification: Profiling the active cathepsin repertoire in various physiological and pathological states.

  • Drug Discovery and Development: Screening for and characterizing the potency and selectivity of cathepsin inhibitors in a native cellular context.

  • Disease Diagnosis and Prognosis: Identifying changes in cathepsin activity associated with diseases like cancer, neuroinflammation, and cardiovascular disorders.[7][8][9][10]

  • Understanding Biological Pathways: Elucidating the roles of specific cathepsins in complex signaling cascades.

Data Presentation: Quantitative Analysis of Cathepsin Activity

The following table summarizes representative quantitative data obtained from activity-based profiling experiments using DCG-04. This data is typically generated by densitometric analysis of Western blots where the signal intensity of the DCG-04-labeled cathepsin is proportional to its activity.

Cathepsin TargetMolecular Weight (kDa)Sample TypeExperimental ConditionRelative Activity (Normalized Optical Density Units)Reference
Cathepsin B~30Mouse Polyp ExtractAPCD4681.00 (normalized)[4]
Cathepsin B~30Mouse Polyp ExtractAPCD468 + anti-TNFα0.45 ± 0.12[4]
Cathepsin Z~27Mouse Polyp ExtractAPCD4681.00 (normalized)[4]
Cathepsin Z~27Mouse Polyp ExtractAPCD468 + anti-TNFα0.95 ± 0.15[4]
Cathepsin L~27-31Secretory VesiclesChromatofocusing Fraction90 (relative units)[11]
Cathepsin X, B, S, L~25-354T1 Tumor LysateN/AHigh[12]
Cathepsin X, B, S, L~25-3567NR Tumor LysateN/AModerate[12]

Experimental Protocols

Protocol 1: In Situ Labeling of Active Cysteine Cathepsins in Live Cells

This protocol provides a general framework for the in situ labeling of active cysteine cathepsins in cultured mammalian cells using a cell-permeable version of DCG-04 or by employing specific uptake mechanisms. Note that the original biotinylated DCG-04 is not readily cell-permeable. For direct intracellular labeling, a modified version of the probe with a bio-orthogonal handle (e.g., an alkyne) for subsequent click chemistry with a reporter tag, or a fluorescently labeled, cell-permeable analog is recommended. Alternatively, for phagocytic cells, DCG-04 can be coupled to beads.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Cell culture medium appropriate for the cell line

  • DCG-04 probe (biotinylated for phagocytosis assay, or a cell-permeable fluorescent/bio-orthogonal version for direct labeling)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, pH 8.0)

  • Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)

  • SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)

  • Streptavidin-HRP conjugate (for biotinylated DCG-04)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%) under standard cell culture conditions.

  • Probe Incubation (for direct labeling with a cell-permeable probe): a. Prepare a stock solution of the cell-permeable DCG-04 analog in DMSO. b. Dilute the probe in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM). c. Remove the existing medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Probe Incubation (for phagocytosis-based labeling): a. Couple biotinylated DCG-04 to streptavidin-coated beads according to the manufacturer's instructions. b. Resuspend the DCG-04-coated beads in pre-warmed cell culture medium. c. Add the bead suspension to the cells and incubate for a desired pulse time (e.g., 30 minutes) to allow for phagocytosis. d. Gently wash the cells with PBS to remove excess beads. e. Add fresh, pre-warmed medium and incubate for a desired chase time (e.g., 60 minutes) to allow for phagosome maturation.[13]

  • Cell Lysis: a. After incubation, place the culture dish on ice. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells. d. Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with Lysis Buffer. b. Add SDS-PAGE sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with streptavidin-HRP (for biotinylated DCG-04) or an appropriate antibody for other tags overnight at 4°C. f. Wash the membrane extensively with TBST. g. Incubate with a chemiluminescent substrate and visualize the signal using a Western blot imaging system.

Protocol 2: Labeling of Active Cysteine Cathepsins in Cell Lysates

This protocol is suitable for profiling the total active cathepsin content within a cell population.

Materials:

  • Cell pellet

  • Lysis Buffer (acidic pH, e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% Triton X-100)

  • DCG-04 (biotinylated or fluorescently tagged)

  • SDS-PAGE sample buffer

  • Streptavidin-HRP conjugate (for biotinylated DCG-04)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet in ice-cold acidic Lysis Buffer. b. Lyse the cells by sonication or multiple freeze-thaw cycles. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • DCG-04 Labeling: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer. b. Add DCG-04 to a final concentration of 1-5 µM. c. Incubate for 30-60 minutes at 37°C.

  • Sample Preparation and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Proceed with SDS-PAGE and Western blotting as described in Protocol 1, steps 7a-g.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for In Situ DCG-04 Profiling cluster_cell_prep Cell Preparation cluster_labeling In Situ Labeling cluster_analysis Analysis cell_culture 1. Cell Culture probe_incubation 2. DCG-04 Incubation cell_culture->probe_incubation cell_lysis 3. Cell Lysis probe_incubation->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page western_blot 6. Western Blot sds_page->western_blot detection 7. Detection western_blot->detection

Caption: Workflow for in situ activity-based profiling with DCG-04.

signaling_pathway Role of Cysteine Cathepsins in Cancer Progression cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix cluster_signaling Downstream Effects cathepsins Upregulated Cysteine Cathepsins secretion Secretion cathepsins->secretion cell_surface Cell Surface Localization cathepsins->cell_surface apoptosis_evasion Evasion of Apoptosis cathepsins->apoptosis_evasion ecm_degradation ECM Degradation secretion->ecm_degradation cell_surface->ecm_degradation growth_factors Release of Growth Factors ecm_degradation->growth_factors invasion Invasion & Metastasis ecm_degradation->invasion angiogenesis Angiogenesis growth_factors->angiogenesis

Caption: Cysteine cathepsins in cancer signaling pathways.[8][9][10][14]

logical_relationship Logical Relationship of DCG-04 Probe Components dcg04 DCG-04 Probe epoxide Epoxide Warhead This compound->epoxide peptide Peptide Scaffold This compound->peptide reporter Reporter Tag (Biotin/Fluorophore) This compound->reporter covalent_bond Covalent Bond Formation epoxide->covalent_bond reacts with active_site Active Site Cysteine of Cathepsin peptide->active_site directs to detection Detection & Analysis reporter->detection enables active_site->covalent_bond covalent_bond->detection allows for

Caption: Components and mechanism of the DCG-04 probe.

References

Application of DCG-04 in Studying Lysosomal Proteases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a powerful, activity-based probe (ABP) designed for the specific labeling and profiling of active papain-like cysteine proteases, a family that includes numerous lysosomal cathepsins. Derived from the broad-spectrum, irreversible cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the catalytic cysteine residue in the active site of these enzymes. This interaction is activity-dependent, meaning the probe only labels catalytically competent proteases. DCG-04 is typically tagged with biotin for affinity purification and western blot detection, or a fluorophore for direct in-gel visualization and microscopy.[1][2][3] This document provides detailed application notes and protocols for the use of DCG-04 in the study of lysosomal proteases.

Mechanism of Action

DCG-04 irreversibly inhibits and labels active cysteine proteases through a covalent modification of the active site cysteine. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue within the enzyme's active site. This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme and attaching the probe's reporter tag (e.g., biotin or a fluorophore) to the protease.[4][5]

Applications

DCG-04 is a versatile tool with a broad range of applications in the study of lysosomal proteases:

  • Activity-Based Protein Profiling (ABPP): DCG-04 enables the visualization and quantification of the active contingent of specific cathepsins in complex biological samples such as cell lysates and tissue homogenates.[6][7]

  • Drug Discovery and Development: It can be employed in competitive binding assays to determine the potency and selectivity of novel inhibitors targeting lysosomal proteases.[8]

  • Understanding Disease Pathogenesis: DCG-04 is used to investigate the role of lysosomal protease activity in various diseases, including cancer, neuroinflammation, and autoimmune disorders.[9][10]

  • Monitoring Enzyme Activity in Live Cells and in vivo: Fluorescently tagged versions of DCG-04 can be used to visualize protease activity in living cells, while systemic administration in animal models allows for the profiling of protease activity in different organs.[2][11]

Data Presentation

Quantitative Analysis of Cathepsin Activity

The following table summarizes representative quantitative data obtained from studies utilizing DCG-04 and similar activity-based probes to assess lysosomal protease activity and inhibition.

ParameterCathepsin(s)SystemValueReference
Inhibitor IC50
VBY-825Cathepsin L (isoform 1)HUVEC cells0.5 nM[8]
Cathepsin L (isoform 2)HUVEC cells3.3 nM[8]
Cathepsin BHUVEC cells4.3 nM[8]
RO5444101Cathepsin S (human)in vitro0.2 nM[12]
Cathepsin S (mouse)in vitro0.3 nM[12]
Pyrazole 1Cathepsin Bin vitro (0h pre-incubation)1.42 µM[13]
Cathepsin Bin vitro (24h pre-incubation with DTT)>50 µM[13]
Probe Concentration
DCG-04Multiple CathepsinsJ774 cell lysates5 µM[7]
Cy5-DCG-04Cathepsin XPurified enzyme100 µM (for competition)[2][11]
DCG-04Multiple CathepsinsRAW264.7 macrophage lysates5 µM[14]
Quantitative Activity Profiling
Cathepsin B ActivityCathepsin BPolyps of APCΔ468 mice vs. anti-TNFα treatedSelective decrease with treatment[6]
Cathepsin K ActivityCathepsin KStage I vs. Stage III/IV Cervical CancerHigher in Stage I[15]
Cathepsin K ActivityCathepsin KStage II vs. Stage IV Breast CancerHigher in Stage II[15]
Cathepsin K ActivityCathepsin KLung CancerIncreases with stage progression[15]

Experimental Protocols

Protocol 1: Labeling of Lysosomal Proteases in Cell Lysates

This protocol describes the labeling of active cysteine cathepsins in cell lysates using DCG-04.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM sodium acetate (pH 5.5), 5 mM MgCl₂, 0.5% NP-40 (or 0.1% Triton X-100), 2 mM DTT.[11]

  • DCG-04 (biotinylated or fluorescently tagged) stock solution (e.g., 1 mM in DMSO)

  • Protein concentration assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE loading buffer

  • For biotinylated DCG-04: Streptavidin-HRP and chemiluminescent substrate

  • For fluorescently tagged DCG-04: In-gel fluorescence scanner

Procedure:

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL for ~2 x 10⁶ cells).[14]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • DCG-04 Labeling:

    • Dilute the cell lysate to a final concentration of 1 mg/mL in Lysis Buffer.[11]

    • Add DCG-04 to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.[7][16]

    • For competitive inhibition assays, pre-incubate the lysate with the inhibitor for 30 minutes at room temperature before adding DCG-04.[11]

  • Sample Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • For fluorescent DCG-04: Visualize the labeled proteases directly by scanning the gel with a fluorescence scanner at the appropriate excitation/emission wavelengths.

    • For biotinylated DCG-04:

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST).

      • Incubate with streptavidin-HRP.

      • Wash the membrane and detect the signal using a chemiluminescent substrate.

Protocol 2: In Vivo Labeling of Lysosomal Proteases in Mice

This protocol outlines a general procedure for labeling active cysteine cathepsins in a mouse model.

Materials:

  • Experimental mice

  • Fluorescently tagged DCG-04 (e.g., Cy5-DCG-04)

  • Sterile PBS

  • DMSO

  • Anesthesia and euthanasia reagents

  • Tissue homogenization buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, 0.5% sodium deoxycholate).[11]

  • Dounce homogenizer or other tissue disruption equipment

  • SDS-PAGE and in-gel fluorescence scanning equipment

Procedure:

  • Probe Administration:

    • Prepare the probe solution (e.g., 25 nmol of Cy5-DCG-04 in 10% DMSO in sterile PBS).[11]

    • Administer the probe to the mice via intravenous (i.v.) injection.

  • Circulation and Tissue Harvest:

    • Allow the probe to circulate for a defined period (e.g., 2 hours).[11]

    • Euthanize the mice according to approved protocols.

    • Harvest tissues of interest (e.g., liver, spleen, kidney) and immediately flash-freeze in liquid nitrogen or proceed to homogenization.

  • Tissue Lysis and Analysis:

    • Homogenize the tissues in ice-cold homogenization buffer.

    • Determine the protein concentration of the tissue lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Visualize the labeled proteases by scanning the gel with a fluorescence scanner.

Visualizations

Experimental Workflow for DCG-04 Labeling

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling DCG-04 Labeling cluster_analysis Analysis cell_culture Cell Culture / Tissue Sample lysis Lysis / Homogenization cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant incubation Incubation with DCG-04 protein_quant->incubation competition Pre-incubation with Inhibitor (Optional) protein_quant->competition sds_page SDS-PAGE incubation->sds_page competition->incubation in_gel_scan In-gel Fluorescence Scan sds_page->in_gel_scan western_blot Western Blot (Streptavidin-HRP) sds_page->western_blot

Caption: Workflow for activity-based protein profiling of lysosomal proteases using DCG-04.

Signaling Pathway: Antigen Presentation (MHC Class II)

antigen_presentation antigen Exogenous Antigen endosome Early Endosome antigen->endosome Endocytosis mhc_ii_clip MHC Class II + CLIP antigen->mhc_ii_clip Peptide Loading lysosome Lysosome endosome->lysosome Maturation cathepsins Cathepsins (S, L, B, D) lysosome->cathepsins mhc_ii MHC Class II + Invariant Chain (Ii) mhc_ii->mhc_ii_clip Ii Degradation (Cathepsin S, L) mhc_ii_peptide MHC Class II + Antigenic Peptide mhc_ii_clip->mhc_ii_peptide cell_surface Cell Surface Presentation to T-helper cell mhc_ii_peptide->cell_surface cathepsins->antigen Proteolysis

Caption: Role of cathepsins in the MHC Class II antigen presentation pathway.[4][11][16][17]

Signaling Pathway: Lysosome-Mediated Apoptosis

apoptosis_pathway stress Cellular Stress lmp Lysosomal Membrane Permeabilization (LMP) stress->lmp lysosome Lysosome lysosome->lmp cathepsins_cyto Cytosolic Cathepsins (B, D, L) lmp->cathepsins_cyto Release bid Bid cathepsins_cyto->bid Cleavage tbid tBid bid->tbid bax_bak Bax/Bak Activation tbid->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Involvement of lysosomal cathepsins in the intrinsic apoptosis pathway.[18][19]

References

Application Notes and Protocols for DCG-04 Labeling in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target the active sites of cysteine cathepsins.[1] As a derivative of the well-characterized cysteine protease inhibitor E-64, DCG-04 features an epoxide electrophile that covalently modifies the catalytic cysteine residue within the enzyme's active site.[1][2] This specific and covalent labeling allows for the selective enrichment and identification of active cysteine proteases from complex biological samples, such as cell lysates and tissues, using mass spectrometry. The probe typically incorporates a biotin tag, enabling the affinity purification of labeled enzymes for subsequent proteomic analysis.[1][3] This application note provides detailed protocols for the use of DCG-04 in activity-based protein profiling (ABPP) workflows coupled with mass spectrometry, alongside data interpretation guidelines and relevant biological context.

Mechanism of Action

DCG-04 operates on the principle of mechanism-based inhibition. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of a target protease. This results in the formation of a stable, covalent thioether bond between the probe and the enzyme, effectively and irreversibly inactivating it. Because this reaction is dependent on the catalytic activity of the enzyme, DCG-04 selectively labels functionally active proteases.

Applications in Research and Drug Development

  • Identification of active proteases: DCG-04 enables the identification and quantification of active cysteine proteases in various biological contexts.

  • Drug discovery and target validation: It can be used to assess the potency and selectivity of novel inhibitors targeting cysteine proteases in a competitive profiling format.

  • Disease biomarker discovery: Changes in the activity of specific cysteine proteases, as measured by DCG-04 labeling, can serve as potential biomarkers for various diseases, including cancer and inflammatory disorders.

Quantitative Analysis of Active Cysteine Cathepsins

The following table summarizes representative quantitative data from a study utilizing DCG-04 to assess the activity of Cathepsin B and Cathepsin Z in polyp tissues from a mouse model of intestinal adenomas. The data, derived from densitometric analysis of western blots following DCG-04 labeling, is normalized to β-actin.

Sample ConditionActive Cathepsin B (Normalized OD)Active Cathepsin Z (Normalized OD)
Healthy Adjacent Tissue1.001.00
Polyp Tissue3.502.50
Polyp Tissue + Anti-TNFα Treatment1.502.40
Polyp from Cathepsin B knockoutNot Detected2.30

Data adapted from a study on the role of cathepsins in intestinal polyposis.[4] Optical Density (OD) values are presented as a relative measure of active enzyme levels.

Signaling Pathway: Cysteine Cathepsin-Mediated Apoptosis

Cysteine cathepsins, upon their release from the lysosome into the cytosol, can initiate the intrinsic pathway of apoptosis. This is a critical signaling cascade in programmed cell death.

Cathepsin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Apoptotic_Stimulus Apoptotic Stimulus Lysosome Lysosome Apoptotic_Stimulus->Lysosome Lysosomal Membrane Permeabilization Cathepsins Cysteine Cathepsins (e.g., B, L, S) Lysosome->Cathepsins Release into Cytosol Bid Bid Cathepsins->Bid Cleavage Bcl2_family Anti-apoptotic Bcl-2 family proteins Cathepsins->Bcl2_family Degradation tBid tBid (truncated Bid) Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activation Bcl2_family->Bax_Bak Inhibition Mitochondrion_Membrane Mitochondrial Membrane Bax_Bak->Mitochondrion_Membrane Pore Formation Cytochrome_c Cytochrome c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Mitochondrion_Membrane->Cytochrome_c Release

Caption: Cysteine Cathepsin Apoptosis Signaling Pathway.

Experimental Workflow for DCG-04 Labeling and Mass Spectrometry Analysis

The following diagram outlines the major steps involved in an activity-based protein profiling experiment using DCG-04.

DCG04_Workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling and Enrichment cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis Cell_Culture 1. Cell Culture/ Tissue Homogenization Lysis 2. Cell Lysis Cell_Culture->Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Lysis->Protein_Quant DCG04_Incubation 4. DCG-04 Labeling Protein_Quant->DCG04_Incubation Quenching 5. Quench Reaction DCG04_Incubation->Quenching Enrichment 6. Affinity Purification (Streptavidin Beads) Quenching->Enrichment Washing 7. Bead Washing Enrichment->Washing Reduction_Alkylation 8. On-Bead Reduction and Alkylation Washing->Reduction_Alkylation Digestion 9. On-Bead Tryptic Digestion Reduction_Alkylation->Digestion Peptide_Elution 10. Peptide Elution and Desalting Digestion->Peptide_Elution LC_MS 11. LC-MS/MS Analysis Peptide_Elution->LC_MS Data_Analysis 12. Database Searching and Quantification LC_MS->Data_Analysis

Caption: DCG-04 Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Harvesting:

    • For adherent cells, wash the culture dish with ice-cold PBS.

    • Scrape the cells in the presence of ice-cold PBS and transfer to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples to be compared.

Protocol 2: DCG-04 Labeling and Enrichment
  • DCG-04 Labeling:

    • To 1 mg of protein lysate, add DCG-04 to a final concentration of 1-10 µM.

    • Incubate for 1 hour at 37°C with gentle agitation.

    • For competitive profiling, pre-incubate the lysate with an inhibitor for 30 minutes before adding DCG-04.

  • Quenching the Reaction:

    • Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes at 95°C, or proceed directly to affinity purification.

  • Affinity Purification of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the labeled lysate.

    • Incubate for 1-2 hours at 4°C on a rotator to allow binding of the biotinylated proteins.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with a high-salt wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.5% NP-40).

    • Wash the beads twice with a low-salt wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Wash the beads once with PBS.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin to the bead suspension (e.g., 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.

    • Acidify the peptides with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS using a suitable instrument and gradient.

    • Search the resulting data against a relevant protein database to identify and quantify the labeled proteins.

References

Application Notes and Protocols: Combining DCG-04 with Immunoprecipitation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cellular biology and drug discovery, understanding protein function and interaction is paramount. DCG-04, an activity-based probe, has emerged as a powerful tool for labeling and identifying active cysteine cathepsins.[1][2][3] This small molecule covalently binds to the active site cysteine of these proteases, providing a snapshot of their functional state.[4][5] Immunoprecipitation (IP) is a robust technique for isolating a specific protein or protein complex from a heterogeneous mixture using a target-specific antibody.[6][7][8] The convergence of these two powerful methodologies—activity-based probing with DCG-04 and the specificity of immunoprecipitation—offers a novel and insightful approach to studying the biology of cysteine cathepsins and their interacting partners.

This document provides detailed application notes and protocols for the combined use of DCG-04 with various immunoprecipitation techniques, including standard Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation (ChIP). These protocols are designed to guide researchers in isolating and analyzing active enzyme populations, their binding partners, and their association with chromatin.

Principle of the Combined Technique

The core principle involves a sequential two-step process. First, active cysteine cathepsins within a biological sample (cell lysate or intact cells) are covalently labeled with DCG-04. This probe typically contains a reactive epoxide group that forms a stable thioether bond with the active site cysteine of the target protease, and a tag (e.g., biotin) for subsequent detection or enrichment.[4] Following the labeling of the active enzyme pool, an antibody specific to the protein of interest (either the cathepsin itself or a suspected interacting partner) is used to immunoprecipitate the target protein or protein complex. The presence of the DCG-04 tag on the immunoprecipitated cathepsin confirms that the isolated enzyme was in an active state.

Applications

The combination of DCG-04 and immunoprecipitation can be applied to:

  • Isolate and identify active cysteine cathepsins: By using a pan-cathepsin antibody, one can enrich the entire population of DCG-04-labeled (and therefore active) cathepsins.

  • Study enzyme activation and inhibition: This method allows for the specific analysis of the active pool of a particular cathepsin under different cellular conditions or in response to drug treatment.

  • Investigate protein-protein interactions of active enzymes (Co-IP): By targeting a non-cathepsin protein with an antibody, one can pull down its interacting partners. Subsequent detection of a DCG-04 signal would indicate an interaction with an active cysteine cathepsin.

  • Explore the role of active cathepsins in transcriptional regulation (ChIP): This combined approach can be used to determine if an active cysteine cathepsin is associated with specific DNA regions as part of a larger chromatin-modifying complex.

Experimental Workflow Visualization

The general workflow for combining DCG-04 with immunoprecipitation is depicted below.

experimental_workflow cluster_labeling Step 1: Activity-Based Probe Labeling cluster_ip Step 2: Immunoprecipitation cluster_analysis Step 3: Analysis start Prepare Cell Lysate or Intact Cells labeling Incubate with DCG-04 Probe start->labeling quench Quench Unreacted Probe (Optional) labeling->quench preclear Pre-clear Lysate with Control Beads quench->preclear add_ab Add Primary Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads incubate_ip Incubate to Form Immune Complexes add_beads->incubate_ip wash Wash Beads incubate_ip->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis

Caption: General workflow for combining DCG-04 labeling with immunoprecipitation.

Protocol 1: DCG-04 Labeling Combined with Standard Immunoprecipitation (IP)

This protocol is designed to isolate a specific active cysteine cathepsin.

Materials and Reagents
  • Cells or tissues of interest

  • DCG-04 probe (with appropriate tag, e.g., biotin)

  • Lysis Buffer (e.g., RIPA buffer, or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Primary antibody against the target cathepsin

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Streptavidin-HRP for detection of biotinylated DCG-04

  • SDS-PAGE gels and Western blotting apparatus

Experimental Protocol
  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate). Determine protein concentration using a standard assay (e.g., BCA).

  • DCG-04 Labeling:

    • To 1 mg of total protein lysate, add DCG-04 to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C with gentle agitation.

    • Optional: Quench the reaction by adding an excess of a reducing agent like DTT (10 mM final concentration).

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 30 minutes at 4°C with rotation. Pellet the beads and transfer the supernatant to a fresh tube.[9]

    • Add the primary antibody against the target cathepsin (use manufacturer's recommended dilution) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Perform Western blotting using an antibody against the target cathepsin to confirm successful immunoprecipitation.

    • To detect active cathepsins, probe the membrane with Streptavidin-HRP followed by a chemiluminescent substrate.

Data Presentation
SampleInput (Anti-Cathepsin)Input (Streptavidin)IP (Anti-Cathepsin)IP (Streptavidin)IgG Control
Untreated Band at expected MWFaint or no bandBand at expected MWFaint or no bandNo band
Treated Band at expected MWBand at expected MWBand at expected MWStrong band at expected MWNo band

Protocol 2: DCG-04 Labeling Combined with Co-Immunoprecipitation (Co-IP)

This protocol aims to identify proteins interacting with an active cysteine cathepsin.

Methodology Visualization

Caption: Workflow for DCG-04 Co-IP to detect interactions with active cathepsins.

Experimental Protocol

The protocol is similar to the standard IP protocol with the following key modifications:

  • Lysis Buffer: Use a milder lysis buffer (e.g., non-denaturing buffer with 1% NP-40 or CHAPS) to preserve protein-protein interactions.[10]

  • Primary Antibody: The primary antibody should target the suspected interacting protein (the "bait"), not the cathepsin itself.

  • Washing: Washing steps should be gentle to avoid disrupting protein complexes. The number of washes may need to be optimized (typically 3-4 times).[10]

  • Controls: A crucial negative control is to perform the Co-IP in cells not treated with DCG-04 to ensure the streptavidin signal is dependent on the probe. An isotype-matched IgG control is also essential.[11]

Data Presentation
SampleIP: Anti-Bait (WB: Anti-Bait)IP: Anti-Bait (WB: Streptavidin)IP: IgG (WB: Anti-Bait)IP: IgG (WB: Streptavidin)
DCG-04 Labeled Band at bait MWBand at cathepsin MWNo bandNo band
Unlabeled Band at bait MWNo bandNo bandNo band

Protocol 3: DCG-04 Labeling Combined with Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the association of active cysteine cathepsins with specific DNA regions.

Experimental Protocol
  • Cross-linking and Cell Harvest:

    • Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.[12][13]

    • Quench the cross-linking reaction with glycine (125 mM final concentration).[13]

    • Harvest and wash the cells.

  • DCG-04 Labeling of Intact Cells (optional, requires cell-permeable probe variant):

    • If a cell-permeable version of DCG-04 is used, pre-incubate cells with the probe before cross-linking. This step requires significant optimization.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Resuspend nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.[14]

  • DCG-04 Labeling of Sheared Chromatin:

    • If labeling was not performed on intact cells, incubate the sheared chromatin with DCG-04 (1-5 µM) for 30-60 minutes at 37°C.

  • Immunoprecipitation:

    • Perform immunoprecipitation as described in the standard IP protocol, using an antibody against the target cathepsin or a protein in the putative chromatin-associated complex.

    • Wash the immune complexes extensively with a series of low salt, high salt, and LiCl wash buffers to reduce non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads.

    • Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.[15]

  • DNA Purification and Analysis:

    • Purify the DNA using a spin column or phenol-chloroform extraction.[13]

    • Analyze the enriched DNA by qPCR, ChIP-seq, or microarray.

Data Presentation
Gene LocusInput (% of Total)IP with Anti-Cathepsin (% of Input)IP with IgG (% of Input)
Positive Control Locus 100> 1%< 0.1%
Negative Control Locus 100< 0.1%< 0.1%
Target Locus 100(Experimental Value)< 0.1%

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where an active cathepsin, identified through DCG-04 labeling, plays a role in a downstream cellular process.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Signal External Signal Receptor Receptor Activation Signal->Receptor Upstream_Kinase Upstream Kinase Cascade Receptor->Upstream_Kinase Cathepsin_Activation Cathepsin Zymogen -> Active Cathepsin Upstream_Kinase->Cathepsin_Activation DCG04 DCG-04 Labeling Cathepsin_Activation->this compound Substrate Substrate Cleavage Cathepsin_Activation->Substrate Downstream Downstream Signaling Substrate->Downstream Response Cellular Response Downstream->Response

Caption: A hypothetical pathway involving activation of a cysteine cathepsin.

Conclusion

The integration of DCG-04 activity-based probing with immunoprecipitation techniques provides a sophisticated and nuanced approach to studying the functional roles of cysteine cathepsins. These protocols offer a framework for researchers to specifically isolate and analyze the active populations of these enzymes and their molecular interactions. Careful optimization of labeling conditions, antibody selection, and wash steps will be critical for successful implementation. This combined methodology holds significant promise for advancing our understanding of cathepsin biology and for the development of targeted therapeutics.

References

Monitoring Cathepsin Activity in Real-Time Using DCG-04: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DCG-04, a potent, irreversible, and activity-based probe for monitoring the activity of cysteine cathepsins. These protocols are intended for researchers in academia and industry, including those involved in drug development, who are interested in the real-time analysis of cathepsin activity in various biological contexts.

Introduction to DCG-04

DCG-04 is a powerful tool for the study of cysteine cathepsins, a family of proteases implicated in a wide range of physiological and pathological processes, including cancer progression, immune responses, and neurodegenerative disorders. As an activity-based probe, DCG-04 covalently modifies the active-site cysteine of active cathepsins, allowing for their specific detection and quantification.[1] The probe consists of a peptide recognition sequence, an epoxide "warhead" that forms a covalent bond with the active site cysteine, and a tag (typically biotin or a fluorophore) for detection.[1] This mechanism-based labeling allows for the direct measurement of functional enzyme levels, a significant advantage over methods that only measure protein expression.

Mechanism of Action

DCG-04's utility lies in its specific, covalent modification of the active site of cysteine cathepsins. The epoxide electrophile within the DCG-04 structure is targeted by the nucleophilic cysteine residue in the enzyme's active site. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme. The attached reporter tag (e.g., biotin or a fluorescent dye) then allows for the visualization and quantification of the active enzyme population.

DCG-04 Mechanism of Action cluster_0 Inactive State cluster_1 Covalent Modification Active_Cathepsin Active Cathepsin (with nucleophilic Cys) Covalent_Complex Irreversible Covalent Complex (Labeled Cathepsin) Active_Cathepsin->Covalent_Complex Nucleophilic Attack by Active Site Cysteine DCG04_probe DCG-04 Probe (with Epoxide) DCG04_probe->Covalent_Complex Covalent Bonding

Caption: Mechanism of DCG-04 action.

Applications

DCG-04 can be utilized in a variety of applications to probe cathepsin activity:

  • Profiling Cathepsin Activity in Cell Lysates: Determine the relative activity of different cathepsins in cell or tissue extracts.

  • Real-Time Monitoring in Live Cells: Visualize the localization and changes in cathepsin activity within living cells using fluorescently tagged DCG-04.

  • Screening for Cathepsin Inhibitors: Assess the efficacy and specificity of potential drug candidates by measuring the displacement of DCG-04 binding.

  • Investigating Disease-Relevant Signaling Pathways: Elucidate the role of cathepsin activity in pathological processes such as cancer angiogenesis and inflammation.

Data Presentation

The following table summarizes quantitative data from a study utilizing DCG-04 to compare the activity of Cathepsin B and Cathepsin Z in intestinal polyps versus adjacent healthy tissue.[2][3] This data highlights the upregulation of cathepsin activity in a disease state.

Target CathepsinTissue TypeMean Optical Density (OD units)Fold Change (Polyp vs. Healthy)
Cathepsin B Healthy Intestine6879 ± 651-
Adjacent Healthy Tissue7798 ± 993-
Polyp17590 ± 883~2.3
Cathepsin Z Healthy Intestine2265 ± 595-
Adjacent Healthy Tissue3362 ± 752-
Polyp9886 ± 971~2.9

Experimental Protocols

Protocol 1: Analysis of Cathepsin Activity in Cell Lysates using Biotinylated DCG-04

This protocol describes the labeling of active cathepsins in cell or tissue lysates with biotinylated DCG-04, followed by detection via western blotting.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer: 50 mM sodium acetate (pH 5.5), 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100

  • Biotinylated DCG-04 (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Workflow:

Lysate Analysis Workflow Cell_Lysis 1. Cell/Tissue Lysis Protein_Quant 2. Protein Quantification Cell_Lysis->Protein_Quant DCG04_Labeling 3. Labeling with Biotin-DCG-04 Protein_Quant->DCG04_Labeling SDS_PAGE 4. SDS-PAGE DCG04_Labeling->SDS_PAGE Western_Blot 5. Western Blot SDS_PAGE->Western_Blot Detection 6. Detection with Streptavidin-HRP Western_Blot->Detection Analysis 7. Data Analysis Detection->Analysis

Caption: Workflow for lysate analysis.

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay.

  • DCG-04 Labeling:

    • Dilute the lysate to a final concentration of 1-2 mg/mL in Lysis Buffer.

    • Add biotinylated DCG-04 to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

    • To include a negative control, pre-incubate a parallel sample with a broad-spectrum cathepsin inhibitor (e.g., JPM-OEt) for 30 minutes before adding DCG-04.

  • SDS-PAGE and Western Blotting:

    • Stop the labeling reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add chemiluminescent substrate and visualize the signal using a western blot imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., β-actin) to compare cathepsin activity across different samples.

Protocol 2: Real-Time Imaging of Cathepsin Activity in Live Cells using Fluorescent DCG-04

This protocol outlines the use of a fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04) to visualize cathepsin activity in living cells via fluorescence microscopy.

Materials:

  • Cultured cells seeded on glass-bottom dishes or chamber slides

  • Cell culture medium

  • Fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Workflow:

Live Cell Imaging Workflow Cell_Seeding 1. Seed Cells Probe_Incubation 2. Incubate with Fluorescent DCG-04 Cell_Seeding->Probe_Incubation Washing 3. Wash to Remove Unbound Probe Probe_Incubation->Washing Counterstaining 4. Nuclear Counterstaining (Optional) Washing->Counterstaining Imaging 5. Live Cell Imaging Counterstaining->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: Workflow for live cell imaging.

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Probe Labeling:

    • Dilute the fluorescent DCG-04 probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

    • For a negative control, pre-treat cells with a cell-permeable cathepsin inhibitor for 30 minutes prior to adding the fluorescent probe.

  • Washing and Staining:

    • Remove the probe-containing medium and wash the cells three times with pre-warmed PBS or culture medium to remove unbound probe.

    • If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's instructions.

  • Imaging:

    • Add fresh, pre-warmed medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization and intensity of the fluorescent signal, which corresponds to active cathepsin localization and levels.

Application Example: Monitoring Cathepsin B in Cancer Angiogenesis

Cathepsin B plays a crucial role in tumor progression and angiogenesis.[4][5] It can be secreted by cancer cells and contributes to the degradation of the extracellular matrix, facilitating endothelial cell migration and the formation of new blood vessels.[6] The activity of cathepsin B in this process can be monitored using DCG-04. One of the key pathways involved is the regulation of Vascular Endothelial Growth Factor (VEGF) expression, which can be influenced by the JAK/STAT signaling pathway.[6][7]

Cathepsin B Angiogenesis Pathway Tumor_Microenvironment Tumor Microenvironment Cathepsin_B Active Cathepsin B (monitored by DCG-04) Tumor_Microenvironment->Cathepsin_B uPAR uPAR Cathepsin_B->uPAR activates JAK JAK uPAR->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to VEGF_Gene VEGF Gene Transcription Nucleus->VEGF_Gene activates VEGF VEGF Secretion VEGF_Gene->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: Cathepsin B's role in angiogenesis.

By using DCG-04, researchers can quantify the activity of Cathepsin B in the tumor microenvironment and correlate it with the expression of downstream effectors like VEGF. This approach is valuable for assessing the efficacy of anti-angiogenic therapies that may target cathepsin activity.

References

Application Notes: DCG-04 as a Probe for Phagocytosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DCG-04 is a potent, biotinylated, activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases.[1][2] It is a derivative of the irreversible cysteine protease inhibitor JPM-565.[1] In the context of phagocytosis research, DCG-04 serves as an invaluable tool for investigating the proteolytic environment within the phagosome. As professional phagocytes, such as macrophages and dendritic cells, internalize pathogens or other particles, the resulting phagosome undergoes a maturation process involving fusion with endosomes and lysosomes.[3][4] This maturation acidifies the phagosomal lumen and introduces a host of hydrolytic enzymes, including cysteine cathepsins, which are crucial for antigen processing and pathogen degradation.[1][4]

Because DCG-04 is not cell-permeable on its own, it can be coupled to particles like latex beads.[1][5] When these beads are phagocytosed, the DCG-04 probe is delivered specifically to the phagosome. Inside this organelle, it reacts with active cysteine proteases, effectively "tagging" them.[1] Subsequent cell lysis and analysis via streptavidin blotting allow for the identification and semi-quantification of active cathepsins within the phagosome at different stages of maturation.[1] This methodology provides a dynamic snapshot of the proteolytic activity that a phagocytosed particle is subjected to.

Key Applications

  • Profiling Phagosomal Protease Activity: Elucidating which specific cysteine proteases are active within the phagosome and at what stage of maturation they appear.[1]

  • Studying Phagosome Maturation: Tracking the acquisition of proteolytic activity as the phagosome fuses with endo-lysosomal compartments.[1]

  • Investigating Antigen Processing: Understanding the proteolytic steps involved in the breakdown of phagocytosed antigens by antigen-presenting cells (APCs).[1]

  • Evaluating Effects of Modulators: Assessing how drugs or genetic modifications affect the proteolytic capacity of phagosomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from experiments utilizing DCG-04 to probe phagocytosis.

Table 1: Cysteine Proteases Identified by DCG-04 in Phagocytes

Cell TypeIdentified Active ProteasesReference
J774 Macrophage Cell LineCathepsin B, Cathepsin S, Cathepsin L, Cathepsin Z[1]
Bone Marrow-Derived APCsCathepsin B, Cathepsin S, Cathepsin L, Cathepsin Z (and a more complex pattern than cell lines)[1]
Rat Liver Cell ExtractsCathepsin B, Cathepsin H, Cathepsin L, Cathepsin Z, Cathepsin C[1]

Table 2: Experimental Conditions and Pharmacological Controls

ParameterCondition / ReagentConcentrationEffect on DCG-04 LabelingReference
Probe Concentration DCG-04 for bead coating0.1 - 1 µMMaximal labeling achieved at 0.1 µM[1]
Phagocytosis Inhibitor Cytochalasin D10 µg/mlAbolished labeling[1]
Incubation Temperature 4°CN/AAbolished labeling[1]
Vacuolar H+-ATPase Inhibitor Concanamycin B (ConB)20 nMAbolished labeling[1]
Cysteine Protease Inhibitor Leupeptin1 mMCompletely abolished in vivo labeling[1]
Post-Lysis Control JPM-565 (in lysis buffer)100 µMSuppressed post-lysis labeling artifacts[1]

Experimental Protocols

Protocol 1: Probing Phagosomal Cysteine Protease Activity in Live Macrophages

This protocol details the use of DCG-04-coated latex beads to label active cysteine proteases within the phagosomes of live cells.[1]

Materials:

  • J774 macrophage cells (or other phagocytic cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 12-well tissue culture plates

  • Streptavidin-coated carboxylated latex beads (2 µm diameter)

  • DCG-04 probe

  • JPM-565 inhibitor

  • Phosphate-buffered saline (PBS)

  • Reducing SDS-PAGE sample buffer

  • Inhibitors for controls (optional): Cytochalasin D, Concanamycin B, Leupeptin

Procedure:

  • Cell Culture:

    • One day prior to the experiment, plate J774 cells in 12-well plates at a density of 0.5 x 10^6 cells per well.

  • Preparation of DCG-04 Coated Beads:

    • Incubate streptavidin-coated latex beads with 0.1 µM DCG-04 in PBS for 60 minutes at room temperature with gentle agitation.

    • Wash the beads twice with PBS to remove unbound DCG-04.

    • Resuspend the washed, DCG-04-coated beads in complete culture medium.

  • Pulse-Chase Experiment:

    • Wash the plated J774 cells once with fresh medium.

    • Pulse: Add 500 µL of the medium containing DCG-04-coated beads to each well. Incubate at 37°C for the desired pulse time (e.g., 30 minutes).

    • Wash: Remove the bead-containing medium and wash the cells three times with fresh medium by gentle agitation to remove excess, non-phagocytosed beads.

    • Chase: Add fresh, pre-warmed medium to the cells and incubate at 37°C for the desired chase time (e.g., 60 minutes). This allows for the maturation of the phagosomes.

  • Control Experiments (Recommended):

    • Negative Control (4°C): Perform the pulse and chase steps at 4°C to inhibit phagocytosis.

    • Pharmacological Inhibition: Pre-incubate cells for 60 minutes with inhibitors (e.g., 10 µg/ml Cytochalasin D, 1 mM Leupeptin, or 20 nM Concanamycin B) before the pulse-chase steps.[1]

    • Post-Lysis Artifact Control: Prepare the final lysis buffer (Step 5) with an excess of non-biotinylated JPM-565 (100 µM) to prevent any labeling that might occur after cell lysis.[1]

  • Cell Lysis and Sample Preparation:

    • After the chase period, aspirate the medium.

    • Lyse the cells directly in the well by adding reducing SDS-PAGE sample buffer containing 100 µM JPM-565.

  • Analysis:

    • Separate the protein lysates using SDS-PAGE (e.g., a 12.5% gel).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe for biotinylated proteins using streptavidin conjugated to horseradish peroxidase (HRP).

    • Visualize the labeled proteases using an appropriate chemiluminescent substrate. The bands correspond to the active cysteine proteases that reacted with DCG-04 inside the phagosome.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Experimental Workflow: DCG-04 Phagocytosis Probe prep 1. Bead Preparation DCG-04 is coupled to streptavidin-coated beads. phago 2. Phagocytosis Beads are internalized by phagocytes (e.g., Macrophages). prep->phago maturation 3. Phagosome Maturation Phagosome fuses with endosomes and lysosomes. phago->maturation probe_act 4. Probe Activation Active cysteine proteases (Cathepsins) are encountered. maturation->probe_act labeling 5. Covalent Labeling DCG-04 covalently binds to the active site of proteases. probe_act->labeling lysis 6. Cell Lysis Cells are lysed in buffer containing excess JPM-565. labeling->lysis analysis 7. Analysis SDS-PAGE and Streptavidin blotting visualize labeled proteases. lysis->analysis

Caption: Workflow for probing phagosomal protease activity using DCG-04.

G cluster_1 Overview of Phagocytosis Signaling & Maturation particle Particle (e.g., Pathogen) receptor Phagocytic Receptors (e.g., FcR, CR) particle->receptor Binding signal Signal Transduction (Kinases, GTPases) receptor->signal actin Actin Cytoskeleton Remodeling signal->actin cup Phagocytic Cup Formation actin->cup phagosome Early Phagosome cup->phagosome Engulfment late_phagosome Late Phagosome phagosome->late_phagosome Fusion with endosome Endosomes endosome->late_phagosome lysosome Lysosomes (contain Cathepsins) phagolysosome Phagolysosome (Acidic, Proteolytically Active) lysosome->phagolysosome late_phagosome->phagolysosome Fusion with

Caption: Key stages of phagocytosis from receptor binding to phagolysosome formation.

References

Application Notes and Protocols for DCG-04 Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and biotin-tagged activity-based probe (ABP) designed to target the active site of papain-family cysteine proteases, primarily cathepsins. Its high specificity is conferred by an epoxysuccinate "warhead" that covalently binds to the active site cysteine of these enzymes. Due to its peptide-based structure, DCG-04 is not cell-permeable on its own. Therefore, labeling of intracellular cathepsins in living cells requires a delivery mechanism. The most common and effective method for phagocytic cells, such as macrophages and dendritic cells, is the conjugation of DCG-04 to beads, which are then internalized through phagocytosis. This document provides detailed protocols for the preparation of DCG-04-coated beads and their application in live-cell labeling experiments, as well as methods for assessing probe-induced cytotoxicity and subsequent analysis.

Mechanism of Action

DCG-04 functions as a mechanism-based inhibitor. The probe's peptide backbone directs it to the active site of target cysteine proteases. The epoxide electrophile then forms a covalent thioether bond with the catalytic cysteine residue, leading to irreversible inhibition and stable labeling of the active enzyme. The integrated biotin tag allows for subsequent detection and affinity purification of the labeled proteases.

DCG04_Mechanism cluster_0 Cellular Environment ActiveCathepsin Active Cysteine Cathepsin (with Cys-SH) InactiveComplex Inactive Covalently-Labeled Cathepsin-DCG-04 Complex ActiveCathepsin->InactiveComplex Covalent bond formation (irreversible) DCG04 DCG-04 Probe (Biotin-Peptide-Epoxide) This compound->ActiveCathepsin Binding to active site

Caption: Mechanism of DCG-04 covalent labeling of active cysteine cathepsins.

Quantitative Data Summary

While specific cytotoxicity data for DCG-04 is not extensively published and is highly cell-type dependent, the following table summarizes recommended starting concentrations for labeling experiments based on published literature. It is strongly recommended to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions using the protocol provided in this document.

ParameterApplicationRecommended Concentration RangeNotes
DCG-04 Concentration Labeling in Cell Lysates5 µM - 100 µMOptimal concentration varies by cell type and cathepsin abundance. Titration is recommended.
Bead Coating (in vitro)0.1 µMMaximal labeling signal in live phagocytic cells was achieved when beads were coated with this concentration.
Cell Viability (CC50) Live Cell LabelingTo be determined experimentallyCytotoxicity is cell-type and concentration-dependent. A cell viability assay (e.g., MTT or MTS) is required to establish the non-toxic working concentration.

Experimental Protocols

Protocol 1: Preparation of DCG-04-Coated Streptavidin Beads

This protocol details the coupling of biotinylated DCG-04 to streptavidin-coated beads, preparing them for live-cell phagocytosis assays.

Materials:

  • DCG-04 (biotinylated)

  • Streptavidin-coated magnetic or latex beads (e.g., Dynabeads M-280 Streptavidin, or similar)

  • Binding & Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Tube rotator/mixer

  • Magnetic rack (for magnetic beads) or centrifuge

Procedure:

  • Bead Resuspension: Vortex the stock vial of streptavidin-coated beads for >30 seconds to ensure a homogenous suspension.

  • Transfer Beads: Transfer the required volume of beads for your experiment to a new microcentrifuge tube. (Note: Binding capacity can vary by manufacturer; refer to their specifications. A typical starting point is 50-100 µL of bead slurry per labeling condition).

  • Bead Washing and Equilibration: a. Place the tube on a magnetic rack to pellet the beads (or centrifuge if using non-magnetic beads). Carefully aspirate and discard the supernatant. b. Remove the tube from the rack and add a volume of Binding & Wash Buffer equal to the initial volume of beads. Resuspend the beads by gentle pipetting or vortexing. c. Repeat the wash step (a-b) two more times for a total of three washes. This removes preservatives and equilibrates the beads.

  • DCG-04 Binding: a. After the final wash, pellet the beads and discard the supernatant. b. Resuspend the washed beads in Binding & Wash Buffer containing the desired concentration of DCG-04. A concentration of 0.1 µM has been shown to be effective for maximal labeling in live cells. c. Incubate the bead-DCG-04 suspension for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Final Washes: a. Pellet the DCG-04-coated beads and discard the supernatant which contains unbound probe. b. Wash the beads three times with fresh Binding & Wash Buffer to remove any non-bound DCG-04.

  • Resuspension for Cell Treatment: After the final wash, resuspend the DCG-04-coated beads in complete cell culture medium appropriate for your target cells. The beads are now ready for addition to live cells.

Protocol 2: Live-Cell Labeling of Phagocytic Cells (Pulse-Chase)

This protocol describes the labeling of active cathepsins within the phagosomes of live phagocytic cells using DCG-04-coated beads.

Materials:

  • Phagocytic cells (e.g., J774, RAW264.7, or primary macrophages) plated in a suitable format (e.g., 12-well plate).

  • Prepared DCG-04-coated beads in complete cell culture medium (from Protocol 1).

  • Complete cell culture medium (pre-warmed to 37°C).

  • PBS (pre-warmed to 37°C).

  • 1x SDS-PAGE reducing sample buffer (Laemmli buffer).

Procedure:

  • Cell Plating: Seed cells at an appropriate density to be sub-confluent at the time of the experiment (e.g., 0.5 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.

  • Pulse Step: a. Aspirate the culture medium from the cells. b. Add the suspension of DCG-04-coated beads in fresh, pre-warmed medium to the cells. c. Incubate for 30 minutes at 37°C in a CO2 incubator to allow for phagocytosis of the beads. This is the "pulse" phase.

  • Washing: a. After the pulse, gently wash the cells three times with pre-warmed complete medium to remove any excess, non-phagocytosed beads. Agitate the plate gently during washing.

  • Chase Step: a. Add fresh, pre-warmed complete medium to the cells. b. Incubate for 60 minutes at 37°C in a CO2 incubator. This "chase" period allows the bead-containing phagosomes to mature and fuse with endo-lysosomal compartments where active cathepsins are located.

  • Cell Lysis: a. After the chase, aspirate the medium. b. Immediately add 100 µL of hot (95°C) 1x reducing SDS sample buffer directly to the well to lyse the cells and denature proteins, preventing any post-lysis labeling. c. Scrape the cells, collect the lysate, and heat at 95°C for 5-10 minutes. Shear DNA with a syringe or by sonication if the lysate is viscous.

  • Analysis: The samples are now ready for analysis by SDS-PAGE followed by streptavidin blotting to visualize the biotin-labeled cathepsins.

LiveCell_Workflow start Start prep_beads Prepare DCG-04 Coated Beads start->prep_beads plate_cells Plate Phagocytic Cells (e.g., Macrophages) start->plate_cells pulse Pulse: Incubate Cells with Beads (30 min) prep_beads->pulse plate_cells->pulse wash Wash to Remove Excess Beads pulse->wash chase Chase: Incubate in Fresh Medium (60 min) wash->chase lyse Lyse Cells in Hot Reducing SDS Buffer chase->lyse analysis SDS-PAGE & Streptavidin Blot lyse->analysis end End analysis->end

Caption: Experimental workflow for live-cell labeling using DCG-04-coated beads.

Protocol 3: Assessing Cell Viability (MTT Assay)

This protocol provides a general method to determine the cytotoxicity of DCG-04-coated beads on your specific cell line, allowing for the determination of a non-toxic working concentration.

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • DCG-04-coated beads prepared at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for no-cell controls (medium only) and untreated cell controls.

  • Treatment: a. Prepare serial dilutions of the DCG-04-coated bead suspension in complete culture medium. b. Remove the medium from the cells and add the different concentrations of bead suspensions. Also include wells with untreated cells (medium only) and a vehicle control (beads without DCG-04 if applicable). c. Incubate for a period equivalent to your planned labeling experiment (e.g., 90 minutes for the pulse-chase protocol).

  • MTT Addition: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well (for a final volume of 100 µL). b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: a. After the MTT incubation, add 100 µL of Solubilization Solution to each well. b. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. The solution should turn purple.

  • Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background if desired.

  • Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Express the viability of treated cells as a percentage of the untreated control cells. c. Plot cell viability (%) against the concentration of DCG-04-coated beads to determine the cytotoxic concentration 50 (CC50).

Limitations and Considerations
  • Cell Permeability: Unmodified DCG-04 is not cell-permeable. The protocols described here are primarily for phagocytic cells. For non-phagocytic cells, alternative delivery methods such as conjugation to a cell-penetrating peptide or a receptor-targeting ligand would be necessary.

  • Cytotoxicity: The delivery vehicle (e.g., latex beads) and the probe itself may exert cytotoxic effects. It is imperative to perform viability assays to ensure that the observed effects are not due to cell death.

  • Specificity: DCG-04 is a broad-spectrum inhibitor of papain-family cysteine proteases. Identifying the specific cathepsin(s) labeled may require further downstream analysis, such as immunoprecipitation or mass spectrometry.

  • Troubleshooting: Low labeling signal can be due to several factors, including low target enzyme activity, inefficient bead uptake, or use of a DCG-04 concentration that is too low. Conversely, high background can result from insufficient washing of beads or non-specific binding. Each step should be optimized for the specific cell type and experimental setup.

DCG-04: Illuminating the Activity of Parasite Cysteine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a powerful, broad-spectrum, activity-based probe (ABP) that has become an indispensable tool in the study of parasite cysteine proteases. As a derivative of the natural irreversible cysteine protease inhibitor E-64, DCG-04 covalently modifies the active site cysteine of papain-like cysteine proteases (clan CA), providing a versatile handle for their detection, identification, and functional characterization. This document provides detailed application notes and protocols for the use of DCG-04 in parasite protease research, aiding in the discovery of novel drug targets and the elucidation of critical biological pathways.

Parasitic cysteine proteases are crucial for a variety of processes essential for parasite survival, including host cell invasion, nutrient acquisition, and immune evasion.[1][2] Understanding the activity and function of these enzymes is therefore a key aspect of developing new anti-parasitic therapies. DCG-04 enables researchers to move beyond traditional gene or protein expression analysis to directly assess the functional state of these critical enzymes within a complex biological sample.

Principle of DCG-04-Based Activity-Based Protein Profiling (ABPP)

DCG-04 consists of three key components: an epoxide "warhead" that irreversibly binds to the active site cysteine of target proteases, a peptide recognition sequence, and a reporter tag (e.g., biotin, a fluorophore, or a radioisotope).[3][4] This design allows for the specific labeling of active proteases, as the probe's reactivity is dependent on the catalytic activity of the enzyme.

The general workflow for DCG-04-based ABPP involves the incubation of a parasite lysate or intact parasites with the probe, followed by the detection and/or purification of the labeled proteases. The choice of reporter tag dictates the downstream application. Biotinylated DCG-04 is ideal for affinity purification of labeled enzymes for subsequent identification by mass spectrometry.[5] Fluorescently tagged DCG-04 allows for in-gel visualization and quantification of active proteases, while radiolabeled versions offer high sensitivity for detection.

Applications of DCG-04 in Parasite Protease Research

DCG-04 has been instrumental in advancing our understanding of cysteine protease function in a range of parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Giardia lamblia.

  • Identification of Novel Drug Targets: By profiling the active cysteine proteases in different life cycle stages of a parasite, researchers can identify enzymes that are essential for parasite viability. These active proteases represent potential targets for the development of novel therapeutics.[6]

  • Functional Characterization of Proteases: DCG-04 can be used to investigate the role of specific proteases in biological processes such as host cell invasion. For example, it has been used to identify cysteine proteases involved in erythrocyte rupture by P. falciparum.[5]

  • Screening and Specificity Profiling of Inhibitors: In a competitive ABPP format, a library of potential inhibitors can be screened for their ability to block the binding of DCG-04 to its target proteases. This allows for the determination of inhibitor potency and selectivity against a panel of active enzymes in a native biological context.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DCG-04 in parasite research, compiled from various studies.

ParameterPlasmodium falciparumTrypanosoma cruziGiardia lambliaReference(s)
DCG-04 Concentration 1 µM (in lysate)0.1 - 50 µM (in lysate)Not specified[7][8]
Incubation Time 1 hourNot specified30 minutes[1][7]
Incubation Temperature Room TemperatureRoom TemperatureRoom Temperature[1][7]
Reporter Tags Used Biotin, Radiolabel (¹²⁵I), Fluorophores (e.g., Cy5)Radiolabel (¹²⁵I)Radiolabel (¹²⁵I), BODIPY[1][3][5][8]

Table 1: Recommended DCG-04 Labeling Conditions in Parasite Lysates.

ParasiteProtease Target(s) Identified with DCG-04Biological Process ImplicatedReference(s)
Plasmodium falciparum Falcipain-1, Falcipain-2, Falcipain-3Host cell egress, Hemoglobin degradation[5]
Trypanosoma cruzi Cruzain (processed, active form)Immune evasion, Intracellular development[8]
Giardia lamblia Clan CA cysteine proteasesEncystation[1]

Table 2: Examples of Parasite Cysteine Proteases Targeted by DCG-04.

Experimental Protocols

Protocol 1: In-gel Fluorescence Profiling of Active Cysteine Proteases in Parasite Lysates

This protocol describes the labeling of active cysteine proteases in a parasite lysate with a fluorescently tagged DCG-04 probe (e.g., Cy5-DCG-04) and visualization by in-gel fluorescence scanning.

Materials:

  • Parasite cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitor cocktail without cysteine protease inhibitors)

  • Fluorescent DCG-04 probe (e.g., Cy5-DCG-04) dissolved in DMSO

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation:

    • Resuspend the parasite pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).

  • DCG-04 Labeling:

    • Dilute the parasite lysate to a final concentration of 1-2 mg/mL in Lysis Buffer.

    • Add the fluorescent DCG-04 probe to a final concentration of 1 µM. For a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64, 10 µM) for 30 minutes before adding the DCG-04 probe.

    • Incubate the reaction at room temperature for 1 hour.

  • SDS-PAGE and In-gel Fluorescence Scanning:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Separate the labeled proteins by SDS-PAGE.

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Affinity Purification of Biotin-DCG-04 Labeled Proteases for Mass Spectrometry

This protocol outlines the enrichment of biotin-DCG-04 labeled proteases from a parasite lysate using streptavidin affinity chromatography for subsequent identification by mass spectrometry.

Materials:

  • Parasite lysate (prepared as in Protocol 1)

  • Biotinylated DCG-04 probe dissolved in DMSO

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Biotin-DCG-04 Labeling:

    • Label the parasite lysate with biotinylated DCG-04 as described in Protocol 1, steps 2a-2c.

  • Affinity Purification:

    • Add streptavidin beads to the labeled lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step multiple times.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Excise the protein bands of interest for in-gel digestion and subsequent analysis by mass spectrometry.

Visualizations

experimental_workflow_fluorescent_labeling cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis parasite_pellet Parasite Pellet lysis Lysis parasite_pellet->lysis lysate Parasite Lysate lysis->lysate add_probe Add Fluorescent DCG-04 lysate->add_probe incubation Incubate add_probe->incubation sds_page SDS-PAGE incubation->sds_page scan In-gel Fluorescence Scanning sds_page->scan

Caption: Workflow for fluorescent labeling of parasite proteases.

experimental_workflow_affinity_purification cluster_labeling_ap Labeling cluster_purification Purification cluster_identification Identification lysate_ap Parasite Lysate add_biotin_probe Add Biotin-DCG-04 lysate_ap->add_biotin_probe incubation_ap Incubate add_biotin_probe->incubation_ap streptavidin_beads Streptavidin Beads incubation_ap->streptavidin_beads wash Wash streptavidin_beads->wash elute Elute wash->elute sds_page_ap SDS-PAGE elute->sds_page_ap ms_analysis Mass Spectrometry sds_page_ap->ms_analysis

Caption: Workflow for affinity purification and identification.

competitive_abpp_logic cluster_control Control cluster_experiment Experiment start Parasite Lysate (Active Proteases) probe_only Add DCG-04 start->probe_only add_inhibitor Add Inhibitor start->add_inhibitor labeled_protease Labeled Protease (Signal) probe_only->labeled_protease add_probe_exp Add DCG-04 add_inhibitor->add_probe_exp no_signal No/Reduced Signal add_probe_exp->no_signal

Caption: Logic of competitive activity-based protein profiling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DCG-04 Concentration for Cell Lysate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DCG-04 concentration in cell lysate labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and what is its primary application?

DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine proteases, particularly those belonging to the papain family.[1][2][3] Its structure includes an epoxide "warhead" that reacts with the catalytic cysteine residue in the active site of these enzymes.[4] DCG-04 is often biotinylated, allowing for the detection and affinity purification of labeled proteases from complex biological samples like cell lysates.[1][3] It is a valuable tool for profiling the activity of cysteine cathepsins.[5][6]

Q2: Which cysteine proteases are targeted by DCG-04?

DCG-04 has been shown to label a range of cysteine proteases. In various cell and tissue lysates, it has been reported to target cathepsins B, C, H, J, K, L, S, V, and X.[4] Specifically, in J774 macrophage cell lysates, DCG-04 has been used to identify active Cathepsins B, L, and S.[1]

Q3: How does the mechanism of DCG-04 labeling work?

DCG-04 functions as a mechanism-based inhibitor. The probe mimics a substrate and enters the active site of a cysteine protease. The epoxide ring of DCG-04 is then attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable, covalent thioether bond, effectively "locking" the probe onto the enzyme.[3][4] This covalent modification allows for the subsequent detection or enrichment of the active protease.

Troubleshooting Guide

Problem 1: No or weak signal from labeled proteases.

Possible Cause 1: Suboptimal DCG-04 Concentration.

  • Solution: The optimal concentration of DCG-04 can vary depending on the cell type and the abundance of active proteases. It is recommended to perform a concentration titration to determine the ideal concentration for your specific experiment. A typical starting range for cell lysates is between 1-10 µM.[1] In some cases, concentrations as high as 50 µM or 100 µM have been used.[1]

Possible Cause 2: Incorrect Incubation Time or Temperature.

  • Solution: Ensure sufficient incubation time and an appropriate temperature to allow for the covalent modification to occur. A common protocol involves incubating the cell lysate with DCG-04 for 30 to 60 minutes at 37°C.[1]

Possible Cause 3: Inactive Proteases.

  • Solution: DCG-04 only labels active cysteine proteases. If the proteases in your lysate are inactive or have been inhibited, no labeling will occur. Ensure that your lysis and labeling buffers do not contain inhibitors of cysteine proteases. The inclusion of a reducing agent like DTT (e.g., 2 mM) in the labeling buffer can help maintain the active state of the catalytic cysteine.[4]

Possible Cause 4: Incorrect pH of the Lysis/Labeling Buffer.

  • Solution: The activity of many cysteine proteases is optimal at an acidic pH. Lysis and labeling are often performed in a buffer with a pH of around 5.0 to 5.5.[1][4] Using a neutral or alkaline pH may result in reduced protease activity and consequently, weaker labeling.

Problem 2: High background or non-specific bands.

Possible Cause 1: Excess DCG-04 Concentration.

  • Solution: While a sufficient concentration is needed for labeling, excessive amounts of DCG-04 can lead to non-specific binding and high background. Refer to your concentration titration experiment to use the lowest effective concentration that provides a clear signal for your target proteases.

Possible Cause 2: Contaminants in the Lysate.

  • Solution: Ensure proper sample preparation to minimize contaminants. This includes washing cells with PBS to remove any residual media and serum before lysis.[7]

Possible Cause 3: Off-target Labeling.

  • Solution: While DCG-04 is selective for cysteine proteases, at very high concentrations, some off-target labeling may occur.[8][9][10] To confirm the specificity of your labeling, include a negative control where the lysate is pre-incubated with a broad-spectrum, non-biotinylated cysteine protease inhibitor, such as E-64 or JPM-565, before adding DCG-04.[1] This should block the labeling of the target proteases.

Data Presentation

Table 1: Recommended DCG-04 Concentration Ranges for Cell Lysate Labeling

ApplicationCell/Tissue TypeRecommended Concentration RangeReference
General Lysate LabelingVarious1 - 10 µM (starting point)[1]
Macrophage Lysates (J774)Mouse MacrophageTitration up to 100 µM[1]
Liver LysatesRatNot specified, but used for profiling[4]
Purified Cathepsin XPurified Enzyme100 µM (as an inhibitor for control)[4]

Table 2: Typical Incubation Parameters for DCG-04 Labeling

ParameterRecommended ConditionReference
Incubation Temperature25°C - 40°C[1][11]
Incubation Time30 - 60 minutes[1]

Experimental Protocols

Protocol 1: Titration of DCG-04 for Optimal Concentration in Cell Lysates

  • Prepare Cell Lysate:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, pH 5.0, 5 mM MgCl₂, 0.5% NP-40) on ice.[1]

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[12]

  • Set up Labeling Reactions:

    • Aliquot equal amounts of protein lysate (e.g., 25-50 µg) into separate microcentrifuge tubes.

    • Prepare a serial dilution of DCG-04 in the lysis buffer.

    • Add increasing concentrations of DCG-04 to the lysate aliquots (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a negative control with no DCG-04.

    • For a specificity control, pre-incubate one sample with a non-biotinylated inhibitor like JPM-565 (e.g., 25 µM) for 30 minutes before adding DCG-04.[1]

  • Incubation:

    • Incubate the reactions for 60 minutes at 37°C.[1]

  • Sample Preparation for Analysis:

    • Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5-10 minutes.[1]

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Detect the biotinylated proteins using streptavidin conjugated to a reporter enzyme (e.g., HRP) followed by chemiluminescence detection.[1]

    • The optimal DCG-04 concentration will be the lowest concentration that gives a strong and specific signal for the target proteases with minimal background.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cell_harvest 1. Cell Harvest & Wash lysis 2. Cell Lysis (pH 5.0-5.5) cell_harvest->lysis quant 3. Protein Quantification lysis->quant titration 4. DCG-04 Titration quant->titration incubation 5. Incubation (37°C, 60 min) titration->incubation titration->incubation Varying [DCG-04] sds_page 6. SDS-PAGE incubation->sds_page incubation->sds_page Stop with Sample Buffer western_blot 7. Western Blot sds_page->western_blot detection 8. Streptavidin-HRP Detection western_blot->detection

Caption: Workflow for optimizing DCG-04 concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Weak or No Signal conc Suboptimal [DCG-04]? start->conc time_temp Incorrect Time/Temp? start->time_temp activity Inactive Proteases? start->activity ph Incorrect pH? start->ph titrate Perform Titration (1-10 µM) conc->titrate optimize_inc Incubate 37°C, 30-60 min time_temp->optimize_inc check_buffer Use Reducing Agent (DTT) activity->check_buffer adjust_ph Use Acidic Buffer (pH 5.0-5.5) ph->adjust_ph

Caption: Troubleshooting logic for weak or no signal.

signaling_pathway DCG04 DCG-04 Inactive_Protease Inactive Protease This compound->Inactive_Protease No Reaction Labeled_Protease Covalently Labeled Protease This compound->Labeled_Protease Covalent Bonding Active_Protease Active Cysteine Protease Active_Protease->Labeled_Protease Detection Detection/ Purification Labeled_Protease->Detection

Caption: Mechanism of DCG-04 labeling of active proteases.

References

How to improve the signal-to-noise ratio with DCG04.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the DCG04 probe and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1][2] It is a derivative of the general cysteine protease inhibitor E-64 and contains a biotin tag for detection.[3][4] The probe's epoxide electrophile irreversibly binds to the catalytic cysteine residue in the active site of these proteases.[2] This mechanism ensures that only active enzymes are labeled, providing a functional readout of cathepsin activity.

Q2: What are the common applications of this compound?

This compound is widely used for:

  • Activity-based protein profiling (ABPP): Identifying and quantifying active cysteine cathepsins in complex biological samples like cell lysates and tissues.[2][3]

  • Visualization of active cathepsins: The biotin tag allows for detection via streptavidin-conjugated reporters, enabling visualization by methods such as western blotting and microscopy.

  • Drug discovery: Screening for and characterizing the selectivity of cathepsin inhibitors.

Q3: How can I improve the signal-to-noise ratio in my this compound experiments?

Improving the signal-to-noise ratio (SNR) involves maximizing the specific signal from active cathepsins while minimizing background noise.[5][6] Key areas for optimization include experimental protocols, buffer conditions, and detection methods. The following troubleshooting guide provides detailed steps to address common issues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Weak or No Signal

A weak or absent signal can result from several factors, from inactive enzymes to suboptimal labeling conditions.

Possible Cause Recommended Solution
Inactive Cysteine Cathepsins Ensure that your sample preparation method preserves enzyme activity. Avoid repeated freeze-thaw cycles. Prepare fresh lysates before each experiment.
Suboptimal pH of Lysis/Labeling Buffer Cysteine cathepsins are most active at an acidic pH (typically 4.5-6.5).[7] Prepare your lysis and labeling buffers within this pH range to ensure optimal enzyme activity.
Insufficient this compound Concentration Titrate the concentration of this compound to find the optimal level for your specific sample type and protein concentration. Start with a concentration range of 1-10 µM.
Inadequate Incubation Time Optimize the incubation time for this compound labeling. A typical starting point is 30-60 minutes at room temperature or 37°C.
Inefficient Cell Lysis Ensure complete cell lysis to release lysosomal cathepsins. Mechanical disruption (e.g., sonication) in the presence of a suitable detergent can be effective.
Degraded this compound Probe Store the this compound probe as recommended by the manufacturer, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles.
Issue 2: High Background

High background can obscure the specific signal and lead to false positives.

Possible Cause Recommended Solution
Non-specific Binding of this compound Include a negative control by pre-incubating your sample with an excess of a broad-spectrum cysteine protease inhibitor, such as E-64, before adding this compound.[3] This will block the active sites of cathepsins, and any remaining signal can be considered non-specific.
Non-specific Binding of Detection Reagent Block the membrane (for western blotting) or cells/tissue (for microscopy) with an appropriate blocking agent (e.g., bovine serum albumin, non-fat dry milk) to prevent non-specific binding of the streptavidin-conjugate.
Excess this compound Probe Reduce the concentration of the this compound probe. Excess probe can bind non-specifically to other proteins.
Insufficient Washing Steps Increase the number and/or duration of washing steps after incubation with the this compound probe and the detection reagent to remove unbound molecules.

Experimental Protocols

Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates
  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing 50 mM sodium acetate (pH 5.5), 0.1% Triton X-100, and 1 mM DTT.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • This compound Labeling:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL in the lysis buffer.

    • For a negative control, pre-incubate a sample with 10 µM E-64 for 30 minutes at room temperature.

    • Add this compound to a final concentration of 1 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Detection by Western Blot:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

DCG04_Mechanism cluster_Enzyme Active Cysteine Cathepsin ActiveSite Active Site (Cysteine Residue) InactiveComplex Inactive Covalent Complex (Biotinylated Cathepsin) This compound This compound Probe (with Epoxide & Biotin) This compound->ActiveSite Covalent Binding Detection Detection (e.g., Streptavidin-HRP) InactiveComplex->Detection Biotin-Streptavidin Interaction Signal Signal Detection->Signal

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Experiment Start Problem Poor Signal-to-Noise Ratio Start->Problem CheckSignal Weak or No Signal? Problem->CheckSignal CheckBackground High Background? CheckSignal->CheckBackground No OptimizeLabeling Optimize Labeling Conditions: - Increase this compound concentration - Increase incubation time - Check buffer pH (4.5-6.5) CheckSignal->OptimizeLabeling Yes NegativeControl Run Negative Control: - Pre-incubate with E-64 CheckBackground->NegativeControl Yes GoodResult Good Signal-to-Noise Ratio CheckBackground->GoodResult No CheckEnzyme Verify Enzyme Activity: - Use fresh lysates - Avoid freeze-thaw cycles OptimizeLabeling->CheckEnzyme CheckEnzyme->GoodResult OptimizeWashing Optimize Washing & Blocking: - Increase wash steps - Use appropriate blocking buffer NegativeControl->OptimizeWashing OptimizeWashing->GoodResult

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming Permeability Issues with the DCG04 Probe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCG04, an activity-based probe for cysteine cathepsins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments, particularly concerning cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is not a cell line; it is a chemical probe used to label and detect active cysteine cathepsins.[1][2] It is a multivalent ligand for the mannose-6-phosphate receptor and functions as an activity-based probe that covalently modifies the active site of these proteases.[1]

Q2: Is the this compound probe cell-permeable?

A2: No, this compound is generally considered not to be cell-permeable.[3] This is a critical factor to consider when designing experiments to label intracellular cathepsins in live cells.

Q3: What are the primary applications of this compound?

A3: this compound is primarily used for labeling a broad range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X, in cell and tissue lysates.[2] It is a valuable tool for profiling cathepsin activity in various biological samples.

Q4: How does this compound work?

A4: this compound contains an epoxide reactive group that forms a covalent bond with the active site thiol of cysteine cathepsins.[3][4] The probe also typically includes a biotin tag for detection via streptavidin-based methods or a fluorescent tag for direct visualization.[2][3]

Troubleshooting Guide: Intracellular Labeling with this compound

This guide addresses common issues and questions related to achieving successful intracellular labeling with the this compound probe.

Problem/Question Possible Cause Suggested Solution
No or weak intracellular signal from this compound in live cells. This compound is not cell-permeable.The cell membrane needs to be permeabilized to allow the probe to enter the cell and reach its intracellular targets.
How can I permeabilize cells for this compound labeling? The chosen permeabilization method may be too harsh or incompatible with cathepsin activity.Use mild, non-denaturing detergents like digitonin or saponin at optimized concentrations and incubation times. Physical methods like electroporation can also be considered.
My cathepsin activity is lost after permeabilization. The permeabilization agent is denaturing the target enzymes.Titrate the concentration of the permeabilization agent to the lowest effective concentration. Reduce the incubation time and temperature. Screen different permeabilization agents.
I am seeing non-specific labeling or high background. The probe concentration may be too high, or the washing steps may be insufficient.Optimize the this compound concentration by performing a dose-response experiment. Increase the number and duration of wash steps after probe incubation.
How do I confirm that my this compound probe is active? The probe may have degraded, or the experimental conditions may not be optimal for its activity.Perform a positive control experiment by labeling a cell lysate known to contain active cathepsins. This will verify the probe's integrity and the suitability of the buffer conditions.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cell Lysates with this compound (Positive Control)

This protocol is designed to verify the activity of the this compound probe and confirm the presence of active cathepsins in your cell sample.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT and 1% Triton X-100)

  • This compound probe (e.g., 10 µM stock in DMSO)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

Procedure:

  • Harvest and wash cells with cold PBS.

  • Lyse the cells in a suitable lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

  • Incubate a defined amount of protein lysate (e.g., 50 µg) with the this compound probe (e.g., 1 µM final concentration) for 30-60 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then probe with streptavidin-HRP.

  • Detect the biotinylated cathepsins using a chemiluminescence substrate.

Protocol 2: Permeabilization of Live Cells for this compound Labeling

This protocol provides a general guideline for permeabilizing live cells to allow for intracellular this compound labeling. Optimization will be required for different cell types.

Materials:

  • Adherent or suspension cells

  • Permeabilization buffer (e.g., PBS with 0.01-0.1% saponin or digitonin)

  • This compound probe

  • Wash buffer (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescently-conjugated streptavidin (if using a biotinylated this compound)

  • Microscopy imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with PBS.

  • Incubate the cells in the permeabilization buffer for a short period (e.g., 5-15 minutes) at room temperature. The optimal concentration and time should be determined empirically.

  • Remove the permeabilization buffer and wash the cells with PBS.

  • Incubate the permeabilized cells with the this compound probe at the desired concentration and time.

  • Wash the cells multiple times with PBS to remove the unbound probe.

  • Fix the cells with a suitable fixative.

  • If using a biotinylated probe, incubate with fluorescently-conjugated streptavidin.

  • Wash the cells and prepare for imaging.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Intracellular this compound Labeling start Start: No/Weak Intracellular Signal q1 Is the this compound probe active? start->q1 test_probe Action: Perform positive control (lysate labeling) q1->test_probe Uncertain a1_yes Yes q2 Are the cells adequately permeabilized? a1_yes->q2 a1_no No replace_probe Result: Replace this compound probe a1_no->replace_probe test_probe->a1_yes Positive Result test_probe->a1_no Negative Result optimize_perm Action: Optimize permeabilization (agent, concentration, time) q2->optimize_perm No q3 Is cathepsin activity preserved post-permeabilization? q2->q3 Yes a2_yes Yes a2_no No optimize_perm->q2 Re-evaluate gentler_perm Action: Use milder permeabilization conditions q3->gentler_perm No end Success: Intracellular Labeling Achieved q3->end Yes a3_yes Yes a3_no No gentler_perm->q3 Re-evaluate

Caption: Troubleshooting workflow for poor intracellular this compound labeling.

G cluster_mechanism This compound Mechanism and the Cell Permeability Barrier dcg04_ext Extracellular This compound Probe cell_membrane Cell Membrane (Impermeable Barrier) dcg04_ext->cell_membrane Blocked cathepsin_int Intracellular Active Cathepsin dcg04_ext->cathepsin_int Enters through pores labeled_cathepsin Labeled Cathepsin cathepsin_int->labeled_cathepsin Covalent Binding permeabilization Permeabilization (e.g., Saponin) permeabilization->cell_membrane Creates Pores

Caption: this compound mechanism and the cell permeability barrier.

References

Best practices for storing and handling DCG04.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for working with DCG04, an activity-based probe for cysteine cathepsins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable, irreversible inhibitor of cysteine cathepsins.[1][2][3][4] It is widely used as an activity-based probe (ABP) to label and identify active cysteine proteases in complex biological samples such as cell lysates and living cells.[1][5][6] Its structure includes an epoxide warhead that covalently modifies the active site cysteine of the target protease, and a biotin tag for subsequent detection and affinity purification.[2][6]

Q2: How should I store and handle this compound powder?

For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage, it can be stored at room temperature for a few weeks. It is shipped as a non-hazardous chemical at ambient temperature.

Q3: How do I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term use, aliquots can be stored at -20°C for up to one month.

Q4: What is the mechanism of action of this compound?

This compound is a mechanism-based inhibitor. Its epoxide electrophile forms a covalent bond with the nucleophilic cysteine residue in the active site of cysteine cathepsins. This irreversible binding allows for the specific labeling of active proteases.

Storage and Stability Data

Proper storage of this compound is crucial for maintaining its activity. The following table summarizes the recommended storage conditions and stability for both the solid compound and solutions in DMSO.

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsProtect from light and moisture.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.
Stock Solution (in DMSO)-20°CUp to 1 monthSuitable for short-term storage of working aliquots.

Experimental Protocols

Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins using this compound

This protocol outlines a general workflow for the labeling of active cysteine cathepsins in cell lysates.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitors excluding cysteine protease inhibitors)

  • This compound stock solution (in DMSO)

  • Dithiothreitol (DTT)

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • This compound Labeling:

    • Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

    • Add DTT to a final concentration of 1 mM to ensure the active site cysteines are in a reduced state.

    • Add this compound to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • SDS-PAGE and Western Blotting:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with streptavidin-HRP conjugate to detect biotinylated (this compound-labeled) proteins.

    • Wash the membrane and develop with a chemiluminescent substrate.

Troubleshooting Guide

Issue: No or Weak Signal

Possible CauseRecommendation
Inactive this compound Ensure this compound has been stored correctly. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles.
Inactive Cysteine Proteases Prepare fresh lysates. Ensure the lysis buffer does not contain cysteine protease inhibitors. Add a reducing agent like DTT to the labeling reaction to maintain the active site cysteine in a reduced state.
Insufficient Labeling Optimize the this compound concentration (try a range from 1-10 µM). Increase the incubation time (e.g., up to 2 hours).
Inefficient Detection Use a fresh streptavidin-HRP conjugate and a sensitive chemiluminescent substrate. Ensure proper transfer of proteins during Western blotting.

Issue: High Background or Non-Specific Bands

Possible CauseRecommendation
Excess this compound Reduce the concentration of this compound used for labeling. Perform a titration to find the optimal concentration.
Non-specific Binding to Abundant Proteins Include a pre-clearing step with streptavidin beads before this compound labeling. Increase the stringency of the wash steps after incubation with streptavidin-HRP.
Contamination Use fresh buffers and reagents. Ensure proper handling to avoid cross-contamination.
Reaction with other Cysteine-containing Proteins While this compound is designed for cysteine cathepsins, some off-target labeling can occur.[1] Include a negative control where a broad-spectrum cysteine protease inhibitor (e.g., E-64) is added before this compound to confirm the specificity of the labeled bands.

Visualizations

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_result Result Cell_Lysate Cell/Tissue Lysate Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant Add_this compound Add this compound Probe Protein_Quant->Add_this compound Incubate Incubate Add_this compound->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection (Streptavidin-HRP) Western_Blot->Detection Labeled_Proteins Identification of Active Cysteine Cathepsins Detection->Labeled_Proteins

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem No_Signal No/Weak Signal Problem->No_Signal Yes High_Background High Background Problem->High_Background Yes Successful_Result Successful Result Problem->Successful_Result No Check_Reagents Check Reagent Activity (this compound, Enzymes) No_Signal->Check_Reagents Optimize_Conditions Optimize Labeling (Concentration, Time) No_Signal->Optimize_Conditions High_Background->Optimize_Conditions Optimize_Washing Optimize Washing Steps High_Background->Optimize_Washing Use_Controls Include Negative Controls (e.g., E-64 pre-incubation) High_Background->Use_Controls Check_Reagents->Problem Optimize_Conditions->Problem Optimize_Washing->Problem Use_Controls->Problem

Caption: Logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: DCG04 Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering high background signals in Western blots using the DCG04 antibody. The following sections offer a structured approach to identifying and resolving common issues.

Troubleshooting Guide: Reducing High Background

High background can obscure specific bands, making data interpretation difficult. The most common causes are related to blocking, antibody concentration, and washing steps.

Question: I am seeing a uniformly high background across my entire Western blot membrane. What is the likely cause and how can I fix it?

Answer: A uniformly high background is often due to one of four main issues: insufficient blocking, excessive antibody concentration, inadequate washing, or problems with the membrane itself.

1. Insufficient Blocking: Blocking prevents the primary and secondary antibodies from binding non-specifically to the membrane.[1][2] If this step is inadequate, antibodies will adhere to unoccupied spaces, creating a high background.

  • Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA) or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1][3] Always use a freshly prepared blocking buffer.[1][4] For detecting phosphorylated proteins, BSA is preferred over non-fat milk, as milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies.[5][6]

2. Antibody Concentration Too High: Using too much primary or secondary antibody is a frequent cause of high background.[1][7] Excess antibody will bind non-specifically to the membrane.

  • Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.[1][6] If the manufacturer provides a recommended dilution range, it's a good starting point, but optimization is often necessary for specific experimental conditions.[7] You can try a dilution series bracketing the recommended concentration. Reducing incubation time or temperature (e.g., incubating overnight at 4°C) can also help.[8]

3. Inadequate Washing: Washing steps are crucial for removing unbound and non-specifically bound antibodies.[1][9] Insufficient washing leaves excess antibodies on the membrane, contributing to background noise.[1]

  • Solution: Increase the number and duration of your washes. A standard protocol might involve three washes of 5-10 minutes each; try increasing this to four or five washes of 10-15 minutes.[1] Ensure you use a sufficient volume of wash buffer to completely submerge the membrane and maintain gentle agitation.[3][9] Including a detergent like Tween-20 (typically at 0.05% to 0.1%) in your wash buffer is standard practice to reduce non-specific binding.[1][9]

4. Membrane Issues: The type of membrane and its handling can impact background levels. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes.[1][8]

  • Solution: If you consistently experience high background with a PVDF membrane, consider switching to a nitrocellulose membrane.[1][6] Crucially, never allow the membrane to dry out at any point during the blotting process, as this can cause antibodies to bind irreversibly and non-specifically.[1][6]

Experimental Protocols & Data

Optimization of Key Western Blot Parameters

The following table summarizes recommended starting points and optimization ranges for critical steps in the Western blot protocol to minimize background.

ParameterStandard ProtocolOptimization Strategy to Reduce Background
Blocking Agent 5% non-fat dry milk or BSA in TBSTTry switching agents (milk vs. BSA). Increase concentration to 7%. Use BSA for phospho-proteins.[5][10]
Blocking Time 1 hour at room temperatureIncrease to 2 hours at room temperature or overnight at 4°C.[3]
Primary Antibody Dilution Manufacturer's recommendation (e.g., 1:1000)Perform a dilution series (e.g., 1:2000, 1:5000, 1:10000) to find the optimal concentration.
Secondary Antibody Dilution Manufacturer's recommendation (e.g., 1:5000)Perform a dilution series (e.g., 1:10000, 1:20000). Run a control with only the secondary antibody to check for non-specific binding.[3][5]
Wash Steps 3 washes, 5-10 min each in TBSTIncrease to 4-5 washes, 10-15 min each. Increase Tween-20 concentration from 0.05% to 0.1%.[11]
Exposure Time Varies by detection systemUse shorter exposure times. If using a digital imager, use multi-acquisition features to find the optimal time.[4][12]
Detailed Protocol: Enhanced Washing Procedure

To rigorously remove non-specifically bound antibodies, follow this enhanced washing protocol after both primary and secondary antibody incubations:

  • Remove the incubation solution from the membrane.

  • Add a generous volume of wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20) to fully submerge the membrane.

  • Place the container on an orbital shaker and agitate gently for 10 minutes.

  • Discard the wash buffer.

  • Repeat steps 2-4 an additional four times for a total of five washes.

Visual Guides and Workflows

Diagram 1: General Western Blot Workflow

G cluster_0 Preparation cluster_1 Blotting cluster_2 Detection A Sample Preparation (Lysis) B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Washing F->G H Secondary Antibody Incubation G->H I Washing H->I J Signal Detection (ECL/Fluorescence) I->J

Caption: A standard workflow for the Western blotting procedure.

Diagram 2: Troubleshooting High Background

G Start High Background Observed Q1 Is background uniform or speckled? Start->Q1 A1 Optimize Blocking (Time, Agent) Q1->A1 Uniform A4 Filter Buffers (Blocking, Wash) Q1->A4 Speckled A2 Titrate Antibodies (Primary & Secondary) A1->A2 A3 Increase Washes (Number, Duration) A2->A3 End Clean Blot A3->End A5 Check for Contamination (Reagents, Equipment) A4->A5 A5->End

Caption: A decision tree for troubleshooting high background issues.

Frequently Asked Questions (FAQs)

Q1: Can I reuse my primary antibody solution? A: While it is possible to reuse the primary antibody solution to save costs, it is generally not recommended if you are experiencing high background. Repeated use can lead to contamination or degradation of the antibody, which can increase non-specific binding. If you must reuse it, filter the solution before storage and add a preservative like sodium azide.

Q2: My background is high, but only in certain lanes. What could be the cause? A: This suggests an issue with the samples themselves. Potential causes include loading too much protein in those lanes, sample degradation leading to non-specific antibody binding, or contamination in the specific sample buffers.[5][6] Always include protease inhibitors in your lysis buffer and ensure you load a consistent amount of protein across all lanes.[5]

Q3: Does the choice of membrane (nitrocellulose vs. PVDF) really make a difference for background? A: Yes, it can. PVDF membranes have a higher binding capacity, which is great for sensitivity but can also lead to higher background compared to nitrocellulose.[1][8] If you have an abundant protein of interest and are struggling with background on PVDF, switching to nitrocellulose may provide cleaner results.[1][6]

Q4: I see speckled or dotted background on my blot. What causes this? A: A speckled background is often caused by particulates in your buffers or the aggregation of antibodies.[12] Ensure your blocking agents (like non-fat milk) are fully dissolved. It is also good practice to filter your blocking and wash buffers through a 0.2 µm filter before use to remove any precipitates.[4][12]

Q5: How long should I expose my blot for detection? A: Overexposure is a common reason for a blot to appear completely black or have a very high background.[4] The ideal exposure time captures the specific signal from your protein of interest without amplifying the background noise. If using film, try multiple, varying exposure times.[4] Digital imagers are ideal as they can capture a series of images at different exposure times, making it easier to find the optimal one.[4]

References

Technical Support Center: DCG-04 Labeling Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful labeling of target proteases with DCG-04.

Troubleshooting Guides

This section addresses common issues encountered during DCG-04 labeling experiments.

ProblemPossible CauseSuggested Solution
No or Weak Signal on Western Blot/Fluorescence Scan Insufficient protein in the sample.Confirm total protein concentration using a Bradford or BCA assay before loading. If the target protease is known to be in low abundance, consider enriching your sample via immunoprecipitation prior to labeling.[1]
Inefficient transfer of proteins to the membrane.Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time based on the molecular weight of your target protease(s); smaller proteins may require shorter transfer times to prevent over-transfer, while larger proteins may need longer.[1]
Inactive DCG-04 probe.Ensure proper storage of the DCG-04 probe as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Suboptimal labeling conditions.Ensure the pH of your lysis buffer is optimal for cysteine cathepsin activity (typically around pH 5.5).[2][3] Include a reducing agent like DTT (dithiothreitol) in your lysis buffer to maintain the active-site cysteine in a reduced state.[3]
Incorrect antibody concentration.Titrate your primary and secondary antibodies to determine the optimal concentration for your experiment.[4]
High Background or Non-Specific Bands Aggregates of the DCG-04 probe.Centrifuge the DCG-04 solution before use to pellet any aggregates.
Insufficient blocking of the membrane.Block the membrane for at least one hour at room temperature or overnight at 4°C. Ensure the blocking agent is fully dissolved. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).[4][5]
Insufficient washing.Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[4]
Contaminated buffers or reagents.Use freshly prepared buffers and high-purity reagents to avoid contamination.[1]
Non-specific binding of DCG-04.To differentiate between specific and non-specific binding, perform a competition assay by pre-incubating your sample with an unlabeled, broad-spectrum cysteine protease inhibitor, such as E-64 or JPM-565, before adding DCG-04.[2][3] A significant reduction in the signal should be observed for specifically labeled proteases.
Unexpected Bands Appear DCG-04 is a broad-spectrum probe.DCG-04 is known to label multiple active cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[6] The presence of multiple bands is expected in complex lysates.
Post-translational modifications of target proteases.Glycosylation and other modifications can alter the apparent molecular weight of the labeled proteases.
Protease degradation.Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target proteins by other classes of proteases.[7]

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and how does it work?

DCG-04 is an activity-based probe designed to target and covalently modify the active site of cysteine proteases, particularly those of the papain family (cysteine cathepsins).[6] It consists of a peptide backbone, an epoxide "warhead" that irreversibly binds to the catalytic cysteine residue in the active site, and a tag (commonly biotin or a fluorophore) for detection.[6][8]

cluster_DCG04 DCG-04 Structure cluster_Protease Target Protease Tag Reporter Tag (Biotin/Fluorophore) Peptide Peptide Scaffold Tag->Peptide Warhead Epoxide Warhead Peptide->Warhead ActiveSite Active Site (Cysteine Residue) Warhead->ActiveSite Covalent Bond Formation

Mechanism of DCG-04 Labeling.

Q2: Which proteases are targeted by DCG-04?

DCG-04 is a broad-spectrum probe that has been reported to label a variety of cysteine cathepsins, including:

  • Cathepsin B

  • Cathepsin C

  • Cathepsin H

  • Cathepsin J

  • Cathepsin K

  • Cathepsin L

  • Cathepsin S

  • Cathepsin V

  • Cathepsin X[6]

Q3: How can I confirm the identity of the proteins labeled by DCG-04?

Several methods can be used to identify the proteins labeled by DCG-04:

  • Immunoprecipitation (IP): After labeling your sample with biotinylated DCG-04, you can use streptavidin beads to pull down the labeled proteases. The captured proteins can then be identified by Western blotting with antibodies specific to the suspected cathepsins.[6] Alternatively, after labeling, you can immunoprecipitate a specific cathepsin with its antibody and then detect the presence of the DCG-04 tag on the immunoprecipitated protein.[2]

  • Mass Spectrometry (MS): Labeled proteins can be enriched and then identified using mass spectrometry.[9] This provides a comprehensive profile of the active proteases in your sample.

  • Use of Specific Inhibitors or Knockout Models: Pre-treatment with a specific cathepsin inhibitor should lead to the disappearance of the corresponding band. Similarly, comparing the labeling pattern in wild-type versus knockout cell lines or tissues can confirm the identity of a labeled protease.

Q4: What are the optimal conditions for DCG-04 labeling?

Optimal conditions can vary depending on the sample type and experimental goals. However, here are some general guidelines:

ParameterRecommended ConditionRationale
pH 5.5Cysteine cathepsins are most active in the acidic environment of the lysosome.
Temperature Room Temperature or 37°CPromotes enzymatic activity and labeling.
Incubation Time 30-60 minutesTypically sufficient for labeling. This may need to be optimized for your specific system.
DCG-04 Concentration 1-10 µMA titration experiment is recommended to determine the optimal concentration that gives a strong signal without excessive background.[2]
Reducing Agent 2-5 mM DTTMaintains the active-site cysteine in a reduced, catalytically competent state.[3]

Experimental Protocols

Protocol 1: In Vitro Labeling of Cell Lysates

This protocol describes the labeling of active cysteine proteases in a cell lysate using DCG-04.

start Start step1 Prepare Lysis Buffer (pH 5.5 with DTT) start->step1 step2 Lyse Cells on Ice step1->step2 step3 Centrifuge to Pellet Debris step2->step3 step4 Collect Supernatant (Lysate) step3->step4 step5 Determine Protein Concentration step4->step5 step6 Incubate Lysate with DCG-04 step5->step6 step7 Quench Reaction with SDS-PAGE Sample Buffer step6->step7 step8 Boil Sample step7->step8 step9 Analyze by SDS-PAGE and Western Blot/Fluorescence Scan step8->step9 end End step9->end

Workflow for In Vitro Labeling with DCG-04.
  • Prepare Lysis Buffer: Prepare a lysis buffer with a pH of 5.5 (e.g., 50 mM sodium acetate) containing 5 mM DTT and a non-ionic detergent (e.g., 0.5% NP-40).[2] Keep the buffer on ice.

  • Cell Lysis: Wash cells with ice-cold PBS. Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.

  • Labeling Reaction: In a microcentrifuge tube, incubate a defined amount of protein (e.g., 50 µg) with the desired concentration of DCG-04 (e.g., 5 µM) for 30-60 minutes at 37°C.[2]

  • Quench Reaction: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the labeled proteins by SDS-PAGE followed by streptavidin-HRP blotting (for biotinylated DCG-04) or fluorescence scanning (for fluorescently tagged DCG-04).

Protocol 2: Competition Assay for Specificity Confirmation

This protocol is used to confirm that DCG-04 is labeling the active site of the target proteases.

cluster_control Control cluster_competition Competition start Start step1 Prepare Cell Lysate start->step1 step2 Divide Lysate into Two Aliquots step1->step2 control_step Add Vehicle (e.g., DMSO) step2->control_step competition_step Add Unlabeled Inhibitor (e.g., E-64) step2->competition_step step3 Pre-incubate Both Samples control_step->step3 competition_step->step3 step4 Add DCG-04 to Both Samples step3->step4 step5 Incubate step4->step5 step6 Analyze Both Samples by SDS-PAGE and Western Blot step5->step6 end End step6->end

Workflow for DCG-04 Competition Assay.
  • Prepare Cell Lysate: Follow steps 1-4 of Protocol 1.

  • Set up Reactions: Prepare two tubes with equal amounts of cell lysate.

  • Pre-incubation:

    • Competition Tube: Add an excess of an unlabeled cysteine protease inhibitor (e.g., 25 µM JPM-565 or E-64) and incubate for 30 minutes at 37°C.[2]

    • Control Tube: Add an equal volume of the vehicle (e.g., DMSO) used to dissolve the inhibitor and incubate under the same conditions.

  • DCG-04 Labeling: Add DCG-04 to both tubes to the final desired concentration and incubate for 30-60 minutes at 37°C.

  • Analysis: Quench the reactions and analyze both samples side-by-side on the same gel as described in Protocol 1. A significant decrease in band intensity in the competition lane compared to the control lane indicates specific labeling.

Protocol 3: Immunoprecipitation (IP) to Identify Labeled Proteases

This protocol outlines the identification of a specific DCG-04 labeled protease using immunoprecipitation.

start Start step1 Label Cell Lysate with DCG-04 start->step1 step2 Add Specific Antibody to Lysate step1->step2 step3 Incubate to Form Antibody-Antigen Complex step2->step3 step4 Add Protein A/G Beads step3->step4 step5 Incubate to Capture Complex step4->step5 step6 Wash Beads to Remove Unbound Proteins step5->step6 step7 Elute Proteins from Beads step6->step7 step8 Analyze Eluate by SDS-PAGE and Western Blot for DCG-04 Tag step7->step8 end End step8->end

Workflow for Immunoprecipitation of DCG-04 Labeled Proteases.
  • Label Lysate: Label a larger amount of cell lysate (e.g., 100-500 µg) with DCG-04 as described in Protocol 1.

  • Immunoprecipitation:

    • Add a specific antibody against the cathepsin of interest to the labeled lysate.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.[10]

  • Capture Complexes: Add Protein A/G-coupled beads to the lysate and incubate for another 1-2 hours at 4°C with rotation.[10]

  • Wash: Pellet the beads by gentle centrifugation and wash them three to five times with a wash buffer (e.g., lysis buffer or PBS) to remove non-specifically bound proteins.[10]

  • Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing with streptavidin-HRP or using fluorescence scanning to detect the DCG-04 tag. A band at the expected molecular weight of the target cathepsin confirms that it was labeled by DCG-04.

References

Technical Support Center: Troubleshooting DCG-04 Blots

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering unexpected bands in Western blots utilizing the activity-based probe DCG-04. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and what does it detect?

A1: DCG-04 is an activity-based probe that is a derivative of the natural product E-64.[1][2] It is designed to covalently bind to the active site cysteine of papain-family cysteine proteases, with a particular focus on cathepsins.[3][4] The probe includes a biotin tag, which allows for detection via streptavidin-HRP in a Western blot workflow.[1] Because it binds to active enzymes, the intensity of a band on a DCG-04 blot is proportional to the level of protease activity.

Q2: I see multiple bands on my DCG-04 blot. Is this normal?

A2: Yes, observing multiple bands is common and often expected. DCG-04 is a broad-spectrum probe known to label numerous active cysteine cathepsins.[3] If your sample contains several different active cathepsins, each will be labeled by DCG-04 and appear as a distinct band corresponding to its molecular weight.

Understanding Your Blot: Expected Reactivity

DCG-04 has been reported to label a variety of cysteine cathepsins in cell and tissue lysates. The presence of these active enzymes in your sample will result in multiple bands on your blot.

Cathepsin Typical Molecular Weight (Mature Form)
Cathepsin B~25-30 kDa
Cathepsin C~25 kDa (heavy chain)
Cathepsin H~28 kDa
Cathepsin K~25 kDa
Cathepsin L~25-30 kDa
Cathepsin S~24 kDa
Cathepsin V~25 kDa
Cathepsin X/Z~33-35 kDa

Note: Molecular weights can vary based on post-translational modifications such as glycosylation.

Troubleshooting Unexpected Bands

This section addresses common issues that can lead to unexpected or uninterpretable bands in your DCG-04 blot.

Q3: The bands I'm seeing don't correspond to the expected molecular weights of cathepsins. What could be the cause?

A3: Several factors could contribute to bands at unexpected molecular weights:

  • Protein Degradation: If samples are not handled properly, proteases within the lysate can degrade your target proteins. This can lead to multiple lower molecular weight bands.

  • Post-Translational Modifications: Glycosylation and other modifications can cause proteins to migrate slower on an SDS-PAGE gel, resulting in bands at a higher molecular weight than theoretically expected.

  • Protein Dimers or Multimers: Incomplete denaturation of samples can lead to the formation of protein complexes, which will appear as bands at significantly higher molecular weights.

Q4: How can I confirm that the bands on my blot are specific to cysteine cathepsin activity?

A4: The most effective way to confirm specificity is to use a competitive inhibitor. Pre-incubating your sample with a broad-spectrum cysteine protease inhibitor, such as E-64, before adding the DCG-04 probe should prevent the probe from binding to its targets. If the bands disappear in the E-64-treated sample, it confirms they are due to specific labeling of active cysteine proteases.

Q5: I'm seeing high background or non-specific smearing on my blot. What can I do to improve it?

A5: High background can obscure your results and may be caused by several factors:

  • Insufficient Blocking: Ensure your blocking step is adequate. Blocking for at least one hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) is recommended.

  • Inadequate Washing: Increase the number and duration of your wash steps after incubation with the streptavidin-HRP conjugate to remove any unbound reagent.

  • Probe Concentration: Using too high a concentration of DCG-04 can lead to increased non-specific binding. Titrate the probe to find the optimal concentration for your specific sample.

  • Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out at any point during the procedure.

Experimental Protocols

Protocol: DCG-04 Labeling and Western Blot

This protocol provides a general workflow for labeling cell lysates with DCG-04 and subsequent detection by Western blot.

1. Sample Preparation:

  • Prepare cell or tissue lysates in a buffer compatible with protease activity (e.g., 50 mM sodium acetate, pH 5.5, with DTT).
  • Determine the protein concentration of your lysate using a standard method (e.g., Bradford or BCA assay).

2. DCG-04 Labeling:

  • In a microcentrifuge tube, dilute your protein lysate to a final concentration of 1-2 mg/mL in the activity buffer.
  • For a negative control, pre-incubate a parallel sample with a general cysteine protease inhibitor like E-64 (e.g., 10 µM final concentration) for 30 minutes at room temperature.
  • Add DCG-04 to your samples to a final concentration of 1-2 µM.
  • Incubate for 30-60 minutes at 37°C.
  • Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5-10 minutes.

3. SDS-PAGE and Western Blotting:

  • Load the labeled samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Detection:

  • Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
  • Incubate the membrane with a streptavidin-HRP conjugate diluted in the blocking buffer (follow manufacturer's recommendations for dilution).
  • Wash the membrane thoroughly with TBST (e.g., 3 x 10-minute washes).
  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

Visual Troubleshooting Guides

Caption: Causes of unexpected bands in DCG-04 blots.

Troubleshooting_Workflow Start Unexpected Bands in DCG-04 Blot CheckExpected Are bands at expected MWs for Cathepsins? Start->CheckExpected InhibitorControl Perform E-64 Inhibitor Control CheckExpected->InhibitorControl Yes CheckSamplePrep Review Sample Preparation: - Use Protease Inhibitors - Ensure Complete Denaturation - Check for Glycosylation CheckExpected->CheckSamplePrep No BandsDisappear Bands Disappear? InhibitorControl->BandsDisappear SpecificBands Bands are likely specific Cathepsins BandsDisappear->SpecificBands Yes NonSpecific Bands are likely non-specific or artifactual BandsDisappear->NonSpecific No OptimizeProtocol Optimize Blotting Protocol: - Check Blocking/Washing - Titrate Probe/Streptavidin - Ensure Fresh Buffers CheckSamplePrep->InhibitorControl NonSpecific->OptimizeProtocol

Caption: Troubleshooting workflow for DCG-04 blots.

References

Optimizing Lysis Buffer Composition for DCG-04 Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffer composition for successful DCG-04 labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during DCG-04 labeling experiments, with a focus on the impact of lysis buffer components.

Q1: Why am I observing weak or no signal for my target cysteine proteases after DCG-04 labeling and Western blot analysis?

A1: Weak or absent signals can stem from several factors related to your lysis buffer and experimental procedure. Here are the primary aspects to consider:

  • Suboptimal pH: Cysteine cathepsins, the primary targets of DCG-04, are most active in an acidic environment.[1][2] If the pH of your lysis buffer is neutral or alkaline, the enzymatic activity required for the probe to bind will be significantly reduced.

  • Inactive Enzymes: The active site cysteine residue of the target protease must be in a reduced state for DCG-04 to bind.[3] Inadequate reducing agent in your lysis buffer can lead to oxidation and inactivation of the enzyme.

  • Inappropriate Detergent Choice: Some detergents can denature or inhibit enzymes. Strong ionic detergents like SDS are generally detrimental to cathepsin activity.[4][5]

  • Insufficient Protein Concentration: A low concentration of total protein in your lysate will naturally result in a weaker signal.

  • Degraded Probe: DCG-04, like many reagents, can degrade over time if not stored properly.

Recommended Actions:

  • Verify and Optimize Lysis Buffer pH: Ensure your lysis buffer is buffered to an acidic pH, typically between 4.5 and 6.2.[3] Consider performing a pH titration to find the optimal pH for your specific target and cell type.

  • Ensure Adequate Reduction: Include a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your lysis buffer. TCEP is often preferred due to its stability and lack of interference with downstream applications.[4][6]

  • Select an Appropriate Detergent: Utilize a mild, zwitterionic detergent such as CHAPS, which has been shown to enhance the activity of some cathepsins.[4][5]

  • Increase Lysate Concentration: If possible, increase the starting amount of cells or tissue to obtain a more concentrated lysate.

  • Use Fresh DCG-04: Prepare fresh aliquots of DCG-04 from a properly stored stock solution for each experiment.

Q2: My Western blot shows high background, making it difficult to interpret the specific DCG-04 labeling.

A2: High background on a Western blot can be caused by several factors, many of which can be mitigated by optimizing your lysis and blotting procedures.

  • Non-specific Antibody Binding: The primary or secondary antibodies used for detection may be binding non-specifically to other proteins in the lysate.

  • Insufficient Blocking: Inadequate blocking of the membrane allows for non-specific antibody binding.

  • Contamination: Contaminants in your sample or buffers can lead to background signal.

  • Excessive Antibody Concentration: Using too high a concentration of primary or secondary antibodies can increase background.

  • Inadequate Washing: Insufficient washing of the membrane after antibody incubation can leave behind unbound antibodies, contributing to background.[7]

Recommended Actions:

  • Optimize Blocking Conditions: Increase the blocking time and/or the concentration of your blocking agent (e.g., 5-7% BSA or non-fat milk). Adding a small amount of Tween 20 to the blocking buffer can also help.[7]

  • Titrate Antibody Concentrations: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.

  • Increase Washing Steps: Increase the number and duration of your wash steps after each antibody incubation.

  • Ensure Buffer Purity: Use freshly prepared, filtered buffers to minimize contamination.

Q3: I am observing non-specific bands in my DCG-04 blot that are not my target proteases. What could be the cause?

A3: The appearance of non-specific bands can be due to off-target labeling by DCG-04 or cross-reactivity of your detection antibodies.

  • Off-Target Labeling: While DCG-04 is designed to be specific for active cysteine proteases, at high concentrations or under certain conditions, it may label other proteins with reactive cysteine residues.

  • Sample Degradation: Degradation of your target proteins can result in smaller, labeled fragments appearing as extra bands.[7]

  • Antibody Cross-Reactivity: The antibodies used for detection may be recognizing other proteins in the lysate in addition to your target.

Recommended Actions:

  • Titrate DCG-04 Concentration: Perform a dose-response experiment to find the lowest concentration of DCG-04 that still provides adequate labeling of your target.

  • Include Protease Inhibitors: While you want to measure the activity of your target proteases, including a cocktail of inhibitors for other protease classes (e.g., serine, metallo, and aspartic proteases) in your lysis buffer can help prevent sample degradation.[8]

  • Run an Antibody Control: Perform a Western blot with your secondary antibody only to check for non-specific binding.

  • Confirm Target Identity: If possible, use a specific antibody against your target protease to confirm that the labeled band corresponds to the correct protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a lysis buffer in a DCG-04 labeling experiment?

A1: The optimal pH for DCG-04 labeling is typically in the acidic range of pH 4.5 to 6.2 .[3] This is because the target enzymes, cysteine cathepsins, exhibit maximal activity in this pH range.[1][2] It is advisable to test a range of pH values to determine the optimal condition for your specific experimental setup.

Q2: Which detergent should I use in my lysis buffer, and at what concentration?

A2: A mild, zwitterionic detergent is generally recommended to preserve the activity of cysteine proteases. CHAPS is a good choice and has been shown to enhance the activity of several cathepsins.[4][5] Recommended concentrations can range from 0.1% to 2% (w/v) .[9][10] It is best to start with a lower concentration and optimize as needed. Avoid strong, ionic detergents like SDS, as they can denature the enzymes.[4]

Q3: What is the role of a reducing agent in the lysis buffer for DCG-04 labeling?

A3: A reducing agent is crucial to maintain the active site cysteine of the target protease in a reduced state, which is essential for its catalytic activity and subsequent labeling by DCG-04.[3] Commonly used reducing agents are DTT (Dithiothreitol) and TCEP (Tris(2-carboxyethyl)phosphine) .

Q4: Should I use DTT or TCEP in my lysis buffer?

A4: Both DTT and TCEP can be effective. However, TCEP is often the preferred reducing agent for several reasons:

  • It is more stable over a wider pH range.[4]

  • It is less prone to oxidation.[4]

  • It does not contain a thiol group, which can sometimes interfere with downstream applications like maleimide-based conjugations.[11]

If using DTT, a concentration of 1-10 mM is typically recommended.[12][13]

Q5: Can I add protease inhibitors to my lysis buffer?

A5: Yes, but with caution. Since DCG-04 labels active proteases, you should avoid inhibitors that target cysteine proteases . However, you can and should include a cocktail of inhibitors for other protease classes (e.g., serine, aspartic, and metalloproteases) to prevent the degradation of your target proteins by these other enzymes during sample preparation.[8]

Quantitative Data Summary

The following tables provide a summary of recommended concentration ranges for key components of a lysis buffer optimized for DCG-04 labeling.

Table 1: Recommended pH Range for Lysis Buffer

Buffer ComponentRecommended RangeNotes
pH4.5 - 6.2Optimal for most cysteine cathepsin activity.[3] Empirical testing is recommended for specific targets.

Table 2: Recommended Detergent Concentrations

DetergentTypeRecommended ConcentrationNotes
CHAPSZwitterionic0.1% - 2% (w/v)Generally enhances cathepsin activity.[4][9][10]
Triton X-100Non-ionic0.1% - 1% (v/v)A milder alternative, but may be less effective at solubilizing all proteins.
SDSIonicNot Recommended Can denature and inactivate target enzymes.[4]

Table 3: Recommended Reducing Agent Concentrations

Reducing AgentRecommended ConcentrationNotes
DTT1 - 10 mMEffective but less stable than TCEP.[12][13]
TCEP1 - 5 mMMore stable and less likely to interfere with downstream applications.[4][6]

Experimental Protocols

Protocol 1: Preparation of Optimized Lysis Buffer

  • Prepare a 50 mM sodium acetate or citrate buffer.

  • Adjust the pH to 5.5 with acetic acid or citric acid.

  • Add CHAPS to a final concentration of 1% (w/v).

  • Add TCEP to a final concentration of 2 mM.

  • (Optional) Add a cocktail of protease inhibitors (excluding cysteine protease inhibitors).

  • Store the buffer at 4°C and use it within a week. Add TCEP and protease inhibitors fresh before use.

Protocol 2: DCG-04 Labeling of Cell Lysates

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells by adding the optimized lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Dilute the lysate to a final protein concentration of 1-2 mg/mL in the optimized lysis buffer.

  • Add DCG-04 to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Proceed with SDS-PAGE and Western blot analysis using a streptavidin-HRP conjugate or a specific antibody for detection.

Visualizations

DCG04_Labeling_Workflow cluster_0 Sample Preparation cluster_1 DCG-04 Labeling cluster_2 Detection Cell/Tissue Homogenization Cell/Tissue Homogenization Lysis in Optimized Buffer Lysis in Optimized Buffer Cell/Tissue Homogenization->Lysis in Optimized Buffer Clarification by Centrifugation Clarification by Centrifugation Lysis in Optimized Buffer->Clarification by Centrifugation Protein Quantification Protein Quantification Clarification by Centrifugation->Protein Quantification Incubation with DCG-04 Incubation with DCG-04 Protein Quantification->Incubation with DCG-04 Quenching Reaction Quenching Reaction Incubation with DCG-04->Quenching Reaction SDS-PAGE SDS-PAGE Quenching Reaction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection (Streptavidin-HRP) Detection (Streptavidin-HRP) Western Blot->Detection (Streptavidin-HRP) DCG04_Mechanism cluster_0 Active Cysteine Protease cluster_1 DCG-04 Probe Active Site Active Site Cysteine Thiol (Cys-SH) Cysteine Thiol (Cys-SH) Epoxide Warhead Epoxide Warhead Cysteine Thiol (Cys-SH)->Epoxide Warhead Nucleophilic Attack Labeled Protease Labeled Protease Epoxide Warhead->Labeled Protease Covalent Bond Formation Biotin Tag Biotin Tag Biotin Tag->Labeled Protease Troubleshooting_Tree start Weak or No Signal? check_pH Is lysis buffer pH acidic (4.5-6.2)? start->check_pH check_reducing Is a reducing agent (DTT/TCEP) present? check_pH->check_reducing Yes adjust_pH Adjust pH to 5.5 check_pH->adjust_pH No check_detergent Is the detergent non-denaturing (e.g., CHAPS)? check_reducing->check_detergent Yes add_reducing Add fresh DTT (1-10mM) or TCEP (1-5mM) check_reducing->add_reducing No check_probe Is the DCG-04 probe fresh and active? check_detergent->check_probe Yes change_detergent Switch to CHAPS (0.1-2%) check_detergent->change_detergent No use_new_probe Use a fresh aliquot of DCG-04 check_probe->use_new_probe No success Signal Improved check_probe->success Yes (after re-running) adjust_pH->check_reducing add_reducing->check_detergent change_detergent->check_probe use_new_probe->success Re-run experiment fail Still No Signal - Check Downstream Steps (WB, etc.)

References

How to prevent degradation of DCG04 during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCG04, a potent, activity-based probe for cysteine cathepsins. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: DCG-04 is an activity-based probe (ABP) designed to specifically target and covalently modify active cysteine proteases of the papain family (cysteine cathepsins).[1][2][3][4] Its structure consists of three key parts:

  • An epoxide "warhead" that irreversibly binds to the catalytic cysteine residue in the enzyme's active site.[2][5]

  • A peptide scaffold that provides specificity for the target proteases.[5]

  • A biotin tag that allows for detection and affinity purification of the labeled enzymes using streptavidin-based methods.[5][6]

Because DCG-04 only binds to catalytically active enzymes, it is a powerful tool for activity-based protein profiling (ABPP), allowing researchers to study the functional state of these proteases in complex biological samples like cell and tissue lysates.[3][7]

Q2: What are the primary causes of this compound degradation or loss of activity?

A: The reactivity of this compound, which makes it an effective probe, also makes it susceptible to degradation if not handled properly. The primary causes of inactivity are:

  • Hydrolysis of the Epoxide Ring: The reactive epoxide warhead can be hydrolyzed, particularly under non-optimal pH conditions. Cysteine cathepsins themselves are most active and stable in acidic environments (pH 4.0-6.5) and can become unstable at neutral pH.[8][9] It is critical to maintain the recommended pH during labeling experiments.

  • Oxidation: Like many biological reagents, this compound can be sensitive to oxidation, which can affect its binding capability.

  • Improper Storage: As detailed in the table below, incorrect storage temperatures or repeated freeze-thaw cycles of stock solutions can lead to a significant loss of activity.

  • Contamination: Contaminating proteases in buffers or water can potentially degrade the peptide backbone of the probe.

Q3: How should I properly store this compound?

A: Proper storage is critical for maintaining the potency of this compound. Please refer to the storage condition summary below for detailed guidelines. The key is to protect the compound from moisture, light, and excessive temperature fluctuations.

Q4: What are the best practices for preparing and handling this compound working solutions?

A: To ensure maximal activity, always prepare working solutions of this compound immediately before use.

  • Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • When preparing the final working solution, dilute the stock in the appropriate assay buffer just prior to adding it to your sample.

  • Always use high-purity water and reagents to prepare buffers to minimize contamination.

Troubleshooting Guide

Problem: I am seeing no/weak signal after labeling with DCG-04.

This is a common issue that can often be resolved by systematically checking key experimental steps.

  • Was the DCG-04 solution prepared fresh? The probe's reactive epoxide can degrade in aqueous buffers over time. Always prepare the final working solution immediately before adding it to your sample.

  • Is the pH of your lysis/labeling buffer optimal? Cysteine cathepsins are most active in a slightly acidic environment (typically pH 4.5-6.5).[8][9] Labeling at a neutral or alkaline pH will be highly inefficient as the target enzymes are less active or unstable.[8][9]

  • Does your buffer contain a reducing agent? The catalytic cysteine residue must be in a reduced state to be active. Including a reducing agent like Dithiothreitol (DTT) in your labeling buffer is often necessary.

  • Did you perform a positive control? Label a sample known to have high cathepsin activity (e.g., liver lysate) to confirm that the probe and detection reagents are working correctly.

  • Are your target enzymes active? If the enzymes in your sample are inactive or inhibited by other compounds, DCG-04 will not bind. Pre-treatment of samples with a broad-spectrum cysteine protease inhibitor like E-64 should be used as a negative control to confirm labeling specificity.[6][7]

Problem: My fluorescent signal (for fluorescently-tagged DCG-04) fades quickly.

This is likely due to photobleaching.

  • Minimize the exposure of your sample to the excitation light source.

  • Use a mounting medium that contains an anti-fade reagent.

  • Store labeled samples protected from light at 4°C.

Data Presentation & Protocols

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationNotes
Powder -20°CUp to 3 years[1]Store in a dry, dark place. Allow to warm to room temperature before opening to prevent condensation.[10]
Stock Solution (in DMSO) -80°CUp to 6 months[1]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -20°CShort-term (months)[10]Suitable for shorter-term storage if -80°C is unavailable. Avoid multiple freeze-thaw cycles.
Table 2: Recommended Buffer Conditions for this compound Labeling Experiments
ParameterRecommended ConditionRationale & Notes
pH 4.5 - 6.5Cysteine cathepsins are optimally active in an acidic environment.[8][9][11] Cathepsin S is an exception and can be active at neutral pH.[8][12] Verify the optimal pH for your specific cathepsin of interest.
Buffer System Sodium Acetate, Citrate-PhosphateChoose a buffer system that is effective in the desired acidic pH range.
Reducing Agent 1-2 mM DTTMaintains the active-site cysteine in a reduced state, which is essential for probe binding.
Temperature Room Temperature to 37°CLabeling is typically performed at room temperature or 37°C. The optimal temperature for cathepsin B activity has been shown to be 40°C.[11]
Incubation Time 30 - 60 minutesThis is typically sufficient for labeling. Longer incubation times may increase background.
Experimental Protocol: Labeling Active Cysteine Cathepsins in Cell Lysates

This protocol provides a general framework for using DCG-04 to label active cathepsins in a complex protein sample.

Materials:

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1% NP-40)

  • Protease Inhibitor Cocktail (optional, ensure it does not inhibit cysteine proteases if they are your target)

  • DCG-04 stock solution (e.g., 100 µM in DMSO)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Lysis: a. Wash cultured cells with ice-cold PBS.[13][14] b. Lyse the cells by adding ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing.[15] d. Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris.[15] e. Carefully transfer the supernatant (lysate) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the total protein concentration of the lysate using a standard protein assay.

  • DCG-04 Labeling: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer. b. Optional Negative Control: Pre-incubate a control aliquot with a general cysteine protease inhibitor (e.g., 10 µM E-64) for 30 minutes at room temperature. c. Add DCG-04 from your stock solution to a final concentration of 1-2 µM. d. Incubate for 30-60 minutes at room temperature or 37°C.

  • Sample Preparation for Analysis: a. Stop the labeling reaction by adding 4x SDS-PAGE loading buffer. b. Boil the samples at 95-100°C for 5 minutes. c. The samples are now ready for analysis by SDS-PAGE and subsequent detection via streptavidin blot (for biotinylated DCG-04) or fluorescence imaging (for fluorescently-tagged DCG-04).

Visualizations

Diagram 1: this compound Mechanism of Action

DCG04_Mechanism Figure 1. Covalent modification of a cathepsin by DCG-04. cluster_0 Probe DCG-04 Probe (with Epoxide Warhead) Probe->p1 Enzyme Active Cysteine Cathepsin (Active Site with Cys-SH) Enzyme->p1 Complex Covalent Enzyme-Probe Complex (Irreversibly Labeled) p1->Complex Covalent Bond Formation

Figure 1. Covalent modification of a cathepsin by DCG-04.
Diagram 2: General Experimental Workflow for ABPP

ABPP_Workflow Figure 2. Standard workflow for Activity-Based Protein Profiling. A 1. Sample Preparation (e.g., Cell Lysis) B 2. DCG-04 Labeling (Incubate with sample) A->B C 3. Quench Reaction (Add SDS-PAGE Buffer) B->C D 4. Protein Separation (SDS-PAGE) C->D E 5. Transfer to Membrane (Western Blot) D->E F 6. Detection (Streptavidin-HRP or Fluorescence Scan) E->F G 7. Data Analysis F->G

Figure 2. Standard workflow for Activity-Based Protein Profiling.
Diagram 3: Troubleshooting Flowchart for Weak/No this compound Labeling

Troubleshooting_Flowchart Figure 3. A logical guide to troubleshooting poor DCG-04 labeling. Start Start: Weak or No Signal Q1 Was DCG-04 solution prepared fresh? Start->Q1 A1_No Action: Prepare fresh probe solution immediately before use. Q1->A1_No No Q2 Is the buffer pH acidic (e.g., pH 5.5)? Q1->Q2 Yes A1_No->Q2 A2_No Action: Adjust buffer to optimal acidic pH for cathepsins. Q2->A2_No No Q3 Does the buffer contain a reducing agent (DTT)? Q2->Q3 Yes A2_No->Q3 A3_No Action: Add 1-2 mM DTT to the labeling buffer. Q3->A3_No No Q4 Did the positive control (e.g., liver lysate) work? Q3->Q4 Yes A3_No->Q4 A4_No Issue is with probe or detection reagents. Check streptavidin-HRP and substrate. Q4->A4_No No End Conclusion: Target enzymes in sample may have low activity or are inhibited. Q4->End Yes

Figure 3. A logical guide to troubleshooting poor DCG-04 labeling.

References

Validation & Comparative

A Comparative Guide to DCG-04 and Other Cysteine Protease Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical probe is critical for the accurate assessment of cysteine protease activity. This guide provides a detailed comparison of DCG-04 with other commonly used cysteine protease probes, supported by experimental data and protocols to aid in experimental design and interpretation.

DCG-04 is a widely utilized activity-based probe (ABP) for the study of papain-family cysteine proteases, including cathepsins. Its utility stems from its ability to covalently modify the active site cysteine of these enzymes in an activity-dependent manner. This irreversible binding allows for the detection, identification, and quantification of active proteases in complex biological samples. This guide will compare DCG-04 with other notable cysteine protease probes, focusing on their mechanism, selectivity, and applications.

Mechanism of Action: A Common Theme with Key Differences

Activity-based probes for cysteine proteases typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with the active site cysteine, a peptide or small molecule recognition element that provides specificity for certain proteases, and a reporter tag (e.g., biotin, fluorophore) for detection and analysis.

The primary distinction between many of these probes lies in their reactive "warhead." DCG-04 utilizes an epoxide electrophile.[1] This reactive group is susceptible to nucleophilic attack by the catalytic cysteine in the active site of the protease, leading to the formation of a stable thioether bond. This mechanism is shared by the natural product E-64, from which DCG-04 was derived.[2] In contrast, other probes, such as GB123, employ an acyloxymethylketone (AOMK) warhead.[3] The AOMK group also forms a covalent bond with the active site cysteine, but through a different chemical reaction. These differences in the reactive group can influence the probe's reactivity and selectivity profile.

Quantitative Comparison of Cysteine Protease Probes

The following table summarizes the key characteristics and quantitative data for DCG-04 and other representative cysteine protease probes. This data is essential for selecting the most appropriate probe for a specific research question.

ProbeReactive Group ("Warhead")Reporter TagKey FeaturesSelectivity ProfileIC50 Values
DCG-04 EpoxideBiotinBroad-spectrum papain-family probe.[3]Cathepsins B, C, H, J, K, L, S, V, X.[3]Not widely reported.
E-64 EpoxideNone (inhibitor)Natural product inhibitor, parent compound of DCG-04.[2]Broad-spectrum for papain-family cysteine proteases.Papain: 9 nM; Cathepsin K: 1.4 nM; Cathepsin L: 2.5 nM; Cathepsin S: 4.1 nM.
GB123 Acyloxymethylketone (AOMK)Cy5 (fluorophore)Broad-spectrum, but more selective than DCG-04.[3]Primarily Cathepsins B, L, and S.[3]Not widely reported.
Cy5DCG04 EpoxideCy5 (fluorophore)Fluorescent version of DCG-04 for in-gel imaging.[3]Similar to DCG-04.Not widely reported.
Azido-E-64 EpoxideAzideCell-permeable analog of E-64 for in-cell labeling.[2]Broad-spectrum for papain-family cysteine proteases.More potent in cells than E-64.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections provide standardized methods for key applications of cysteine protease probes.

Labeling of Active Cysteine Proteases in Cell Lysates

This protocol describes the labeling of active cysteine proteases in a complex protein mixture using a biotinylated probe like DCG-04.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

  • DCG-04 probe (stock solution in DMSO)

  • Protein concentration assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Western blot transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

  • Add DCG-04 to the lysate to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[4]

  • Wash the membrane extensively with TBST.[4]

  • Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.[4]

Live-Cell Imaging of Cysteine Protease Activity

This protocol outlines the use of fluorescently-tagged, cell-permeable probes for visualizing protease activity in living cells.

Materials:

  • Cell culture medium

  • Fluorescent, cell-permeable cysteine protease probe (e.g., a cell-permeable version of Cy5this compound or other specialized probes)

  • Fluorescence microscope with appropriate filters

  • Live-cell imaging chamber

Procedure:

  • Plate cells in a live-cell imaging chamber and allow them to adhere.

  • Replace the culture medium with fresh, pre-warmed medium containing the fluorescent probe at the desired concentration (typically 1-10 µM).

  • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Gently wash the cells with fresh, pre-warmed medium to remove unbound probe.

  • Image the cells using a fluorescence microscope. Acquire images at different time points to monitor changes in protease activity.

In Vivo Imaging of Cysteine Protease Activity in Animal Models

This protocol describes the use of near-infrared (NIR) fluorescent probes for non-invasive imaging of protease activity in small animal models.

Materials:

  • NIR fluorescent probe (e.g., GB137, a quenched ABP)[5]

  • Anesthetized animal (e.g., mouse)

  • In vivo imaging system (e.g., IVIS, Pearl)

Procedure:

  • Administer the NIR fluorescent probe to the anesthetized animal via intravenous injection. The dosage will depend on the specific probe and animal model.[5]

  • Allow the probe to circulate and accumulate at sites of protease activity. The optimal time for imaging will vary depending on the probe's pharmacokinetics.[5]

  • Place the animal in the in vivo imaging system and acquire images using the appropriate NIR filter set.

  • Analyze the images to quantify the fluorescent signal in regions of interest.

Visualizing the Workflow and Concepts

To better illustrate the concepts and procedures described, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_detection Detection & Analysis cluster_output Output cell_lysate Cell Lysate Preparation lysate_labeling Incubate with Biotinylated Probe (e.g., DCG-04) cell_lysate->lysate_labeling live_cells Live Cell Culture live_cell_labeling Incubate with Fluorescent Probe live_cells->live_cell_labeling animal_model Animal Model (e.g., Mouse) in_vivo_labeling Administer NIR Probe animal_model->in_vivo_labeling western_blot SDS-PAGE & Western Blot lysate_labeling->western_blot microscopy Fluorescence Microscopy live_cell_labeling->microscopy in_vivo_imaging In Vivo Imaging System in_vivo_labeling->in_vivo_imaging wb_result Chemiluminescent Signal western_blot->wb_result microscopy_result Fluorescent Images microscopy->microscopy_result imaging_result NIR Signal Quantification in_vivo_imaging->imaging_result probe_comparison This compound DCG-04 GB123 GB123 This compound->GB123 Different 'Warhead' E64 E-64 This compound->E64 Biotinylated Derivative Cy5this compound Cy5this compound This compound->Cy5this compound Fluorescent Analog mechanism_of_action cluster_protease Active Cysteine Protease protease Protease Active Site (with catalytic Cys) covalent_bond Covalent Bond Formation (Irreversible Inhibition) protease->covalent_bond Nucleophilic Attack by Cysteine probe Activity-Based Probe (e.g., DCG-04 with Epoxide) probe->protease Binding to Active Site detection Detection via Reporter Tag (Biotin/Fluorophore) covalent_bond->detection Labeled Protease

References

Validating Cysteine Cathepsin Targets: A Comparative Guide to the Broad-Spectrum Probe DCG04 and Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of enzymatic targets is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of the widely used, broad-spectrum cysteine cathepsin probe, DCG04, with a selection of highly specific inhibitors for individual cathepsin family members. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate informed decisions in the selection of chemical tools for target validation studies.

Cysteine cathepsins are a family of proteases that play crucial roles in a variety of physiological processes, including protein degradation, antigen presentation, and hormone processing. Their dysregulation has been implicated in numerous diseases, such as cancer, osteoporosis, and autoimmune disorders, making them attractive therapeutic targets. This compound is a powerful, activity-based probe that irreversibly binds to the active site cysteine of numerous cathepsins, enabling their detection and identification in complex biological samples.[1] However, for validating the specific role of an individual cathepsin, the use of highly selective inhibitors is indispensable.

Performance Comparison: this compound vs. Specific Cathepsin Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to specific inhibitors against four major cysteine cathepsins: Cathepsin B, L, S, and K. While this compound is a potent pan-cathepsin inhibitor, the specific inhibitors demonstrate significantly higher selectivity for their respective targets.

InhibitorTarget CathepsinInhibitor TypePotency (Ki/IC50)SelectivityReference
This compound Cathepsin B, L, S, K, and othersIrreversible, Activity-Based ProbeBroad nM rangeBroad-spectrum[1]
CA-074 Cathepsin BIrreversible, EpoxysuccinateKi: 2-5 nMHighly selective for Cathepsin B over L and H.[2][2]
Z-FY(t-Bu)-DMK Cathepsin LIrreversible, Diazomethylketone-~10,000-fold more effective against Cathepsin L than Cathepsin S.[3]
LHVS Cathepsin SIrreversible, Vinyl SulfoneIC50: ~10 µM (for T. gondii invasion)Potent, but can show cross-reactivity with other cathepsins at higher concentrations.[4][4]
Odanacatib Cathepsin KReversible, NitrileIC50: 0.2 nMHighly selective for Cathepsin K.[5]

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of drug targets. Below are detailed methodologies for key experiments involving this compound and specific cathepsin inhibitors.

Protocol 1: General Fluorometric Cathepsin Activity Assay

This protocol can be adapted for measuring the activity of different cathepsins using specific fluorogenic substrates.

Materials:

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

  • Purified recombinant human cathepsin (B, L, S, or K)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

  • Specific fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L/B, Z-VVR-AMC for Cathepsin S, Z-LR-AMC for Cathepsin K)

  • Inhibitor stock solutions (this compound or specific inhibitor) in DMSO

Procedure:

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the respective wells. For the control (no inhibitor) wells, add 50 µL of Assay Buffer containing the same final concentration of DMSO.

  • Add 25 µL of the appropriate purified cathepsin enzyme solution (e.g., 1 nM final concentration) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Add 25 µL of the corresponding fluorogenic substrate solution (e.g., 10 µM final concentration) to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: this compound Activity-Based Probe Competition Assay

This assay is used to assess the ability of a test inhibitor to compete with this compound for binding to active cathepsins in a complex mixture, such as cell lysates.

Materials:

  • Cell or tissue lysate

  • Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% Triton X-100, pH 7.4, with protease inhibitor cocktail minus cysteine protease inhibitors)

  • This compound-biotin probe

  • Specific cathepsin inhibitor

  • SDS-PAGE gels and blotting equipment

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Prepare cell or tissue lysates and determine the protein concentration.

  • In microcentrifuge tubes, pre-incubate a fixed amount of lysate (e.g., 50 µg) with varying concentrations of the specific inhibitor for 30 minutes at 37°C. Include a no-inhibitor control.

  • Add a fixed concentration of this compound-biotin (e.g., 1 µM) to each tube and incubate for another 30 minutes at 37°C.

  • Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with streptavidin-HRP to detect biotinylated (i.e., this compound-labeled) proteins.

  • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • A decrease in the intensity of a band corresponding to a specific cathepsin in the presence of the inhibitor indicates successful competition and validates the inhibitor's engagement with its target.

Visualizing Workflows and Pathways

To further clarify the experimental logic and the biological context of cathepsin inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_inhibition Inhibition Step cluster_labeling Activity-Based Probing cluster_analysis Analysis Lysate Cell/Tissue Lysate Inhibitor Add Specific Inhibitor (e.g., CA-074) Lysate->Inhibitor Incubate1 Incubate (30 min, 37°C) Inhibitor->Incubate1 This compound Add this compound-Biotin Incubate1->this compound Incubate2 Incubate (30 min, 37°C) This compound->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Blotting Western Blot SDS_PAGE->Blotting Detection Streptavidin-HRP Detection Blotting->Detection Result Visualize Labeled Cathepsins Detection->Result

Caption: Workflow for a this compound competition assay to validate a specific inhibitor.

signaling_pathway cluster_lysosome Lysosome cluster_inhibition Inhibition ProCathepsin Pro-Cathepsin ActiveCathepsin Active Cathepsin ProCathepsin->ActiveCathepsin Activation Protein Substrate Protein ActiveCathepsin->Protein Cleavage Degradation Degradation Products Protein->Degradation This compound This compound This compound->ActiveCathepsin Broad-Spectrum Inhibition SpecificInhibitor Specific Inhibitor (e.g., Odanacatib) SpecificInhibitor->ActiveCathepsin Specific Inhibition

Caption: Simplified pathway of cathepsin activity and points of inhibition.

Conclusion

The validation of specific cysteine cathepsin targets is a nuanced process that benefits from a multi-faceted approach. While the broad-spectrum activity-based probe this compound is an invaluable tool for profiling the entire active cathepsin repertoire within a biological system, it cannot delineate the functions of individual family members. For this purpose, highly selective and potent inhibitors are essential. By employing these specific inhibitors in conjunction with robust experimental protocols, such as the activity assays and competition-based probing methods detailed in this guide, researchers can confidently validate the roles of individual cathepsins in health and disease, thereby paving the way for the development of novel and targeted therapeutics.

References

Navigating Protease Activity: A Comparative Guide to the Specificity of DCG04

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise targets of chemical probes is paramount. This guide provides an in-depth comparison of DCG04, an activity-based probe (ABP), and its cross-reactivity with different protease families. We present a qualitative summary of its specificity, detailed experimental protocols for assessing protease activity, and visual diagrams of relevant biological pathways and experimental workflows.

This compound is a well-established activity-based probe widely used for the detection and profiling of active cysteine cathepsins.[1] Based on the scaffold of the natural product E-64, an irreversible inhibitor of papain-family cysteine proteases, this compound features an epoxide electrophile that forms a covalent bond with the active site cysteine residue of its target enzymes.[1] This mechanism ensures that the probe only labels catalytically active proteases.

Specificity Profile of this compound

Experimental evidence strongly indicates that this compound is highly selective for cysteine proteases belonging to the papain family (Clan CA). Its reactivity towards other major protease classes, such as serine, aspartyl, and metalloproteases, is minimal to non-existent under standard experimental conditions. This high specificity is a key advantage, as it allows for the targeted analysis of cysteine cathepsin activity within complex biological samples like cell lysates and tissues.[1][2]

While this compound exhibits broad-spectrum reactivity within the cysteine cathepsin family, it does not label all cysteine proteases. For instance, distinct families of cysteine proteases, such as caspases and legumains, require different classes of activity-based probes for their detection.[3] This underscores the importance of selecting the appropriate probe based on the specific protease family under investigation. The development of diverse ABPs, each targeting a different protease class, has been a crucial advancement for the field, enabling more comprehensive profiling of protease activity.[2][3][4]

Comparative Specificity of Protease Probe Classes

The table below provides a qualitative overview of the specificity of different classes of activity-based probes, highlighting the distinct targets of each.

Probe ClassRepresentative Probe(s)Primary Target Protease FamilyCross-Reactivity with Other Families
EpoxysuccinatesThis compound, E-64Cysteine Proteases (Papain Family/Cathepsins)Negligible
Acyloxymethyl ketones-Cysteine Proteases (e.g., Cathepsins, Caspases)Negligible
Fluorophosphonates-Serine HydrolasesNegligible
Hydroxamates-MetalloproteasesNegligible

Experimental Protocols

Protocol for In Vitro Labeling of Protease Activity in Cell Lysates using this compound

This protocol describes the general procedure for labeling active cysteine cathepsins in a cell lysate using this compound, followed by analysis via SDS-PAGE.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)

  • This compound stock solution (e.g., 100 µM in DMSO)

  • Protein concentration assay kit (e.g., BCA assay)

  • 4x SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

  • For control: A broad-spectrum cysteine protease inhibitor (e.g., E-64)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

  • Lysate Preparation: Dilute the lysate to a final concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

  • Inhibitor Control (Optional): To confirm the specificity of this compound labeling, pre-incubate a control sample of the lysate with an excess of a broad-spectrum cysteine protease inhibitor (e.g., 10 µM E-64) for 30 minutes at 37°C.

  • This compound Labeling: Add this compound to the lysate to a final concentration of 1-2 µM. Incubate the reaction for 30-60 minutes at 37°C.[5]

  • Quenching the Reaction: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.[5]

  • SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Detection: Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated this compound. Visualize the labeled proteases using a chemiluminescent HRP substrate and an appropriate imaging system. The bands that appear in the this compound-treated sample but are absent or significantly reduced in the E-64 control represent active cysteine cathepsins.

Mandatory Visualizations

Signaling Pathway

Cathepsin L, a primary target of this compound, has been implicated in the promotion of cancer cell invasion and migration through its involvement in the Transforming Growth Factor-β (TGF-β)-mediated epithelial-mesenchymal transition (EMT).[6] The following diagram illustrates this signaling cascade.

TGF_beta_Cathepsin_L_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K Wnt Wnt Signaling TGFbR->Wnt CatL Cathepsin L (CTSL) TGFbR->CatL Upregulates Expression AKT AKT PI3K->AKT Snail Snail AKT->Snail Wnt->Snail EMT Epithelial- Mesenchymal Transition CatL->EMT Promotes Snail->EMT

Caption: TGF-β signaling induces Cathepsin L and EMT-related transcription factors.

Experimental Workflow

The following diagram outlines the workflow for assessing protease inhibitor specificity using a competition assay with an activity-based probe like this compound.

ABP_Competition_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Interpretation Lysate Protein Lysate Control Control Group (Probe Only) Lysate->Control Test Test Group (Inhibitor + Probe) Lysate->Test SDS_PAGE SDS-PAGE Control->SDS_PAGE Test->SDS_PAGE Blot Western Blot (Streptavidin-HRP) SDS_PAGE->Blot Detect Chemiluminescent Detection Blot->Detect Result_Control Strong Signal: Active Proteases Labeled Detect->Result_Control Result_Test Reduced/No Signal: Inhibitor is Effective Detect->Result_Test

Caption: Workflow for protease inhibitor specificity using competitive ABP labeling.

References

A Comparative Guide to the Labeling Efficiency of Cysteine Cathepsin Probes: DCG-04 vs. JPM-565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used activity-based probes (ABPs) for cysteine cathepsins: DCG-04 and JPM-565. The information presented is curated from peer-reviewed literature to assist researchers in selecting the most appropriate tool for their experimental needs.

Introduction to DCG-04 and JPM-565

DCG-04 and JPM-565 are invaluable chemical probes for the study of cysteine cathepsin activity. Both are mechanism-based, irreversible inhibitors that covalently bind to the active site of these proteases. Their utility lies in their ability to specifically label active enzymes, providing a direct measure of enzymatic function in complex biological samples such as cell lysates and, in some cases, living cells.

Mechanism of Action

Both DCG-04 and JPM-565 are built upon an E-64 scaffold, a natural product known for its potent and irreversible inhibition of papain-family cysteine proteases. The key feature of these probes is an epoxide electrophile. This "warhead" forms a covalent thioether bond with the catalytic cysteine residue in the active site of cathepsins, leading to irreversible inhibition and stable labeling.

Comparative Analysis of Labeling Properties

While both probes target cysteine cathepsins, they exhibit differences in their labeling profiles, cell permeability, and common applications.

Specificity and Target Profile:

DCG-04 is recognized as a broad-spectrum cysteine cathepsin probe, capable of labeling a wide range of these proteases.[1] Studies have shown that DCG-04 can label numerous cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1]

JPM-565 and its cell-permeable ethyl ester derivative, JPM-OEt, are also broad-spectrum inhibitors of the papain family of cysteine proteases.[2][3] JPM-OEt is frequently used in competition assays to confirm the specificity of other cathepsin-targeting probes.[1] Pre-treatment of samples with JPM-OEt effectively blocks the labeling of cathepsins by other probes, confirming that the observed signal is indeed from active cysteine cathepsins.[1]

Application and Cell Permeability:

A key difference between the two probes lies in their cell permeability. DCG-04, in its native form, is not cell-permeable and is therefore primarily used for labeling cathepsins in cell and tissue lysates.[2] In contrast, JPM-565 can be modified into its ethyl ester form, JPM-OEt, which is cell-permeable and can be used to label intracellular cathepsins in living cells.[3]

Potency and Usage Concentration:

Data Presentation

FeatureDCG-04JPM-565 / JPM-OEt
Probe Type Activity-Based ProbeActivity-Based Probe / Inhibitor
Warhead EpoxideEpoxide
Target Class Cysteine CathepsinsCysteine Cathepsins
Specificity Broad-spectrum (Cathepsins B, C, H, J, K, L, S, V, X)[1]Broad-spectrum (Papain family)[2][3]
Cell Permeability No (used in lysates)[2]Yes (JPM-OEt form)[3]
Common Applications In vitro labeling of active cathepsins in lysatesIn-cell labeling of active cathepsins, competition assays[1]
Typical Concentration 1-10 µM (in lysates)10-50 µM (JPM-OEt in live cells)

Experimental Protocols

Below are generalized protocols for the use of DCG-04 and JPM-OEt in labeling cysteine cathepsins. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Labeling of Cysteine Cathepsins in Cell Lysates with DCG-04
  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors, excluding cysteine protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Labeling Reaction:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT).

    • Add DCG-04 to a final concentration of 1-10 µM.

    • For a negative control, pre-incubate a parallel sample with a broad-spectrum cysteine cathepsin inhibitor (like JPM-OEt at 50 µM) for 30 minutes at 37°C before adding DCG-04.

    • Incubate the reaction mixture for 1 hour at 37°C.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Detect the biotinylated DCG-04 labeled proteins using streptavidin-HRP followed by chemiluminescence detection.

In-Cell Labeling of Cysteine Cathepsins with JPM-OEt
  • Cell Culture:

    • Plate cells in a suitable culture dish and grow to the desired confluency.

  • Probe Labeling:

    • Treat the cells with JPM-OEt at a final concentration of 10-50 µM in serum-free media.

    • For a negative control, pre-incubate a parallel set of cells with a higher concentration of a non-tagged broad-spectrum cathepsin inhibitor for 1 hour before adding JPM-OEt.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Analysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells as described in the in vitro protocol.

    • Analyze the labeled proteins by SDS-PAGE and Western blotting using an antibody that recognizes the JPM-OEt probe or a tag incorporated into a modified version of the probe.

Mandatory Visualization

experimental_workflow cluster_lysate In Vitro Labeling (DCG-04) cluster_cell In-Cell Labeling (JPM-OEt) lysate_prep Cell Lysate Preparation lysate_label Incubate with DCG-04 lysate_prep->lysate_label lysate_analysis SDS-PAGE & Streptavidin Blot lysate_label->lysate_analysis cell_culture Cell Culture cell_label Incubate cells with JPM-OEt cell_culture->cell_label cell_lysis Cell Lysis cell_label->cell_lysis cell_analysis SDS-PAGE & Western Blot cell_lysis->cell_analysis start start->lysate_prep start->cell_culture

Caption: Experimental workflows for in vitro and in-cell labeling of cysteine cathepsins.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell ecm ECM Components (e.g., Collagen) integrin Integrins ecm->integrin Binding fak FAK integrin->fak src Src fak->src ras Ras/MAPK Pathway src->ras migration Cell Migration & Invasion ras->migration secreted_cathepsins Secreted Cathepsins secreted_cathepsins->ecm Degradation secreted_cathepsins->integrin Modulation

Caption: Role of secreted cathepsins in modulating cell migration and invasion.

Conclusion

Both DCG-04 and JPM-565 are powerful tools for investigating the activity of cysteine cathepsins. The choice between them largely depends on the specific experimental question. For researchers interested in profiling active cathepsins in cell or tissue lysates, the non-cell-permeable DCG-04 is a well-established and effective probe. For studies requiring the labeling of intracellular cathepsins in living cells, the cell-permeable JPM-OEt is the appropriate choice. Furthermore, JPM-OEt serves as an essential control for confirming the specificity of labeling by other cysteine cathepsin-directed probes. While direct comparative data on their "labeling efficiency" is sparse, their distinct applications and established use in the field make them complementary rather than competing tools for the study of cysteine cathepsin biology.

References

A Researcher's Guide to Validating Mass Spectrometry Hits from a DCG04 Pulldown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of protein targets is a critical step. This guide provides a comparative overview of methods to validate mass spectrometry hits from a DCG04 pulldown, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.

The use of activity-based probes, such as this compound, has revolutionized the study of enzyme families like cysteine cathepsins. This compound is a powerful tool that contains an epoxide "warhead" to covalently bind to the active site of these proteases and a biotin tag for enrichment via pulldown assays.[1][2] However, mass spectrometry results from such pulldowns are merely the first step. Rigorous validation is essential to confirm true biological interactions and eliminate non-specific binders.

This guide explores several orthogonal approaches to validate these initial findings, ensuring the reliability of your results and providing a solid foundation for further investigation.

Comparative Overview of Validation Methods

Choosing the right validation method depends on factors such as the availability of specific antibodies, the nature of the protein of interest, and the desired level of quantitative data. Below is a comparison of common validation techniques.

Validation Method Principle Pros Cons Typical Quantitative Readout
Western Blotting Immuno-detection of a specific protein in the pulldown eluate.Relatively simple and widely accessible. Provides information on protein size.Dependent on the availability of a specific and high-quality antibody. Semi-quantitative.Band intensity relative to a loading control.
Competition Assay Pre-incubation of the cell lysate with a free inhibitor or a non-biotinylated version of the probe to outcompete the binding of the biotinylated this compound to its target. A reduction in the pulldown of the target protein confirms specific binding.Directly assesses the specificity of the probe-target interaction. Can be highly quantitative.Requires a suitable competitor compound. Does not confirm the identity of the protein, only the specificity of the interaction.Percentage of target protein reduction in the pulldown compared to the control.
Co-immunoprecipitation (Co-IP) An antibody against the putative this compound target is used to pull down the protein and its interacting partners. The presence of other known interactors can validate the biological relevance of the identified protein.Confirms protein-protein interactions in a cellular context. Can validate the biological relevance of the target.Dependent on a specific antibody suitable for immunoprecipitation. Can be technically challenging.Relative abundance of co-precipitated proteins compared to control IP.
In-Gel Fluorescence A fluorescent tag is attached to this compound, allowing for direct visualization of labeled proteins in an SDS-PAGE gel.[3][4]Antibody-independent. Can be used for initial screening and validation.Requires synthesis of a fluorescently labeled probe. May not be as sensitive as other methods.Fluorescence intensity of the protein band.

Experimental Workflow

A typical workflow for validating this compound pulldown hits involves a multi-pronged approach to build a strong case for a true biological interaction.

DCG04_Validation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase DCG04_Pulldown This compound Pulldown Mass_Spec Mass Spectrometry DCG04_Pulldown->Mass_Spec Identify Proteins Hit_List Putative Hits Mass_Spec->Hit_List Western_Blot Western Blot Hit_List->Western_Blot Confirm Presence Competition_Assay Competition Assay Hit_List->Competition_Assay Confirm Specificity Co_IP Co-immunoprecipitation Hit_List->Co_IP Confirm Interactions In_Gel_Fluorescence In-Gel Fluorescence Hit_List->In_Gel_Fluorescence Visualize Labeling Validated_Target Validated Target Western_Blot->Validated_Target Competition_Assay->Validated_Target Co_IP->Validated_Target In_Gel_Fluorescence->Validated_Target

A streamlined workflow for the discovery and validation of this compound targets.

Detailed Experimental Protocols

Western Blot Validation

This protocol is a standard method to confirm the presence of a specific protein hit in the eluate from a this compound pulldown.[5][6]

Materials:

  • Eluate from this compound pulldown and control (e.g., beads only) pulldown

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the pulldown eluates with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and image the resulting signal.

Competition Assay

This assay confirms the specific binding of this compound to the target protein by competing for the binding site.[7]

Materials:

  • Cell lysate

  • Biotinylated this compound probe

  • Competitor compound (e.g., a non-biotinylated version of this compound or a known inhibitor of the target enzyme)

  • Streptavidin-coated beads

  • Wash and elution buffers

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Pre-incubation with Competitor: Divide the cell lysate into two aliquots. To one aliquot, add the competitor compound at a concentration significantly higher than the this compound probe. To the other, add a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Probe Labeling: Add the biotinylated this compound probe to both aliquots and incubate for another hour.

  • Pulldown: Add streptavidin-coated beads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. A significant reduction in the band intensity in the competitor-treated sample compared to the control indicates specific binding.

Co-immunoprecipitation (Co-IP)

Co-IP is used to validate the interaction of the identified target with its known binding partners, thus providing biological context.[8][9][10][11]

Materials:

  • Cell lysate

  • Primary antibody against the putative this compound target

  • Protein A/G magnetic beads

  • Co-IP lysis and wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G magnetic beads to allow for antibody binding.

  • Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with gentle rotation.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluate by Western blotting using antibodies against known interacting partners of the target protein. The presence of these partners in the eluate validates the biological relevance of the identified target.

Co_IP_Workflow Cell_Lysate Cell Lysate (containing Protein X and Y) Antibody_X Add Antibody against Protein X Cell_Lysate->Antibody_X Protein_AG_Beads Add Protein A/G Beads Antibody_X->Protein_AG_Beads Immunocomplex Immunocomplex Formation (Bead-Ab-X-Y) Protein_AG_Beads->Immunocomplex Wash Wash to remove non-specific proteins Immunocomplex->Wash Elute Elute Proteins Wash->Elute Western_Blot_Y Western Blot for Protein Y Elute->Western_Blot_Y

A schematic of the co-immunoprecipitation workflow.
In-Gel Fluorescence

This method provides a direct visualization of proteins labeled with a fluorescently tagged this compound probe.[3][4][12][13]

Materials:

  • Fluorescently labeled this compound probe (e.g., with Cy5 or a similar fluorophore)[1]

  • Cell lysate

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Labeling: Incubate the cell lysate with the fluorescent this compound probe.

  • Sample Preparation: Mix the labeled lysate with Laemmli sample buffer. Crucially, do not boil the sample , as this can denature the fluorophore.

  • SDS-PAGE: Run the samples on an SDS-PAGE gel.

  • Visualization: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.

Data Presentation and Interpretation

Quantitative data from these validation experiments should be presented clearly to allow for straightforward comparison.

Table 1: Illustrative Quantitative Comparison of Validation Methods for a Putative this compound Target (Protein X)

Validation Method Metric Control Value Experimental Value Conclusion
Western Blotting Relative Band Intensity1.05.2Protein X is enriched in the this compound pulldown.
Competition Assay % Reduction in Pulldown0%85%This compound binding to Protein X is specific.
Co-immunoprecipitation Relative Band Intensity of Interacting Partner (Protein Y)1.0 (IgG control)7.8Protein X interacts with Protein Y in the cell.
In-Gel Fluorescence Relative Fluorescence Units1001250Protein X is directly labeled by the fluorescent this compound probe.

Note: The data in this table is for illustrative purposes only and will vary depending on the specific experiment.

By employing a combination of these validation techniques, researchers can confidently confirm the identity and biological relevance of mass spectrometry hits from a this compound pulldown, paving the way for further functional studies and potential therapeutic development.

References

DCG-04 vs. Fluorescently Tagged Probes: A Comparative Guide for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chemical probe is paramount for the accurate assessment of enzyme activity. This guide provides an objective comparison of the widely used activity-based probe (ABP) DCG-04 and fluorescently tagged probes, focusing on their application in studying cysteine proteases, particularly cathepsins.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes ABPs to selectively and covalently label active enzymes within complex biological systems.[1][2] This allows for the analysis of the functional state of enzymes, which is often more informative than protein or gene expression levels alone.[3] DCG-04 and fluorescently tagged probes are two key classes of ABPs used for this purpose.

Mechanism of Action

Both DCG-04 and fluorescently tagged probes for cysteine proteases operate on a similar principle. They are composed of a reactive group (or "warhead") that covalently binds to the active site nucleophile of the target enzyme, a linker, and a reporter tag.[1] For cysteine proteases like cathepsins, the warhead is often an epoxide, such as in DCG-04, which irreversibly acylates the active site cysteine residue.[1][3] This covalent modification is activity-dependent, meaning the probe only labels active enzymes.

The primary distinction between DCG-04 and fluorescently tagged probes lies in their reporter tag and, consequently, their detection method. DCG-04 is typically synthesized with a biotin tag.[1][3] This allows for the detection and purification of labeled proteins through high-affinity interactions with streptavidin.[4] In contrast, fluorescently tagged probes incorporate a fluorophore, enabling direct visualization of labeled enzymes via fluorescence scanning of gels or microscopy.[5] It is important to note that the biotin tag on DCG-04 can be replaced with a fluorescent tag, creating fluorescent versions of the probe, such as Cy5-DCG-04.[1][3]

Key Differences at a Glance

FeatureDCG-04 (Biotinylated)Fluorescently Tagged Probes
Reporter Tag BiotinFluorophore (e.g., BODIPY, Cy5)
Detection Method Indirect: Requires secondary detection with streptavidin conjugates (e.g., HRP, fluorophore)Direct: Fluorescence scanning or microscopy
Primary Application Affinity purification, pull-down experiments, Western blottingIn-gel fluorescence visualization, microscopy, flow cytometry
Signal Amplification Possible with enzymatic reporters (e.g., HRP)Generally no signal amplification
Multiplexing Limited by the availability of different affinity tagsReadily achievable with spectrally distinct fluorophores
In Vivo Imaging Not directly applicable for imagingWell-suited for in vivo imaging with near-infrared fluorophores

Performance Comparison

While both types of probes are effective tools for ABPP, their performance characteristics can differ, influencing the choice for a specific application.

Performance MetricDCG-04 (Biotinylated)Fluorescently Tagged ProbesSupporting Data Insights
Sensitivity High, especially with signal amplification from HRP-conjugated streptavidin.Generally high, but can be limited by the quantum yield of the fluorophore and autofluorescence of biological samples. Quenched fluorescent ABPs (qABPs) can offer improved signal-to-noise by only becoming fluorescent upon target binding.[6]Labeling of cathepsins in RAW cell lysates with a phenoxymethyl ketone (PMK)-based qABP was observed at concentrations as low as 5 nM.[6]
Specificity The specificity is primarily determined by the reactive group and the peptide backbone of the probe. DCG-04 is a broad-spectrum probe for papain-family cysteine cathepsins.[3][7]Specificity is also dictated by the probe's core structure. Different fluorescent probes have been designed to target specific cathepsins. For example, the Cy5-labeled MP-CB-2 probe has been shown to selectively label cathepsin B.[8]DCG-04 labels a broad range of cysteine cathepsins including B, C, H, J, K, L, S, V, and X.[3] In contrast, some fluorescent probes like GB123 only label cathepsins B, S, and L.[3]
Workflow Complexity Involves more steps, including transfer to a membrane and incubation with streptavidin conjugates.Simpler workflow for in-gel analysis, allowing for direct scanning after electrophoresis.[5]The protocol for fluorescent SDS-PAGE involves direct visualization after electrophoresis, whereas DCG-04 detection requires subsequent blotting and incubation steps.[5][9]

Experimental Protocols

Protocol 1: Labeling of Cysteine Cathepsins in Cell Lysates with DCG-04

This protocol is adapted from established methods for activity-based labeling in cell lysates.[3][9]

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT, 0.5% NP-40).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Dilute cell lysate to a final concentration of 1 mg/mL in the reaction buffer.

    • Add DCG-04 to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Preparation and Analysis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a streptavidin-HRP conjugate.

    • Wash the membrane and detect the signal using an appropriate chemiluminescent substrate.

Protocol 2: Labeling of Cysteine Cathepsins in Live Cells with a Fluorescent Probe

This protocol provides a general guideline for labeling active proteases in intact cells.[5][10]

  • Cell Culture and Treatment:

    • Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy).

    • If applicable, treat cells with an agent to induce the activity of the target protease.

  • Probe Labeling:

    • Prepare a working solution of the cell-permeable fluorescent probe in a serum-free medium.

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells several times with fresh, pre-warmed medium or PBS to reduce background fluorescence.[11]

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow and Biological Context

To better illustrate the experimental processes and the biological relevance of these probes, the following diagrams are provided.

ABPP_Workflow cluster_lysate Cell Lysate Analysis cluster_live_cell Live Cell Analysis cluster_detection Detection cluster_dcg04 DCG-04 (Biotin) cluster_fluorescent Fluorescent Probe Lysate_Prep Cell Lysis & Protein Quantification Probe_Inc_L Incubation with ABP Lysate_Prep->Probe_Inc_L SDS_PAGE_L SDS-PAGE Probe_Inc_L->SDS_PAGE_L Blotting Western Blot SDS_PAGE_L->Blotting Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE_L->Gel_Scan Live_Cell_Prep Cell Culture & Treatment Probe_Inc_LC Incubation with Cell-Permeable ABP Live_Cell_Prep->Probe_Inc_LC Wash Wash to Remove Excess Probe Probe_Inc_LC->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Strep_HRP Streptavidin-HRP Incubation Blotting->Strep_HRP Chemi Chemiluminescence Detection Strep_HRP->Chemi

Caption: A generalized workflow comparing the analysis of active enzymes in cell lysates and live cells using DCG-04 and fluorescently tagged probes.

Cathepsin_Cancer_Signaling cluster_cancer_cell Tumor_Microenvironment Tumor Microenvironment Cancer_Cell Cancer Cell Active_Cathepsin_Extra Secreted Active Cathepsin Cancer_Cell->Active_Cathepsin_Extra Secretion Procathepsin Pro-cathepsin Lysosome Lysosome Procathepsin->Lysosome Processing Active_Cathepsin_Intra Active Cathepsin (Intracellular) Lysosome->Active_Cathepsin_Intra ECM Extracellular Matrix (ECM) Active_Cathepsin_Extra->ECM Degradation Growth_Factors Growth Factors ECM->Growth_Factors Release Invasion_Metastasis Invasion & Metastasis ECM->Invasion_Metastasis Facilitates Growth_Factors->Cancer_Cell Stimulation

Caption: Simplified signaling pathway of cathepsin activity in the tumor microenvironment, a common area of study using DCG-04 and fluorescent probes.

Conclusion

Both DCG-04 and fluorescently tagged probes are invaluable tools for studying the activity of cysteine proteases. The choice between them hinges on the specific experimental goals. DCG-04, with its biotin tag, is exceptionally well-suited for affinity purification, pull-down assays, and sensitive detection via Western blotting. Fluorescently tagged probes, on the other hand, offer a more direct and streamlined workflow for in-gel visualization and are the preferred choice for cellular and in vivo imaging applications. For comprehensive studies, a combination of both probe types can be highly effective, using fluorescent probes for initial screening and imaging, followed by DCG-04 for target identification and validation through pull-down and mass spectrometry. The continuous development of novel probes, including quenched and highly specific fluorescent probes, will further expand the toolkit available to researchers for dissecting the complex roles of proteases in health and disease.

References

Confirmation of DCG04 Labeling with Specific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of antibodies used to confirm the labeling of active cysteine cathepsins by the activity-based probe DCG04. Experimental data from immunoprecipitation and Western blotting are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate reagents and protocols for their studies.

Introduction to this compound and Cysteine Cathepsins

This compound is a biotinylated, activity-based probe that covalently binds to the active site of cysteine proteases, primarily cathepsins. This tool is invaluable for profiling the activity of these enzymes in complex biological samples. This guide focuses on the validation of this compound labeling for three prominent cathepsins: Cathepsin B, Cathepsin L, and Cathepsin S, each playing crucial roles in various physiological and pathological processes.

Comparison of Antibodies for Cathepsin Validation

The following tables summarize the performance of various commercially available antibodies used to detect Cathepsin B, L, and S in Western blotting (WB) and immunoprecipitation (IP) experiments, which are common methods for validating this compound-labeled targets.

Cathepsin B Antibodies
Antibody (Vendor)ApplicationSpecies ReactivityRecommended DilutionKey Findings & Reference
Rabbit Monoclonal (D1C7Y) (Cell Signaling Technology, #31718)WB, IHC, IF, Flow CytometryH, M, RWB: 1:1000Recognizes endogenous levels of total cathepsin B, detecting the heavy chain at 24 and 27 kDa and the pro-form at 44 kDa.[1]
Polyclonal Goat (R&D Systems, AF953)WB, Simple Western, IHC, IP, ICCHumanWB: 0.25 µg/mL, IP: 25 µg/mLSpecifically detects Cathepsin B in parental HeLa cells, with no detection in a Cathepsin B knockout cell line.[2]
Rabbit Polyclonal (Antibodies.com, A12726)WB, IHCH, M, RWB: 1:1000Detects Cathepsin B in various cell lines and mouse thymus tissue extracts.[3]
Rabbit Polyclonal (Proteintech, 12216-1-AP)WB, IP, IHC, IF, FCH, M, RWB: 1:2000Successfully used for immunoprecipitation in HepG2 cell lysates.[4]
Cathepsin L Antibodies
Antibody (Vendor)ApplicationSpecies ReactivityRecommended DilutionKey Findings & Reference
Mouse Monoclonal (33/2) (Santa Cruz Biotechnology, sc-32320)WB, IP, IF, IHC(P)H, M, RNot specifiedRecommended for detection of both pro-cathepsin L and mature cathepsin L.[5]
Rabbit Polyclonal (Proteintech, 10938-1-AP)WB, IHC, IFH, M, RWB: 1:300, IF: 1:100Validated with sh-RNA knockdown in A549 cells, showing reduced signal.[6]
Rabbit Polyclonal (Proteintech, 27952-1-AP)WB, IHC, IFH, M, RWB: 1:600Knockdown validation in A549 cells demonstrates specificity.[7]
Rabbit Monoclonal (Sino Biological, 10486-R221)WBHumanNot specifiedRecombinant monoclonal antibody for Western blotting applications.[8]
Cathepsin S Antibodies
Antibody (Vendor)ApplicationSpecies ReactivityRecommended DilutionKey Findings & Reference
Rabbit Polyclonal (Antibodies.com, A11488)WB, ICC/IFH, M, RWB: 1:500Detects Cathepsin S in various cell line extracts.[9]
Rabbit Monoclonal [EPR5128] (Abcam, ab134157)WB, IHC-PHumanWB: 1:1000Knockout validated in THP-1 cells, showing a specific band at 25 kDa in wild-type lysates.
Rabbit Polyclonal (Cell Signaling Technology, #25084)WBH, M, RNot specifiedRecognizes both the pro-protein (37 kDa) and the activated form (25 kDa) of Cathepsin S.[10]
Rabbit Monoclonal [HL2302] (GeneTex, GTX638369)WB, ICC/IF, IHC-PH, M, RWB: 1:1000, IF: 1:250-1:500Detects Cathepsin S in various cell extracts and shows cytoplasmic vesicle staining in immunofluorescence.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Labeling of Active Cathepsins with this compound

This protocol describes the labeling of active cysteine cathepsins in cell lysates using the biotinylated probe this compound.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM DTT).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • This compound Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Add this compound to a final concentration of 1-10 µM.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • The labeled lysate is now ready for analysis by Western blot.

Protocol 2: Immunoprecipitation of this compound-Labeled Cathepsins

This protocol is for the enrichment of a specific this compound-labeled cathepsin using a target-specific antibody.

  • Immune Complex Formation:

    • To 500 µg of this compound-labeled cell lysate, add the recommended amount of primary antibody (refer to the tables above).

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complex:

    • Add 20-30 µL of pre-washed Protein A/G agarose or magnetic beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without DTT).

  • Elution:

    • Resuspend the beads in 20-40 µL of 1x SDS-PAGE loading buffer.

    • Boil for 5-10 minutes to elute the protein-antibody complexes.

    • Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

Protocol 3: Western Blotting

This protocol outlines the detection of immunoprecipitated, this compound-labeled cathepsins.

  • SDS-PAGE and Transfer:

    • Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • To detect the biotinylated this compound probe, incubate the membrane with streptavidin-HRP (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • To confirm the identity of the immunoprecipitated protein, incubate a separate membrane with the same primary antibody used for IP (at the recommended Western blot dilution) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and the signaling pathways involving the cathepsins of interest.

experimental_workflow cluster_labeling This compound Labeling cluster_ip Immunoprecipitation cluster_wb Western Blot Analysis cell_lysate Cell Lysate incubation Incubation (1 hr, 37°C) cell_lysate->incubation dcg04_probe This compound Probe dcg04_probe->incubation labeled_lysate This compound-Labeled Lysate incubation->labeled_lysate ip_incubation Incubation (4°C) labeled_lysate->ip_incubation primary_ab Primary Antibody (anti-Cathepsin) primary_ab->ip_incubation beads Protein A/G Beads wash_elute Wash & Elute beads->wash_elute ip_incubation->beads purified_protein Purified Labeled Cathepsin wash_elute->purified_protein sds_page SDS-PAGE purified_protein->sds_page transfer Membrane Transfer sds_page->transfer detection Detection with Streptavidin-HRP transfer->detection confirmation Confirmation with Primary/Secondary Ab transfer->confirmation

Experimental workflow for this compound labeling and antibody confirmation.

cathepsin_s_pathway cluster_apc Antigen Presenting Cell (APC) antigen Exogenous Antigen endosome Endosome/Lysosome antigen->endosome peptide_loading Peptide Loading antigen->peptide_loading generates peptides cathepsin_s Cathepsin S endosome->cathepsin_s activation cathepsin_s->antigen processes li_chain Invariant Chain (Ii) cathepsin_s->li_chain degrades li_chain->endosome mhc_ii MHC Class II mhc_ii->endosome mhc_ii->peptide_loading mhc_ii_peptide MHC II-Peptide Complex peptide_loading->mhc_ii_peptide cell_surface Cell Surface mhc_ii_peptide->cell_surface t_cell CD4+ T Cell cell_surface->t_cell presents to

Role of Cathepsin S in MHC Class II antigen presentation.

cathepsin_b_l_pathways cluster_cell Cellular Processes cluster_apoptosis Apoptosis cluster_metabolism Metabolic Regulation cluster_ecm Extracellular Matrix (ECM) Degradation cathepsin_b Cathepsin B bid Bid cathepsin_b->bid cleaves ecm_proteins Collagen, Fibronectin cathepsin_b->ecm_proteins degrades cathepsin_l Cathepsin L ldha LDHA cathepsin_l->ldha regulates expression cathepsin_l->ecm_proteins degrades bax Bax bid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation glycolysis Glycolysis cell_proliferation Cell Proliferation glycolysis->cell_proliferation ldha->glycolysis tumor_invasion Tumor Invasion

Signaling roles of Cathepsin B and Cathepsin L.

References

Comparative Analysis of DCG04 as a Cysteine Cathepsin Probe in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the application and performance of the activity-based probe DCG04 in profiling active cysteine cathepsins across various cellular models.

This guide provides a comparative analysis of this compound, an activity-based probe widely utilized for the detection and identification of active cysteine cathepsins. This compound is a valuable tool for researchers in immunology, neurobiology, and cancer biology, enabling the profiling of enzymatic activity which is often a more accurate indicator of physiological function than protein expression levels alone. This document outlines the performance of this compound in different cell types, supported by experimental data, and provides detailed protocols for its application.

Mechanism of Action

This compound is a cell-impermeable probe that consists of a peptide backbone (tyrosine-leucine), an epoxide electrophile that covalently binds to the active site cysteine of papain-family cathepsins, and a biotin tag for detection and affinity purification.[1][2] Its mechanism involves the irreversible formation of a thioether bond with the catalytic cysteine residue of active cathepsins.

Performance of this compound Across Different Cell Types

The utility of this compound as a probe is highlighted by its differential labeling patterns across various cell lines, reflecting the unique enzymatic landscape of each cell type. Below is a summary of findings from studies utilizing this compound in mammalian immune cells and an invertebrate cell line.

Mammalian Immune Cells: Macrophages and Dendritic Cells

In mammalian systems, this compound has been instrumental in characterizing the proteolytic environment of antigen-presenting cells (APCs) such as macrophages and dendritic cells.

Key Findings:

  • Differential Cathepsin Activity: Studies have revealed distinct patterns of active cysteine proteases in different macrophage cell lines. For instance, Cathepsin B (CatB) and Cathepsin L (CatL) show higher activity in RAW264.7 cells compared to J774 cells, whereas J774 cells exhibit higher levels of active Cathepsin S (CatS).[3]

  • Primary vs. Immortalized Cells: Bone marrow-derived dendritic cells (DCs) and macrophages display a more complex profile of active cysteine proteases compared to immortalized cell lines like J774 and RAW264.7.[3] In addition to Cathepsins Z, B, S, and L, primary APCs show labeling of other, yet to be identified, species.[3]

  • Subcellular Localization: In live cells, this compound is not cell-permeable. To probe the proteolytic activity within phagosomes, this compound is typically coated onto latex beads which are then phagocytosed by cells.[3][4] This technique has demonstrated that active cathepsins are delivered to the phagosome during its maturation.[3]

Table 1: Comparative Profile of this compound-labeled Cathepsins in Mammalian Immune Cells

Cell TypeCathepsin B (CatB)Cathepsin L (CatL)Cathepsin S (CatS)Cathepsin Z (CatZ)Cathepsin H (CatH)Other Labeled SpeciesReference
J774 Macrophages ++++++-Multiple bands (20-40 kDa)[3]
RAW264.7 Macrophages ++++++/--Multiple bands (20-40 kDa)[3]
Bone Marrow-Derived Dendritic Cells ++++++Several unidentified species[3]

Relative activity is denoted by '+' symbols, based on reported labeling intensities.

Invertebrate Cells: Drosophila S2 Cells

This compound has also been successfully employed in non-mammalian systems, such as the Drosophila melanogaster S2 cell line, a model for studying innate immunity.

Key Findings:

  • Evolutionarily Conserved Targets: In S2 cells, this compound labels several polypeptides, including four cysteine proteases with homology to mammalian lysosomal cathepsins L, K, B, and F.[5]

  • Optimal Activity in Acidic pH: The this compound-labeled cathepsins in S2 cells exhibit maximal activity at a pH of 4.5, suggesting they are primarily active in lysosomal compartments, similar to their mammalian counterparts.[5]

  • Identification of Novel Targets: Beyond cathepsins, this compound has been used to identify other proteins with reactive cysteines in S2 cells, such as the thiol-ester motif-containing protein (TEP) 4, which is involved in insect innate immunity.[5]

Table 2: this compound-labeled Cysteine Proteases in Drosophila S2 Cells

Labeled Protein (Homolog)Optimal pH for ActivityReference
Cathepsin L homolog4.5[5]
Cathepsin K homolog4.5[5]
Cathepsin B homolog4.5[5]
Cathepsin F homolog4.5[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell lysates and live cells, based on methodologies described in the cited literature.

Protocol 1: Labeling of Active Cysteine Cathepsins in Cell Lysates

This protocol is suitable for profiling the total active cysteine cathepsin content within a cell population.

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 1% NP-40 and 1 mM DTT)

  • This compound (typically used at 1-10 µM)

  • SDS-PAGE sample buffer

  • Streptavidin-HRP

  • Western blot equipment and reagents

Procedure:

  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cell pellet in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • This compound Labeling: Incubate a defined amount of protein lysate (e.g., 25-50 µg) with this compound (e.g., 5 µM) for 1 hour at 37°C.

  • SDS-PAGE and Western Blotting: Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Detection: Block the membrane and probe with streptavidin-HRP to detect biotinylated (this compound-labeled) proteins. Visualize using an appropriate chemiluminescent substrate.

Protocol 2: In-situ Labeling of Phagosomal Cysteine Cathepsins in Live Cells

This protocol is designed to specifically label active cathepsins within the phagosomes of live phagocytic cells.

Materials:

  • Phagocytic cells (e.g., J774 macrophages)

  • Streptavidin-coated latex beads

  • This compound

  • Cell culture medium

  • PBS

Procedure:

  • Preparation of this compound-coated beads: Incubate streptavidin-coated latex beads with this compound in PBS for 1 hour at room temperature. Wash the beads twice with PBS to remove unbound this compound and resuspend in cell culture medium.

  • Phagocytosis: Add the this compound-coated beads to plated cells and allow phagocytosis to occur for a desired time period (e.g., 30 minutes to 2 hours) at 37°C.

  • Chase and Lysis: Remove excess beads by washing the cells with medium. At various time points (chase), lyse the cells as described in Protocol 1.

  • Analysis: Analyze the cell lysates by SDS-PAGE and streptavidin-HRP western blotting to detect the labeled cathepsins that were active within the phagosome.

Protocol 3: Affinity Purification of this compound-labeled Proteins for Mass Spectrometry

This protocol enables the identification of proteins labeled by this compound.

Materials:

  • This compound-labeled cell lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents and salts)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-compatible reagents

Procedure:

  • Binding: Incubate the this compound-labeled cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and subject them to in-gel digestion followed by LC-MS/MS analysis for protein identification.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Phagocytic Cell This compound-Bead This compound-Bead Phagosome Phagosome This compound-Bead->Phagosome Phagocytosis Labeled Cathepsins Labeled Cathepsins This compound-Bead->Labeled Cathepsins Covalent Binding Phagolysosome Phagolysosome Phagosome->Phagolysosome Maturation Lysosome Lysosome Lysosome->Phagolysosome Fusion Active Cathepsins Active Cathepsins Active Cathepsins->Phagolysosome

Caption: this compound-bead internalization and labeling of active cathepsins.

Experimental_Workflow Cell Lysate Cell Lysate Incubate with this compound Incubate with this compound Cell Lysate->Incubate with this compound SDS-PAGE SDS-PAGE Incubate with this compound->SDS-PAGE Affinity Purification Affinity Purification Incubate with this compound->Affinity Purification Western Blot Western Blot SDS-PAGE->Western Blot Streptavidin-HRP Detection Streptavidin-HRP Detection Western Blot->Streptavidin-HRP Detection Visualize Labeled Cathepsins Visualize Labeled Cathepsins Western Blot->Visualize Labeled Cathepsins Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Identify Labeled Proteins Identify Labeled Proteins Affinity Purification->Identify Labeled Proteins Live Cells Live Cells Incubate with this compound-Beads Incubate with this compound-Beads Live Cells->Incubate with this compound-Beads Cell Lysis Cell Lysis Incubate with this compound-Beads->Cell Lysis Cell Lysis->SDS-PAGE

Caption: Workflow for this compound-based experiments.

Conclusion

This compound is a versatile and powerful tool for the comparative analysis of active cysteine cathepsins in a wide range of cell types. Its application reveals cell-type-specific enzymatic signatures that can provide valuable insights into various biological processes, from immune responses to developmental pathways. The protocols and comparative data presented in this guide are intended to assist researchers in effectively utilizing this compound to explore the functional roles of cysteine proteases in their specific models of interest.

References

Validating DCG04 Targets: A Comparison Guide Utilizing Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the targets of DCG04, an activity-based probe for cysteine cathepsins. We will focus on the use of knockout (KO) cell lines as a gold-standard for target validation and compare this approach with alternative methods. This guide includes detailed experimental protocols and illustrative data to support the comparison.

Introduction to this compound and Target Validation

This compound is a potent, irreversible, activity-based probe that covalently modifies the active site cysteine of a broad range of papain-family cysteine proteases, including numerous cathepsins.[1][2] Its biotinylated structure allows for the detection and affinity purification of active cathepsins from complex biological samples.[3][4] While this compound is a powerful tool for profiling active cysteine proteases, definitively identifying which of the many potential cathepsin targets are responsible for a specific cellular phenotype requires rigorous validation.

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect.[5][6][7] Knockout cell lines, generated using technologies like CRISPR-Cas9, offer a powerful and precise method for validating drug targets by completely ablating the expression of the target protein.[8][9]

Comparison of Target Validation Methodologies

The definitive validation of a drug target involves demonstrating that genetic modulation of the target protein phenocopies the effects of a chemical modulator. Here, we compare the use of knockout cell lines with other common target validation techniques.

FeatureKnockout Cell Lines (CRISPR-Cas9)RNA Interference (siRNA/shRNA)Small Molecule Inhibitors
Principle Permanent gene disruption leading to complete loss of protein expression.Transient or stable knockdown of mRNA, leading to reduced protein expression.Reversible or irreversible inhibition of protein function.
Specificity High, with potential for off-target gene editing that can be mitigated with careful design and validation.Can have significant off-target effects by unintentionally silencing other genes.Specificity can vary widely; many inhibitors have off-target activities against other proteins.
Efficacy Complete protein ablation provides a clear genetic link to phenotype.Incomplete knockdown can lead to ambiguous results.Efficacy depends on inhibitor potency and potential for development of resistance.
Time & Cost Generating and validating stable knockout lines can be time-consuming and costly upfront.[8]Relatively quick and less expensive for transient knockdowns.Dependent on the availability and cost of specific and well-characterized inhibitors.
Interpretation Clear interpretation of results due to the "on/off" nature of the experiment.Ambiguous results due to incomplete knockdown and potential off-target effects.Off-target effects can confound data interpretation.

Experimental Validation of this compound Targets Using Knockout Cell Lines

To illustrate the power of knockout cell lines in validating this compound targets, we present a hypothetical study investigating the role of Cathepsin B (CTSB) and Cathepsin L (CTSL) in a cancer cell line where this compound treatment induces apoptosis.

Experimental Workflow

The overall experimental workflow for validating this compound targets using knockout cell lines is depicted below.

experimental_workflow cluster_generation Knockout Cell Line Generation cluster_phenotypic Phenotypic Analysis cluster_target Target Engagement gRNA_design gRNA Design (Targeting CTSB & CTSL) transfection CRISPR-Cas9 Transfection gRNA_design->transfection clonal_selection Single Cell Cloning transfection->clonal_selection validation Genomic & Proteomic Validation clonal_selection->validation wt_cells Wild-Type Cells validation->wt_cells ctsb_ko_cells CTSB KO Cells validation->ctsb_ko_cells ctsl_ko_cells CTSL KO Cells validation->ctsl_ko_cells dcg04_treatment This compound Treatment wt_cells->dcg04_treatment ctsb_ko_cells->dcg04_treatment ctsl_ko_cells->dcg04_treatment apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) dcg04_treatment->apoptosis_assay cell_lysis Cell Lysis dcg04_treatment->cell_lysis dcg04_labeling This compound-biotin Labeling cell_lysis->dcg04_labeling pull_down Streptavidin Pull-down dcg04_labeling->pull_down western_blot Western Blot Analysis pull_down->western_blot

Figure 1: Experimental workflow for validating this compound targets.

Illustrative Data

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Validation of Cathepsin Knockout Cell Lines

Cell LineGenotyping (Sanger Sequencing)Western Blot (Protein Expression)
Wild-Type Wild-type alleles for CTSB and CTSLNormal expression of CTSB and CTSL
CTSB KO Frameshift mutation in CTSB geneNo detectable CTSB expression
CTSL KO Frameshift mutation in CTSL geneNo detectable CTSL expression

Table 2: Effect of this compound on Apoptosis in Wild-Type and Knockout Cell Lines

Cell LineTreatmentApoptotic Cells (%)
Wild-Type Vehicle5.2 ± 1.1
This compound (10 µM)45.8 ± 3.5
CTSB KO Vehicle4.9 ± 0.9
This compound (10 µM)42.3 ± 4.1
CTSL KO Vehicle5.5 ± 1.3
This compound (10 µM)10.7 ± 2.2

Table 3: this compound Target Engagement in Wild-Type and Knockout Cell Lines

Cell LineThis compound-biotin Labeled Protein (Pulldown)
Wild-Type Strong bands for both CTSB and CTSL
CTSB KO No band for CTSB, strong band for CTSL
CTSL KO Strong band for CTSB, no band for CTSL

The data in Table 2 strongly suggests that the apoptotic effect of this compound in this cell line is primarily mediated through the inhibition of Cathepsin L, as the knockout of CTSL significantly abrogates the phenotype.

Detailed Experimental Protocols

Generation and Validation of Cathepsin Knockout Cell Lines

a. gRNA Design and Plasmid Construction:

  • Design two to three single guide RNAs (sgRNAs) targeting early exons of the human CTSB and CTSL genes using a publicly available tool (e.g., CHOPCHOP).

  • Clone the designed sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

b. Transfection and Clonal Selection:

  • Transfect the cancer cell line with the Cas9-sgRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Select for transfected cells using puromycin (2 µg/mL) for 48 hours.

  • Perform single-cell sorting into 96-well plates to isolate clonal populations.

c. Genomic Validation:

  • Expand individual clones and extract genomic DNA.

  • Amplify the target region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

d. Proteomic Validation:

  • Confirm the absence of the target protein in validated knockout clones by Western blot analysis using specific antibodies against CTSB and CTSL.

Apoptosis Assay
  • Seed wild-type, CTSB KO, and CTSL KO cells in 6-well plates.

  • Treat the cells with 10 µM this compound or vehicle (DMSO) for 24 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

This compound Target Engagement Assay
  • Treat wild-type, CTSB KO, and CTSL KO cells with 10 µM this compound-biotin for 4 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to pull down biotinylated proteins.

  • Wash the beads extensively and elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot using antibodies against CTSB and CTSL.

Signaling Pathway and Logical Relationships

The interaction between this compound and its cathepsin targets, leading to a cellular response, can be visualized as a signaling pathway.

signaling_pathway This compound This compound CTSB Cathepsin B This compound->CTSB inhibition CTSL Cathepsin L This compound->CTSL inhibition Other_Cathepsins Other Cathepsins This compound->Other_Cathepsins inhibition Substrate_Cleavage_B Substrate Cleavage CTSB->Substrate_Cleavage_B Substrate_Cleavage_L Substrate Cleavage CTSL->Substrate_Cleavage_L Apoptosis Apoptosis Substrate_Cleavage_L->Apoptosis prevents

Figure 2: this compound signaling pathway to apoptosis.

The logical relationship for validating the on-target effect of this compound can be summarized as follows:

logical_relationship DCG04_Phenotype This compound induces phenotype in WT cells Target_KO Knockout of putative target Phenotype_Loss Loss of this compound-induced phenotype in KO cells DCG04_Phenotype->Phenotype_Loss leads to Target_KO->Phenotype_Loss confirms Target_Validation Target Validated Phenotype_Loss->Target_Validation

Figure 3: Logic for target validation.

Conclusion

The use of knockout cell lines provides an unambiguous and powerful approach to validate the specific targets of broad-spectrum probes like this compound that are responsible for a given cellular phenotype. While other methods can provide correlative evidence, the genetic ablation of a target offers the most definitive link between target engagement and cellular response. The detailed protocols and illustrative data presented in this guide offer a framework for researchers to design and execute robust target validation studies for this compound and other pharmacological agents.

References

A Comparative Guide to DCG04 and Radioactive Cysteine Protease Probes for Activity-Based Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cysteine protease activity is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. This guide provides a detailed comparison of two key technologies used for this purpose: the activity-based probe (ABP) DCG04 and traditional radioactive cysteine protease probes. We will delve into their respective mechanisms, performance characteristics, and experimental workflows, supported by experimental data, to help you make an informed decision for your research needs.

At a Glance: this compound vs. Radioactive Probes

FeatureThis compound ProbesRadioactive Probes
Detection Method Biotin-Streptavidin or FluorescenceAutoradiography or Scintillation Counting
Primary Isotope (if applicable) N/A (can be labeled with ¹²⁵I)¹²⁵I, ³⁵S, ³H, ¹⁴C
Specificity High for active papain-family cysteine proteasesVariable, depends on the probe design
Sensitivity High (nanomolar to picomolar range)Very high (picomolar to femtomolar range)
Safety No radioactive hazard (unless radiolabeled)Requires specialized handling and disposal
Resolution (Imaging) High (for fluorescent versions)Lower (film-based)
Quantification Densitometry of blots, fluorescence intensityDensitometry of autoradiograms, scintillation counts
Multiplexing Possible with different fluorescent tagsLimited
Cost Generally lowerHigher due to radioisotope and disposal costs

Introduction to Cysteine Protease Probes

Cysteine proteases, such as cathepsins, are a class of enzymes that play critical roles in various physiological and pathological processes, including immune responses, apoptosis, and cancer progression. Their activity is tightly regulated, and aberrant activity is often associated with disease. Activity-based probes (ABPs) are powerful tools that covalently bind to the active site of these enzymes, providing a direct measure of their functional state.

This compound is a well-established, E-64-based activity-based probe that specifically targets the active form of papain-family cysteine proteases.[1][2] It features an epoxide electrophile that forms a covalent bond with the active site cysteine residue.[1] this compound is typically synthesized with a biotin tag for detection via streptavidin conjugates or a fluorescent tag for direct visualization.[3][4][5]

Radioactive cysteine protease probes utilize radioisotopes to enable highly sensitive detection. These can be designed as ABPs, such as I¹²⁵-DCG04, or can be based on other chemical scaffolds.[6] Another common method involves the metabolic incorporation of radiolabeled amino acids, like ³⁵S-methionine/cysteine, into newly synthesized proteases. Detection is typically achieved through autoradiography or scintillation counting.

Performance Comparison: Experimental Evidence

A key consideration when choosing a probe is its performance in terms of sensitivity and specificity. While direct head-to-head quantitative comparisons in the literature are scarce, we can infer performance from various studies.

Radioactive probes are renowned for their exceptional sensitivity, capable of detecting very low abundance enzymes. For instance, in a comparative study of in vivo imaging of cysteine protease activity, a radiolabeled ABP was used as the benchmark for determining the residual active cathepsins, highlighting its high sensitivity. While fluorescent ABPs like those based on the this compound scaffold showed brighter signals and more rapid tumor uptake, the radioactive probe was the tool of choice for quantifying the total active enzyme population.

This compound-based fluorescent probes, on the other hand, offer a significant advantage in terms of spatial resolution in imaging applications and allow for easier multiplexing with other fluorescent reagents. The workflow for fluorescent probes is also generally faster and avoids the safety and disposal concerns associated with radioactivity.

Experimental Protocols and Workflows

To provide a practical understanding of how these probes are used, we have outlined typical experimental workflows for both this compound and a generic radioactive probe.

This compound Activity-Based Protein Profiling Workflow

The workflow for using a biotinylated this compound probe for activity-based protein profiling (ABPP) is a multi-step process.

cluster_0 Sample Preparation & Labeling cluster_1 Analysis prep Prepare Cell/Tissue Lysate label Incubate with this compound prep->label quench Quench Reaction label->quench sds SDS-PAGE quench->sds blot Western Blot Transfer sds->blot detect Detect with Streptavidin-HRP blot->detect image Chemiluminescent Imaging detect->image

A typical workflow for activity-based protein profiling using biotinylated this compound.

Detailed Protocol for this compound Labeling of Cell Lysates:

  • Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors excluding cysteine protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.

  • Labeling Reaction:

    • In a microcentrifuge tube, add a defined amount of protein lysate (e.g., 50 µg).

    • Add this compound to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled proteins on a polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the membrane and add a chemiluminescent HRP substrate.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager.

Radioactive Protease Activity Assay Workflow

A common method for radioactive detection is metabolic labeling followed by immunoprecipitation. This method measures the incorporation of radioactive amino acids into newly synthesized proteases.

cluster_0 Metabolic Labeling cluster_1 Analysis starve Starve Cells of Met/Cys pulse Pulse with ³⁵S-Met/Cys starve->pulse chase Chase with Cold Met/Cys pulse->chase lyse Cell Lysis chase->lyse ip Immunoprecipitation of Target Protease lyse->ip sds SDS-PAGE ip->sds autorad Autoradiography sds->autorad

Workflow for a radioactive pulse-chase experiment to measure protease synthesis.

Detailed Protocol for ³⁵S-Met/Cys Pulse-Chase Labeling:

  • Cell Culture: Grow cells to the desired confluency.

  • Starvation: Replace the culture medium with methionine/cysteine-free medium and incubate for 1-2 hours.

  • Pulse Labeling: Add ³⁵S-methionine/cysteine to the medium and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

  • Chase: Remove the radioactive medium and add complete medium containing an excess of non-radioactive methionine and cysteine. Collect cells at different time points.

  • Lysis and Immunoprecipitation:

    • Lyse the cells at each time point.

    • Incubate the lysate with an antibody specific to the cysteine protease of interest.

    • Precipitate the antibody-protease complex using protein A/G beads.

  • SDS-PAGE and Autoradiography:

    • Elute the precipitated proteins and separate them by SDS-PAGE.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • Analysis: Develop the film or scan the screen to visualize the radiolabeled protease.

Signaling Pathways Involving Cysteine Cathepsins

Cysteine cathepsins are integral to several key signaling pathways, particularly in the context of apoptosis and immune cell function. Understanding these pathways is essential for interpreting the results of probe-based activity assays.

cluster_0 Apoptotic Stimuli cluster_1 Lysosomal Membrane Permeabilization cluster_2 Cytosolic Events stimuli TNF-α, FasL, etc. lmp LMP stimuli->lmp cathepsins Release of Cathepsins (B, D, L) lmp->cathepsins bid Bid Cleavage cathepsins->bid bax Bax/Bak Activation bid->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Simplified signaling pathway of cathepsin-mediated apoptosis.

This diagram illustrates how various apoptotic stimuli can lead to lysosomal membrane permeabilization (LMP), releasing active cathepsins into the cytosol. These cathepsins can then cleave proteins like Bid, initiating the mitochondrial pathway of apoptosis, which culminates in caspase activation and cell death. Probes like this compound can be used to measure the activity of these released cathepsins, providing a quantitative measure of this apoptotic signaling.

Conclusion: Choosing the Right Probe for Your Research

Both this compound and radioactive probes are powerful tools for studying cysteine protease activity. The choice between them depends on the specific requirements of the experiment.

  • For high-throughput screening, cellular imaging with high resolution, and studies where the use of radioactivity is a concern, fluorescently-labeled this compound is an excellent choice. It offers a good balance of sensitivity, specificity, and ease of use.

  • When the absolute highest sensitivity is required for detecting very low abundance active proteases or for precise quantification in complex samples, radioactive probes, including radiolabeled this compound, remain the gold standard.

By understanding the principles, performance, and protocols associated with each type of probe, researchers can effectively investigate the roles of cysteine proteases in health and disease.

References

Safety Operating Guide

Proper Disposal of DCG04: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of DCG04

This compound is an activity-based probe for cysteine cathepsins, widely used in research and drug development. While it is shipped as a non-hazardous chemical, proper disposal is crucial to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams.

I. Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Work Area Chemical fume hoodRecommended when handling powdered this compound or preparing solutions to avoid inhalation of any aerosols.
Spill Kit Absorbent material, waste bagsTo safely manage and contain any accidental spills.

II. This compound Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered chemical waste.

Table 2: this compound Waste Streams and Collection Procedures

Waste StreamExamplesCollection ContainerLabeling Requirements
Solid Waste Unused or expired this compound powder, contaminated pipette tips, microfuge tubes, gloves, and absorbent paper.Labeled, sealed, and puncture-resistant container."Hazardous Waste - this compound Solid Waste", full chemical name, and associated hazards (e.g., "Chemical Irritant").
Liquid Waste Solutions containing this compound, solvents used to dissolve this compound, and rinsate from contaminated glassware.Labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene)."Hazardous Waste - this compound Liquid Waste", full chemical name, solvent composition (e.g., "this compound in DMSO"), and approximate concentration.
Sharps Waste Needles or blades contaminated with this compound.Labeled, puncture-proof sharps container."Hazardous Waste - Sharps contaminated with this compound".

III. Step-by-Step Disposal Protocol

Follow this protocol for the routine disposal of this compound waste from your laboratory.

  • Decontamination of Glassware:

    • Rinse all glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first rinsate as hazardous liquid waste.

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Collection of Solid and Liquid Waste:

    • Place all contaminated solid waste into the designated solid waste container.

    • Collect all this compound-containing solutions and the initial solvent rinse into the designated liquid waste container.

    • Ensure all containers are kept securely sealed when not in use.

  • Storage of Waste:

    • Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.

    • Ensure segregation from incompatible chemicals.[1]

    • Do not accumulate more than 10 gallons of hazardous waste in the lab at any given time.[2]

  • Arranging for Disposal:

    • Once a waste container is full, or if waste has been stored for a significant period (e.g., six months), arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

    • Never dispose of this compound waste in the regular trash or down the sanitary sewer.[2][4]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DCG04_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start Experiment using this compound waste_generated This compound Waste Generated (Solid, Liquid, Sharps) start->waste_generated segregate Segregate Waste Streams waste_generated->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solids collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquids collect_sharps Collect Sharps Waste in Labeled Container segregate->collect_sharps Sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible chemical handling. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistical Information for Handling DCG04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, use, and disposal of DCG04, a potent, activity-based probe for cysteine cathepsins. Adherence to these procedures is critical to ensure laboratory safety and the integrity of your research.

Immediate Safety and Handling Precautions

This compound is a chemical compound for research use only and should be handled by trained professionals in a laboratory setting. While a specific Safety Data Sheet (SDS) from the manufacturer should always be consulted, the following general precautions are mandatory.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is required when handling this compound in either powder or solvent form.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the powder form to avoid inhalation.Minimizes inhalation of airborne particles.
Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill Containment: For small spills of the powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Logistical Information: Storage and Disposal

Proper storage and disposal are crucial for maintaining the chemical's stability and ensuring environmental safety.

Storage
Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsStore in a dry, dark place.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°CUp to 1 monthFor shorter-term storage.

Shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Operational Plan: Experimental Protocols

This compound is an irreversible inhibitor that covalently binds to the active site cysteine of cathepsins. This property makes it a valuable tool for activity-based protein profiling.

Labeling of Cysteine Cathepsins in Cell Lysates

This protocol outlines the general steps for labeling active cysteine cathepsins in a protein lysate.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors (EDTA-free)

  • This compound stock solution (e.g., in DMSO)

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate for detection

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (protein lysate).

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL in an appropriate reaction buffer (e.g., 50 mM Tris, pH 7.5).

    • Add this compound to the lysate to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Preparation and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with a streptavidin-HRP conjugate.

    • Detect the biotinylated (this compound-labeled) cathepsins using a chemiluminescent substrate.

In Vivo Labeling with this compound

This protocol provides a general framework for labeling active cathepsins in a live animal model. Specific concentrations and timing will need to be optimized for the animal model and research question.

Materials:

  • This compound formulated for in vivo use (e.g., dissolved in a biocompatible solvent like DMSO and diluted in saline)

  • Animal model

Procedure:

  • Probe Administration: Administer this compound to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage will need to be determined empirically.

  • Incubation Period: Allow the probe to circulate and label its targets. The optimal time can range from 1 to 4 hours.

  • Tissue Harvest and Analysis:

    • Euthanize the animal and harvest the tissues of interest.

    • Prepare protein lysates from the tissues as described in the cell lysate protocol.

    • Analyze the labeled cathepsins by SDS-PAGE and Western blotting with a streptavidin-HRP conjugate.

Visualizations

Mechanism of Action: Covalent Inhibition of Cysteine Cathepsins

DCG04_Mechanism This compound This compound (Activity-Based Probe) Cathepsin Active Cysteine Cathepsin (with active site Cys) This compound->Cathepsin Binds to active site InactiveComplex Inactive Covalent Complex Cathepsin->InactiveComplex Covalent bond formation (irreversible inhibition) Biotin Biotin Tag InactiveComplex->Biotin Enables detection

Caption: Covalent modification of the active site cysteine of a cathepsin by this compound.

Experimental Workflow: Labeling and Detection of Active Cathepsins

Experimental_Workflow start Start: Prepare Cell Lysate or Administer to Animal incubate Incubate with this compound start->incubate sds_page SDS-PAGE Separation incubate->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Streptavidin-HRP transfer->probe detect Chemiluminescent Detection probe->detect end End: Visualize Active Cathepsins detect->end

Caption: General workflow for identifying active cysteine cathepsins using this compound.

Logical Relationship: Downstream Consequences of Cathepsin Inhibition

Downstream_Effects This compound This compound Cathepsins Cysteine Cathepsins This compound->Cathepsins Targets Inhibition Inhibition of Proteolytic Activity Cathepsins->Inhibition Leads to ProteinDeg Altered Protein Degradation Inhibition->ProteinDeg AntigenPres Impaired Antigen Presentation Inhibition->AntigenPres HormoneProc Disrupted Prohormone/ Proenzyme Processing Inhibition->HormoneProc CellularResponse Modulation of Cellular Responses (e.g., apoptosis, signaling) ProteinDeg->CellularResponse AntigenPres->CellularResponse HormoneProc->CellularResponse

Caption: Inhibition of cathepsins by this compound impacts multiple downstream cellular processes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.